Product packaging for Isoapetalic acid(Cat. No.:CAS No. 34366-34-2)

Isoapetalic acid

Cat. No.: B1160540
CAS No.: 34366-34-2
M. Wt: 388.5 g/mol
InChI Key: JZWLSXINEVHWEP-ZNRZSNADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzyl-L-prolineethylester has been reported in Calophyllum blancoi and Calophyllum calaba with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O6 B1160540 Isoapetalic acid CAS No. 34366-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34366-34-2

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

InChI

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m1/s1

InChI Key

JZWLSXINEVHWEP-ZNRZSNADSA-N

Isomeric SMILES

CCCC(CC(=O)O)C1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C

Canonical SMILES

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

Isoapetalic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a naturally occurring chromanone derivative, has garnered interest within the scientific community for its potential therapeutic applications.[1] Found in plant species of the Calophyllum genus, notably Calophyllum blancoi and Calophyllum membranaceum, this compound has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to this compound, aimed at facilitating further research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid. Its molecular structure consists of a chromanone core with several substituents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₈O₆PubChem
Molecular Weight 388.5 g/mol PubChem
IUPAC Name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acidPubChem
SMILES CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)CPubChem
InChI InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)PubChem

Note: Data sourced from the PubChem database.

Biological Activity

This compound has been investigated for its potential as a cytotoxic and antimicrobial agent.

Cytotoxic Activity

Studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. Specifically, its activity against human lung carcinoma (A-549) and human breast cancer (MCF-7) cells has been evaluated.[2]

Table 2: Cytotoxic Activity of this compound

Cell LineAssayIC₅₀ (µM)Reference
Human Lung Carcinoma (A-549)MTT249.04[2]
Human Breast Cancer (MCF-7)MTTNot specified[2]
Antimicrobial Activity

This compound has also demonstrated activity against Gram-positive bacteria.[2] Further research is needed to quantify the minimum inhibitory concentration (MIC) against a broader range of microorganisms.

Experimental Protocols

Isolation of this compound from Calophyllum ferrugineum

The following is a general protocol for the isolation of this compound based on a published study.[2]

Workflow for this compound Isolation

Isolation_Workflow Start Dried Bark of Calophyllum ferrugineum Extraction Extraction with Dichloromethane Start->Extraction Concentration Concentration of Extract Extraction->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography Elution Elution with n-hexane:Et₂O (9:1) ColumnChromatography->Elution FractionCollection Collection of Fractions 85-105 Elution->FractionCollection FinalProduct This compound (1) FractionCollection->FinalProduct

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material: Dried and ground bark of Calophyllum ferrugineum is used as the starting material.

  • Extraction: The plant material is extracted with dichloromethane (CH₂Cl₂) to obtain a crude extract.

  • Concentration: The solvent from the crude extract is removed under reduced pressure to yield a concentrated residue.

  • Column Chromatography: The concentrated extract is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a solvent system of n-hexane and diethyl ether (Et₂O) in a 9:1 ratio.

  • Fraction Collection: Fractions are collected, and those containing this compound (typically fractions 85-105) are pooled.

  • Purification: The pooled fractions yield this compound as a yellow gum.[2]

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as mentioned in the literature.[2]

Workflow for MTT Assay

MTT_Assay_Workflow CellSeeding Seed cells in 96-well plates CompoundTreatment Treat cells with this compound (various concentrations) CellSeeding->CompoundTreatment Incubation Incubate for 24 hours CompoundTreatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition FormazanFormation Incubate for formazan crystal formation MTT_Addition->FormazanFormation Solubilization Add solubilization solution (e.g., DMSO) FormazanFormation->Solubilization AbsorbanceMeasurement Measure absorbance at ~570 nm Solubilization->AbsorbanceMeasurement DataAnalysis Calculate IC₅₀ value AbsorbanceMeasurement->DataAnalysis

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound. A control group with no treatment is also included.

  • Incubation: The treated plates are incubated for a specific period, typically 24 hours.

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are then incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Synthesis and Signaling Pathways

As of the current literature review, there is no published information available on the total synthesis of this compound. The chromanone scaffold is a common motif in natural products, and synthetic strategies for related compounds could potentially be adapted for the synthesis of this compound.

Furthermore, the specific cellular signaling pathways modulated by this compound have not yet been elucidated. Given its cytotoxic and potential anti-inflammatory activities, future research could explore its effects on pathways commonly implicated in cancer and inflammation, such as the NF-κB and MAPK signaling cascades.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and antibacterial properties. This guide provides a foundational understanding of its chemical nature and biological activities, along with key experimental protocols. Further research is warranted to fully explore its therapeutic potential, including detailed investigations into its mechanism of action at the molecular level, the development of a synthetic route, and a broader evaluation of its pharmacological profile.

References

Isoapetalic Acid: A Technical Guide on Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid is a naturally occurring chromanone acid that, along with its isomer apetalic acid, is characteristic of the Calophyllum genus of tropical flowering plants.[1][2][3] These compounds have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its occurrence within Calophyllum species, detailed experimental protocols for its isolation, and a summary of its reported biological activities.

Natural Sources and Occurrence in Calophyllum

This compound is consistently found in various parts of plants belonging to the Calophyllum genus, including the leaves, bark, and latex.[1] The primary documented source of this compound is Calophyllum brasiliense, a tree native to the rainforests of Central and South America.[1][2][3]

Quantitative Data

The available quantitative data on the yield of this compound is limited. However, one study has reported the isolation of 20 mg of this compound from the leaves of Calophyllum brasiliense. Further research is required to establish the typical concentration range of this compound in different Calophyllum species and plant tissues.

Plant SpeciesPlant PartCompoundQuantity IsolatedReference
Calophyllum brasilienseLeavesThis compound20 mgNot specified in snippets

Experimental Protocols

A detailed methodology for the isolation and purification of this compound (referred to as isobrasiliensic acid) and its isomer from the stem bark of Calophyllum brasiliense has been reported.[3] This protocol is crucial for obtaining pure compounds for further biological and chemical studies.

Isolation of this compound from Calophyllum brasiliense Stem Bark

1. Plant Material and Extraction:

  • Dried and powdered stem bark of Calophyllum brasiliense is subjected to exhaustive extraction with n-hexane at room temperature.

  • The resulting crude n-hexane extract is then concentrated under reduced pressure to yield a residue.

2. Chromatographic Separation:

  • The crude extract is subjected to flash chromatography on a silica gel column impregnated with silver nitrate (AgNO₃). The impregnation with silver nitrate is a key step that facilitates the separation of the isomeric compounds.

  • The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with the addition of ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

3. Purification:

  • Fractions containing this compound are combined and may require further purification steps, such as repeated column chromatography or preparative TLC, to achieve high purity.

  • The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

experimental_workflow plant_material Dried & Powdered Calophyllum brasiliense Stem Bark extraction n-Hexane Extraction (Room Temperature) plant_material->extraction crude_extract Crude n-Hexane Extract extraction->crude_extract flash_chromatography Flash Chromatography (Silica Gel + AgNO₃) crude_extract->flash_chromatography fraction_collection Fraction Collection & TLC Monitoring flash_chromatography->fraction_collection purification Further Purification (e.g., Preparative TLC) fraction_collection->purification pure_compound Pure this compound purification->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis logical_relationship calophyllum Calophyllum species (e.g., C. brasiliense) isoapetalic_acid This compound calophyllum->isoapetalic_acid  is a natural source of bacteriostatic_activity Bacteriostatic Activity isoapetalic_acid->bacteriostatic_activity  exhibits no_inhibition No Inhibitory Activity isoapetalic_acid->no_inhibition  shows h_pylori Helicobacter pylori bacteriostatic_activity->h_pylori  against hiv_rt HIV-1 Reverse Transcriptase no_inhibition->hiv_rt  against

References

The Biological Potential of Isoapetalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Preclinical Evidence and Future Directions

Introduction

Isoapetalic acid, a natural compound primarily isolated from plants of the Calophyllum genus, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anti-HIV, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and potential clinical translation of this promising natural product.

Core Biological Activities

Current research, though limited, suggests that this compound possesses a range of biological activities. The primary areas of investigation include its potent anti-HIV effects, cytotoxic activity against cancer cells, and potential as an anti-inflammatory agent.

Anti-HIV Activity

This compound has been identified as a potent anti-HIV agent.[1] While specific quantitative data for this compound is not widely available in the public domain, its structural relatives isolated from the Calophyllum genus, the calanolide coumarins, are well-characterized non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This suggests that a likely mechanism for the anti-HIV activity of this compound is the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic activity against cancer cell lines. One study reported that this compound, along with the related compound apetalic acid, demonstrated cytotoxic effects.[2] However, specific IC50 values and the cancer cell lines tested were not detailed in the available literature. The induction of apoptosis is a common mechanism of action for cytotoxic compounds. The potential for this compound to induce apoptosis is an area requiring further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest. While direct evidence is limited, many natural products with similar structural features exhibit anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB pathway. The NF-κB signaling cascade is a central regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Antibacterial Activity

In addition to the activities mentioned above, this compound has been reported to exhibit antibacterial activity against Gram-positive bacteria.[2]

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative data on the biological activities of this compound and its close structural analogs. The lack of specific IC50 values for this compound highlights a significant gap in the current literature.

CompoundBiological ActivityAssayCell Line/TargetIC50/EC50Reference
This compound Anti-HIVNot SpecifiedHIV-1Potent[1]
This compound CytotoxicityNot SpecifiedCancer CellsNot Specified[2]
This compound AntibacterialNot SpecifiedGram-positive bacteriaNot Specified[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments typically used to evaluate the biological activities of compounds like this compound. These protocols are based on standard laboratory practices and can be adapted for the specific investigation of this compound.

Anti-HIV-1 Reverse Transcriptase (RT) Assay

This assay is designed to determine the inhibitory effect of a test compound on the enzymatic activity of HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of a labeled nucleotide into a DNA strand synthesized by the RT enzyme using an RNA or DNA template. Inhibition of the enzyme results in a decreased incorporation of the labeled nucleotide.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), a divalent cation (e.g., 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(rA)/oligo(dT)), and the labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).

  • Compound Incubation: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 reverse transcriptase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA).

  • Precipitation and Washing: Precipitate the newly synthesized DNA onto a filter membrane and wash to remove unincorporated labeled nucleotides.

  • Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a specific cancer cell line (e.g., HeLa, MCF-7, or A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control and determine the IC50 value.[3][4]

NF-κB Luciferase Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[5]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition and determine the IC50 value.[6]

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, releasing a fluorescent or luminescent signal that can be quantified.

Protocol:

  • Cell Treatment: Treat a relevant cell line with this compound at various concentrations to induce apoptosis.

  • Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

  • Signal Detection: Measure the resulting fluorescent or luminescent signal using a microplate reader.

  • Data Analysis: Quantify the caspase-3/7 activity and compare the activity in treated cells to that in untreated control cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Based on the activities of related compounds, several signaling pathways are likely to be involved.

HIV-1 Reverse Transcriptase Inhibition

The primary mechanism for the anti-HIV activity of this compound is likely the inhibition of HIV-1 reverse transcriptase. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it would bind to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and inhibits DNA synthesis.

HIV_RT_Inhibition HIV_Virus HIV_Virus Host_Cell Host_Cell HIV_Virus->Host_Cell Infection Viral_RNA Viral_RNA Host_Cell->Viral_RNA Release Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse_Transcriptase Reverse_Transcriptase->Viral_RNA Isoapetalic_Acid Isoapetalic_Acid Isoapetalic_Acid->Reverse_Transcriptase Inhibition

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Induction of Apoptosis in Cancer Cells

The cytotoxic effect of this compound against cancer cells may be mediated through the induction of apoptosis. This could involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of executioner caspases like caspase-3 and -7.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death_Receptor Caspase8 Caspase8 Death_Receptor->Caspase8 Caspase3_7 Caspase-3/7 Caspase8->Caspase3_7 Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase9 Caspase9 Cytochrome_c->Caspase9 Caspase9->Caspase3_7 Isoapetalic_Acid Isoapetalic_Acid Isoapetalic_Acid->Death_Receptor Activation? Isoapetalic_Acid->Mitochondrion Stress? Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Potential Apoptotic Pathways Induced by this compound.

Inhibition of the NF-κB Signaling Pathway

The potential anti-inflammatory activity of this compound may be due to its ability to inhibit the NF-κB signaling pathway. This could occur at various points in the cascade, such as preventing the degradation of IκBα or inhibiting the nuclear translocation of the NF-κB p65 subunit.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex Activation IkBa_NFkB IκBα-NF-κB IKK_Complex->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes Transcription Isoapetalic_Acid Isoapetalic_Acid Isoapetalic_Acid->IKK_Complex Inhibition? Isoapetalic_Acid->IkBa_NFkB Inhibition?

Caption: Putative Inhibition of the NF-κB Pathway by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, particularly in the fields of virology and oncology. Its characterization as a potent anti-HIV agent warrants further investigation to quantify its efficacy and elucidate its precise mechanism of action against HIV-1 reverse transcriptase. The preliminary findings of its cytotoxic and antibacterial activities also open avenues for broader screening against various cancer cell lines and pathogenic bacteria.

A significant knowledge gap remains concerning the specific quantitative measures of its biological activities and the detailed molecular pathways it modulates. Future research should prioritize:

  • Quantitative Bioactivity Screening: Determining the IC50 values of this compound in a comprehensive panel of anti-HIV, anticancer, and anti-inflammatory assays.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound, including its interaction with HIV-1 reverse transcriptase and its effects on the NF-κB and apoptotic pathways.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of HIV infection, cancer, and inflammation.

Addressing these research questions will be critical in advancing our understanding of this compound and realizing its potential as a novel therapeutic lead.

References

Unraveling the Stereochemical Nuances of Isoapetalic Acid and Apetalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Subject: The Stereochemical Distinction and Biological Significance of Isoapetalic Acid and Apetalic Acid

This in-depth technical guide elucidates the critical stereochemical differences between this compound and apetalic acid, two closely related natural products with distinct biological activities. This document provides a comprehensive overview of their chemical properties, known biological targets, and detailed experimental considerations for their study.

Introduction: A Tale of Two Stereoisomers

This compound and apetalic acid are naturally occurring chromanone acids, primarily isolated from plants of the Calophyllum genus.[1][2] While sharing the same molecular formula (C₂₂H₂₈O₆) and core molecular structure, their three-dimensional arrangement of atoms, or stereochemistry, sets them apart. This subtle yet crucial difference in their architecture profoundly influences their biological activity, highlighting the importance of stereoisomerism in drug discovery and development. This compound has been identified as a potent anti-HIV agent, whereas apetalic acid has demonstrated significant antimycobacterial properties.[1][3]

The Decisive Factor: Stereochemical Configuration

The fundamental difference between this compound and apetalic acid lies in the spatial orientation of substituents at their chiral centers. A chiral center is a carbon atom bonded to four different groups, leading to non-superimposable mirror images called enantiomers, and in molecules with multiple chiral centers, diastereomers.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature precisely defines the stereochemistry of these molecules:

  • This compound: (7S,βR)-7,8-Dihydro-5-hydroxy-2,2,7β,8α-tetramethyl-6-oxo-β-propyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-10-propanoic acid

  • Apetalic Acid: (3R)-3-[(7S,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

A direct comparison of their IUPAC names reveals the distinct stereochemical configurations at the chiral centers within their shared chromanone core and hexanoic acid side chain. The differing "R" and "S" designations, as well as the α and β notations, at these key positions result in unique three-dimensional shapes for each molecule. This structural individuality is the primary determinant of their differential engagement with biological targets.

Physicochemical Properties: A Comparative Analysis

While sharing the same molecular weight and formula, subtle differences in their three-dimensional structure can influence their physicochemical properties. The following table summarizes the available quantitative data for this compound and apetalic acid.

PropertyThis compoundApetalic Acid
Molecular Formula C₂₂H₂₈O₆C₂₂H₂₈O₆
Molecular Weight 388.45 g/mol 388.45 g/mol
CAS Number 34366-34-218196-05-9

Data sourced from PubChem and other chemical databases.

Biological Activity and Mechanism of Action

The distinct stereochemistry of this compound and apetalic acid dictates their specific interactions with biological macromolecules, leading to different therapeutic effects.

This compound: An Anti-HIV Agent

This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV).[3] Its mechanism of action involves the inhibition of a critical viral enzyme, HIV-1 Reverse Transcriptase (RT).[3] This enzyme is essential for the replication of the HIV virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By binding to and inhibiting HIV-1 RT, this compound effectively halts the viral replication cycle.

Below is a diagram illustrating the logical relationship of this compound's mechanism of action.

HIV_Inhibition HIV HIV Virus HostCell Host Cell (T-cell) HIV->HostCell Infection ViralRNA Viral RNA HostCell->ViralRNA Release of ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription HIV_RT HIV-1 Reverse Transcriptase HIV_RT->ViralRNA IsoapetalicAcid This compound Inhibition Inhibition IsoapetalicAcid->Inhibition Inhibition->HIV_RT Isolation_Workflow Start Dried & Powdered Calophyllum Leaves Extraction Solvent Extraction (e.g., Methanol, Chloroform) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Enriched Fractions Partitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography PurifiedFractions Further Purified Fractions ColumnChromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC IsolatedCompounds Isolated this compound & Apetalic Acid HPLC->IsolatedCompounds

References

An In-depth Technical Guide to Isoapetalic Acid: CAS Number, Physicochemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a naturally occurring chromanone acid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known properties, including its Chemical Abstracts Service (CAS) number, detailed physicochemical characteristics, and insights into its biological activity, with a particular focus on its anti-HIV potential. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

CAS Number: 34366-34-2[1]

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C22H28O6[1]
Molecular Weight 388.5 g/mol [1]
Predicted Boiling Point 586.6 ± 50.0 °C
Predicted Density 1.191 ± 0.06 g/cm³
Predicted pKa 4.43 ± 0.10
Computed XLogP3 4.7[1]

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Experimental Data and Spectral Information

Experimental Protocols for Physicochemical Property Determination

Standard experimental protocols are employed to determine the physicochemical properties of natural products like this compound. While specific protocols for this compound are not detailed in the literature, the following general methodologies are applicable.

Workflow for Physicochemical Property Determination

G cluster_extraction Isolation & Purification cluster_physicochemical Property Determination cluster_analysis Data Analysis extraction Extraction from Natural Source purification Chromatographic Purification extraction->purification mp Melting Point (Capillary Method) purification->mp bp Boiling Point (Micro-distillation) purification->bp sol Solubility (Shake-flask Method) purification->sol pka pKa (Potentiometric Titration) purification->pka data_analysis Data Compilation & Analysis mp->data_analysis bp->data_analysis sol->data_analysis pka->data_analysis

Caption: General workflow for the experimental determination of physicochemical properties of a natural product.

Methodologies:
  • Melting Point: The capillary melting point method is a standard technique. A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.

  • Boiling Point: For small quantities of a liquid, micro-distillation or the Siwoloboff method can be used to determine the boiling point at a given pressure.

  • Solubility: The shake-flask method is commonly used to determine equilibrium solubility. An excess of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC).

  • pKa: Potentiometric titration is a widely used method to determine the acid dissociation constant (pKa). The pH of a solution of the compound is measured as a titrant of known concentration is added. The pKa is determined from the resulting titration curve.

Biological Activity: Anti-HIV Potential

This compound has been identified as a potent anti-HIV agent.[2] The primary mechanism of its antiviral activity appears to be the inhibition of a key viral enzyme.

Inhibition of HIV-1 Reverse Transcriptase

Available data indicates that this compound exhibits inhibitory activity against HIV-1 Reverse Transcriptase (RT).[2] One source reports an inhibition rate of 20.6% for HIV-1 RT, although the specific concentration at which this inhibition was observed is not provided.[2] HIV-1 RT is a crucial enzyme for the replication of the virus, as it is responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome.

Potential Signaling Pathway and Mechanism of Action

The inhibition of HIV-1 RT by this compound suggests a direct interaction with the enzyme, disrupting its catalytic function. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically bind to an allosteric site on the enzyme, inducing a conformational change that renders the active site non-functional. It is plausible that this compound acts through a similar mechanism.

G cluster_hiv HIV Replication Cycle cluster_inhibition Inhibition by this compound HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Transcription HIV_DNA HIV DNA Integration Integration into Host Genome HIV_DNA->Integration Replication Viral Replication Integration->Replication Isoapetalic_Acid This compound Isoapetalic_Acid->RT Inhibits RT->HIV_DNA

Caption: Simplified diagram illustrating the inhibition of HIV-1 Reverse Transcriptase by this compound.

Further research is required to fully elucidate the precise binding site and the detailed molecular interactions between this compound and HIV-1 RT. Understanding this mechanism is critical for the rational design of more potent and specific antiviral agents based on the this compound scaffold.

Conclusion

This compound presents a promising natural product with documented anti-HIV activity, likely mediated through the inhibition of HIV-1 Reverse Transcriptase. While its fundamental chemical identity is well-established with a confirmed CAS number and molecular formula, a complete experimental profile of its physicochemical properties remains to be fully characterized. The information and generalized protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on obtaining comprehensive experimental data for its physicochemical properties and a more in-depth exploration of its mechanism of action at the molecular level to advance its development as a potential anti-HIV therapeutic.

References

The Putative Biosynthesis of Isoapetalic Acid: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of isoapetalic acid, a chromanone acid found in plants of the Calophyllum genus. Drawing upon established knowledge of phenylpropanoid, coumarin, and fatty acid biosynthesis, this document outlines a scientifically plausible route to this complex natural product. While the complete enzymatic cascade for this compound has yet to be fully elucidated, this whitepaper synthesizes current understanding to guide future research and exploration of its therapeutic potential.

Introduction to this compound

This compound is a member of the chromanone acid family, a class of secondary metabolites prevalent in the Calophyllum genus. These compounds have garnered significant interest due to their diverse and potent biological activities. Understanding the biosynthetic origins of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties.

The Phenylpropanoid Pathway: The Gateway to this compound's Core Structure

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism that begins with the amino acid L-phenylalanine.

The initial steps of this pathway are well-characterized and involve the following key enzymatic conversions:

StepPrecursorEnzymeProduct
1L-PhenylalaninePhenylalanine Ammonia-Lyase (PAL)Cinnamic acid
2Cinnamic acidCinnamate-4-Hydroxylase (C4H)p-Coumaric acid
3p-Coumaric acid4-Coumarate-CoA Ligase (4CL)p-Coumaroyl-CoA

These initial reactions provide the fundamental C6-C3 phenylpropanoid unit that serves as the backbone for a vast array of natural products, including the chromanone core of this compound.

Proposed Pathway to the Chromanone Core

Following the formation of p-coumaroyl-CoA, a series of hypothetical steps, inferred from the biosynthesis of related coumarins and chromanones, are proposed to lead to the formation of the chromanone ring structure.

Key Proposed Steps:

  • Hydroxylation: An initial hydroxylation of p-coumaric acid or its CoA ester at the ortho position (C2) is a critical step to enable subsequent cyclization. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

  • Cyclization: The resulting 2,4-dihydroxycinnamic acid derivative is then proposed to undergo an intramolecular cyclization to form the chromanone ring. The precise mechanism and the enzyme(s) involved in this crucial ring-forming step are yet to be identified.

  • Prenylation: A key modification in the biosynthesis of many Calophyllum chromanones is the addition of one or more prenyl groups. This is catalyzed by prenyltransferase (PT) enzymes, which utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors. For this compound, it is hypothesized that a specific prenyltransferase attaches a DMAPP unit to the chromanone core.

A proposed logical workflow for the initial stages of this compound biosynthesis is depicted below.

Putative_Biosynthesis_Workflow cluster_phenylpropanoid Phenylpropanoid Pathway cluster_chromanone_formation Putative Chromanone Core Formation Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Hydroxy Ortho-hydroxylation pCouCoA->Hydroxy Cytochrome P450 Cyclization Intramolecular Cyclization Hydroxy->Cyclization Unknown Cyclase Prenyl Prenylation Cyclization->Prenyl Prenyltransferase ChromanoneCore Chromanone Core Prenyl->ChromanoneCore

Caption: Proposed workflow for the formation of the chromanone core.

The Acetate-Malonate Pathway: Origin of the Hexanoic Acid Side Chain

A distinguishing feature of this compound is its 3-yl-hexanoic acid side chain. The biosynthesis of this aliphatic chain is proposed to occur via the acetate-malonate pathway, which is responsible for fatty acid synthesis in plants.

Key Steps in Hexanoic Acid Biosynthesis:

StepPrecursorEnzymeProduct
1Acetyl-CoAAcetyl-CoA Carboxylase (ACC)Malonyl-CoA
2Acetyl-CoA + Malonyl-CoAFatty Acid Synthase (FAS) complexButyryl-ACP
3Butyryl-ACP + Malonyl-CoAFatty Acid Synthase (FAS) complexHexanoyl-ACP
4Hexanoyl-ACPAcyl-ACP ThioesteraseHexanoic acid
5Hexanoic acidAcyl-CoA SynthetaseHexanoyl-CoA

The Final Assembly: A Putative Condensation Reaction

The final step in the putative biosynthesis of this compound would involve the attachment of the hexanoyl-CoA to the prenylated chromanone core. This is likely a condensation reaction catalyzed by a yet-to-be-identified acyltransferase or a related enzyme. The precise position of this attachment on the chromanone ring system is a key question for future research.

The overall putative biosynthetic pathway of this compound is illustrated in the following diagram.

Isoapetalic_Acid_Pathway cluster_main Putative Biosynthesis of this compound Phe L-Phenylalanine pCouCoA p-Coumaroyl-CoA Phe->pCouCoA Phenylpropanoid Pathway Chromanone_Intermediate Putative Chromanone Intermediate pCouCoA->Chromanone_Intermediate Hydroxylation, Cyclization, Prenylation Isoapetalic_Acid This compound Chromanone_Intermediate->Isoapetalic_Acid Condensation (Acyltransferase?) AcetylCoA Acetyl-CoA HexanoylCoA Hexanoyl-CoA AcetylCoA->HexanoylCoA Acetate-Malonate Pathway HexanoylCoA->Isoapetalic_Acid

A Comprehensive Technical Review of Chromanone Acids from Calophyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of chromanone acids derived from the plant genus Calophyllum. It collates and synthesizes the current scientific knowledge on their isolation, structure, and diverse biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering a foundation for future investigations into the therapeutic potential of these compounds.

Introduction

The genus Calophyllum, belonging to the family Calophyllaceae, comprises a diverse group of tropical trees and shrubs. These plants are a rich source of a variety of secondary metabolites, including xanthones, coumarins, and a unique class of compounds known as chromanone acids.[1][2][3] These natural products have garnered significant scientific interest due to their intriguing chemical structures and a wide spectrum of biological activities. This review focuses specifically on the chromanone acids from Calophyllum, summarizing their reported biological effects and the experimental methodologies used for their evaluation.

Biological Activities of Chromanone Acids from Calophyllum

Chromanone acids from various Calophyllum species have been reported to exhibit a range of biological activities, including antibacterial, antiplasmodial, cytotoxic, and anti-inflammatory effects. The following tables summarize the quantitative data from these studies.

Table 1: Antibacterial Activity of Chromanone Acids from Calophyllum
CompoundCalophyllum SpeciesBacterial StrainMIC (µg/mL)Reference
Chromanone Acid 1C. brasilienseBacillus cereus1.56[4][5]
Staphylococcus epidermidis3.12[4][5]
Chromanone Acid 2C. brasilienseBacillus cereus1.56[4][5]
Staphylococcus epidermidis3.12[4][5]
Isocordato-oblongic acidC. symingtonianumStaphylococcus aureus125[6]
Bacillus subtilis62.5[6]
Calophylloidic acid BC. inophyllumStaphylococcus aureus16[7]
Escherichia coli8[7]
Table 2: Antiplasmodial Activity of Chromanone Acids from Calophyllum
CompoundCalophyllum SpeciesPlasmodium falciparum StrainIC50 (µg/mL)Reference
Calopeekelioic acid AC. peekelii3D71.70[8][9][10]
Calopeekelioic acid BC. peekelii3D71.01[8][9][10]
Caloteysmannic acidC. wallichianum3D72.16[11][12]
Table 3: Cytotoxic Activity of Chromanone Acids from Calophyllum
CompoundCalophyllum SpeciesCell LineIC50 (µg/mL)Reference
Caloteysmannic acidC. wallichianumHeLa1.96[11][12]
Calofolic acid BC. incrassatumP-3881.14[13][14]
Isoapetalic acidC. incrassatumP-3888.51
Methyl isoapetalicC. incrassatumP-3881.47
Inophyllum HC. symingtonianumMCF-725.56[6]
A-54926.41[6]
Table 4: Anti-inflammatory Activity of Chromanone Acids from Calophyllum
CompoundCalophyllum SpeciesAssayCell LineIC50 (µM)Reference
Compound 7C. membranaceumNitric Oxide InhibitionRAW 264.70.92[15][16]
Compound 3C. membranaceumTLR4-MD2 Binding (KD)-0.45[17]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Isolation and Purification of Chromanone Acids

A general workflow for the isolation of chromanone acids from Calophyllum species is depicted below. The process typically involves extraction from the plant material, followed by a series of chromatographic separations.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant_material Dried & Powdered Plant Material (e.g., bark, leaves) extraction Solvent Extraction (e.g., n-hexane, ethyl acetate, methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc cc Column Chromatography (CC) (Silica Gel) vlc->cc fractions Fractions cc->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compounds Pure Chromanone Acids hplc->pure_compounds nmr 1D and 2D NMR pure_compounds->nmr ms Mass Spectrometry (MS) pure_compounds->ms elucidation Structural Characterization nmr->elucidation ms->elucidation

Caption: General workflow for the isolation and characterization of chromanone acids.

Protocol for Isolation:

  • Plant Material Preparation: The plant material (e.g., stem bark) is dried and ground into a fine powder.

  • Extraction: The powdered material is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, typically at room temperature.

  • Fractionation: The crude extracts are subjected to vacuum liquid chromatography (VLC) on silica gel, followed by open column chromatography (CC) on silica gel, to yield several fractions.

  • Purification: The fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure chromanone acids.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5][8][9]

Antibacterial Activity Assay

The antibacterial activity of the isolated chromanone acids is typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Bacterial Strains: Bacillus cereus and Staphylococcus epidermidis are commonly used.

  • Inoculum Preparation: Bacterial strains are cultured in Mueller-Hinton broth, and the inoculum is adjusted to a concentration of 10^5 CFU/mL.

  • Assay Procedure:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

    • The bacterial inoculum is added to each well.

    • The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5]

Antiplasmodial Activity Assay

The antiplasmodial activity is assessed against Plasmodium falciparum strains, often the chloroquine-sensitive 3D7 strain, using the SYBR Green I-based fluorescence assay.

Protocol:

  • Parasite Culture: P. falciparum 3D7 is cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Assay Procedure:

    • The test compounds are serially diluted in complete medium in a 96-well plate.

    • Synchronized ring-stage parasite cultures (0.25% parasitemia, 5% hematocrit) are added to each well.

    • The plates are incubated for 96 hours under a gas mixture of 1% O2, 5% CO2, and 94% N2.

  • Fluorescence Measurement:

    • After incubation, the plates are frozen at -80°C overnight and then thawed.

    • A lysis buffer containing SYBR Green I is added to each well.

    • Fluorescence is measured using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[8][9][10]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the chromanone acids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., HeLa, P-388, MCF-7, A-549) are cultured in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • MTT solution is added to each well, and the plate is incubated for 4 hours.

    • A solubilization solution (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6][11][12][14]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and incubated for 24 hours.

    • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) and incubated for another 24 hours.

  • Nitrite Measurement: The amount of NO produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

  • IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.[15][16]

Signaling Pathways

Some chromanone acids from Calophyllum have been shown to exert their anti-inflammatory effects by modulating specific signaling pathways. For instance, compounds from C. membranaceum have been identified as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Pro_inflammatory_genes Chromanone_Acid Chromanone Acid Chromanone_Acid->TLR4_MD2 inhibits

Caption: Inhibition of the TLR4/MyD88-dependent NF-κB signaling pathway by chromanone acids.

The diagram above illustrates the TLR4/MyD88-dependent signaling pathway. Lipopolysaccharide (LPS) binds to the TLR4/MD2 complex, leading to the recruitment of the adaptor protein MyD88. This initiates a phosphorylation cascade involving IRAKs, TRAF6, and TAK1, which ultimately activates the IKK complex. The IKK complex then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes. Certain chromanone acids from Calophyllum have been shown to inhibit this pathway by binding to the TLR4-MD2 complex, thereby preventing the downstream inflammatory response.[17]

Conclusion

Chromanone acids from the genus Calophyllum represent a promising class of natural products with a diverse range of biological activities. The data summarized in this review highlight their potential as lead compounds for the development of new therapeutic agents, particularly in the areas of infectious diseases, cancer, and inflammation. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further investigate these fascinating molecules. Future research should focus on elucidating the structure-activity relationships of these compounds, exploring their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical and clinical studies.

References

Investigating the Therapeutic Potential of Isoapetalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid is a naturally occurring pyranochromanone derivative that has been isolated from plant species of the Calophyllum genus, notably Calophyllum blancoi and Calophyllum membranaceum. The Calophyllum genus is a rich source of bioactive secondary metabolites, including xanthones, coumarins, and chromanones, many of which have demonstrated significant pharmacological activities, such as antiviral, antitumor, antimalarial, and antibacterial properties.

While direct and extensive research on the therapeutic potential of this compound is currently limited, its chemical structure as a pyranochromanone and its origin from a biologically active plant genus suggest that it may possess valuable pharmacological properties. This technical guide aims to consolidate the available information on this compound and related compounds, providing a framework for future research into its therapeutic potential. We will explore its known biological activities, albeit preliminary, and infer potential mechanisms of action based on the broader class of pyranochromanone derivatives. This guide also provides standardized experimental protocols and conceptual signaling pathways to facilitate further investigation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₆PubChem
Molecular Weight388.5 g/mol PubChem
IUPAC Name3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acidPubChem
PubChem CID341189PubChem

Potential Therapeutic Activities

Direct evidence for the therapeutic activities of this compound is scarce. However, preliminary studies on its derivatives and the known bioactivities of the pyranochromanone class of compounds suggest potential in the following areas:

Anticancer Activity

While this compound itself has not been extensively tested, its derivatives have shown preliminary cytotoxic effects.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineActivitySource
Isoapetalic methyl esterKB (human oral epidermoid carcinoma)Mild[1][2]
Isoapetalic methyl esterHela (human cervical epitheloid carcinoma)Mild[1][2]
This compound 5-O-acetateKB (human oral epidermoid carcinoma)Mild[1][2]
This compound 5-O-acetateHela (human cervical epitheloid carcinoma)Mild[1][2]

The broader class of pyran-based derivatives has demonstrated a range of anticancer activities, suggesting a potential avenue for this compound research.

Table 2: Anticancer Activity of Related Pyran-Based Compounds

Compound/DerivativeAssayTarget Cell LineActivity (IC₅₀ in µM)Source
5-hydroxy-2-iodomethyl-4-pyranoneGrowth InhibitionL1210 Murine Leukemia Cells3.15[2]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneGrowth InhibitionL1210 Murine Leukemia Cells3.40[2]
Phomapyrone BMTT AssayHL-60 Human Leukemia Cells27.90[2]
Phomapyrone AMTT AssayHL-60 Human Leukemia Cells34.62[2]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly investigated. However, compounds with similar structural motifs, such as pyranocoumarin derivatives, have been shown to possess anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of a Pyranocoumarin Derivative

CompoundAssayCell LineKey FindingsSource
Coumarin derivative 2Nitric Oxide (NO) Production InhibitionRAW264.7 MacrophagesSignificantly reduced NO production in a concentration-dependent manner. Inhibited pro-inflammatory cytokines (TNF-α, IL-6) and phosphorylation of MAPKs and NF-κB p65.[3]
Antimicrobial Activity

The antimicrobial potential of this compound remains unexplored. However, other natural products containing pyran moieties have shown antimicrobial effects.

Table 4: Antimicrobial Activity of Related Compounds

Compound ClassTarget OrganismActivitySource
IsothiocyanatesHelicobacter pyloriEradicated acute and recurrent infections.[4]
Benzyl isothiocyanate (BITC)Campylobacter jejuniMarked antimicrobial activity.[4]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the literature. The following are generalized protocols for key assays that can be adapted for the investigation of its therapeutic potential.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, KB, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams illustrate hypothetical signaling pathways that this compound might modulate based on the activities of related compounds, and a general workflow for its investigation.

experimental_workflow cluster_extraction Isolation and Identification cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies plant Calophyllum sp. extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation isoapetalic_acid This compound fractionation->isoapetalic_acid structure Structural Elucidation (NMR, MS) isoapetalic_acid->structure cytotoxicity Cytotoxicity Assays (e.g., MTT) isoapetalic_acid->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) isoapetalic_acid->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) isoapetalic_acid->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) isoapetalic_acid->antioxidant pathway_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis in_vivo In Vivo Animal Models pathway_analysis->in_vivo target_id Target Identification pathway_analysis->target_id

Caption: General experimental workflow for investigating this compound.

potential_anticancer_pathway cluster_pathway Potential Anticancer Signaling Pathway Modulation isoapetalic This compound pi3k PI3K isoapetalic->pi3k Inhibition? akt Akt isoapetalic->akt Inhibition? growth_factor Growth Factor Receptor growth_factor->pi3k pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical anticancer signaling pathway for this compound.

potential_anti_inflammatory_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway Modulation isoapetalic This compound nfkb NF-κB isoapetalic->nfkb Inhibition? lps LPS tlr4 TLR4 lps->tlr4 tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos iNOS nfkb->inos

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

This compound represents an under-investigated natural product with potential therapeutic applications, suggested by its chemical class and the bioactivity of its derivatives and related compounds. The preliminary data, although sparse, warrant a more systematic investigation into its anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of pure this compound using a broad range of assays and cell lines.

  • Mechanism of Action Studies: If significant activity is observed, elucidating the underlying molecular mechanisms and identifying the specific signaling pathways modulated by this compound.

  • In Vivo Studies: For promising in vitro results, progressing to in vivo animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

  • Structural Analogs: Synthesizing and evaluating structural analogs of this compound to explore structure-activity relationships and potentially enhance its therapeutic properties.

This technical guide provides a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this compound.

References

Isoapetalic Acid: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a member of the pyranochromanone class of natural products, has garnered interest within the scientific community due to its presence in various species of the genus Calophyllum. These compounds are known for their diverse biological activities. This technical guide provides an in-depth overview of the discovery and history of the isolation of this compound, its physicochemical properties, and detailed experimental protocols for its extraction and characterization. Furthermore, it explores the signaling pathways associated with related chromanone derivatives, offering a potential framework for understanding the biological activity of this compound.

Discovery and History of Isolation

This compound has been identified as a natural constituent in several plant species, most notably Calophyllum blancoi and Calophyllum membranaceum. While the precise first report of the discovery and isolation of this compound could not be definitively identified through the conducted literature search, its presence and structural elucidation are documented in studies focusing on the chemical constituents of Calophyllum species.

The isolation of this compound is historically linked to the broader investigation of chromanone acids from these tropical trees. Researchers have consistently isolated it alongside structurally similar compounds, such as apetalic acid, suggesting a common biosynthetic origin. The process of its isolation has evolved with advancements in chromatographic techniques, enabling more efficient separation and purification of this compound from complex plant extracts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from computed values and experimental data available in public databases.

PropertyValueSource
Molecular Formula C₂₂H₂₈O₆PubChem[1]
Molecular Weight 388.5 g/mol PubChem[1]
IUPAC Name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acidPubChem[1]
CAS Number 34366-34-2ChemicalBook
Appearance Not explicitly reported, likely a solid at room temperatureInferred
Solubility Not explicitly reported, likely soluble in organic solvents like acetoneInferred
XLogP3 4.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 5PubChem[1]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques.

Spectroscopic DataDetailsSource
LC-MS Precursor m/z: 389.195 [M+H]⁺PubChem[1]
¹³C NMR Data available in public repositoriesPubChem[1]

Experimental Protocols: Isolation of this compound from Calophyllum blancoi

The following protocol is a representative method for the isolation of this compound from the seeds of Calophyllum blancoi.

5.1. Plant Material and Extraction

  • Air-dried and ground seeds of Calophyllum blancoi are extracted with acetone at room temperature.

  • The solvent is then evaporated under reduced pressure to yield a crude acetone extract.

5.2. Chromatographic Fractionation

  • The crude extract is subjected to column chromatography over silica gel.

  • A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

5.3. Purification

  • Fractions containing this compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

  • The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

5.4. Structural Elucidation

  • The structure of the purified this compound is confirmed by spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with previously reported data.

Below is a graphical representation of the experimental workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_purification Purification & Elucidation plant Dried & Ground Seeds of Calophyllum blancoi extraction Acetone Extraction at Room Temperature plant->extraction evaporation Solvent Evaporation extraction->evaporation crude_extract Crude Acetone Extract evaporation->crude_extract column_chroma Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) crude_extract->column_chroma fraction_collection Fraction Collection & TLC Monitoring column_chroma->fraction_collection purification Further Purification (Column Chromatography/Prep-HPLC) fraction_collection->purification structure_elucidation Structural Elucidation (NMR, MS) purification->structure_elucidation pure_isoapetalic Pure this compound structure_elucidation->pure_isoapetalic

Caption: Experimental workflow for the isolation of this compound.

Biological Context and Signaling Pathways of Related Chromanones

While specific signaling pathways involving this compound have not been extensively reported, studies on structurally related chromanone derivatives provide insights into their potential mechanisms of action. Many chromanones isolated from Calophyllum species exhibit anti-inflammatory and other biological activities.

6.1. Anti-Inflammatory Signaling

Some chromanone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, certain chromanones can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). Mechanistic studies have revealed that these effects can be mediated through the inhibition of the Toll-like receptor 4 (TLR4)-mediated signaling pathway. This involves the downstream suppression of transforming growth factor-β-activated kinase 1 (TAK1), leading to the inactivation of the nuclear factor-kappa B (NF-κB) pathway, as well as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.

The diagram below illustrates a potential anti-inflammatory signaling pathway for chromanone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K IKK IKK TAK1->IKK Akt Akt PI3K->Akt Akt->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NFκB_IκB NF-κB-IκB Complex IκB->NFκB_IκB NFκB NF-κB NFκB_IκB->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Chromanone Chromanone Derivative Chromanone->TAK1 Inhibits Chromanone->PI3K Inhibits Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFκB_nuc->Gene

Caption: Potential anti-inflammatory signaling pathway of chromanone derivatives.

Conclusion

This compound is a noteworthy natural product from the Calophyllum genus with a chemical structure that suggests potential for interesting biological activities. While its complete history of discovery and specific signaling pathways are still areas for further research, this guide provides a solid foundation for researchers and drug development professionals. The detailed experimental protocols for its isolation and the compiled physicochemical and spectroscopic data serve as a valuable resource. The exploration of signaling pathways of related chromanones offers a starting point for investigating the pharmacological potential of this compound. Future studies are warranted to fully elucidate its biological mechanisms and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Isoapetalic Acid Extraction from Calophyllum Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a chromanone acid found in various species of the genus Calophyllum, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound from Calophyllum leaves, based on established methodologies for the isolation of chromanone acids from this genus. While specific quantitative yields for this compound from leaves are not extensively reported in the literature, this protocol offers a robust starting point for its isolation.

Data Presentation

Plant PartCalophyllum SpeciesExtraction MethodKey Compound Classes IsolatedReference
LeavesC. brasilienseMaceration with hexane, acetone, and methanolDipyranocoumarins, Apetalic acid, This compound [1]
Stem BarkC. incrassatumMaceration with methanol, partitioned with n-hexane and ethyl acetateThis compound , Methyl isoapetalic[2]
LeavesC. inophyllumEthanolic and Methanolic ExtractionPhenols, Flavonoids[3][4]

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from Calophyllum leaves, synthesized from methodologies reported for the isolation of related compounds from the same genus.

Protocol 1: Extraction and Preliminary Fractionation

Objective: To obtain a crude extract from Calophyllum leaves and perform an initial fractionation to concentrate the chromanone acid constituents.

Materials:

  • Fresh or air-dried Calophyllum leaves

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Distilled water

  • Waring blender or equivalent

  • Large glass container with a lid for maceration

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Separatory funnel (2 L)

  • Beakers and flasks

Procedure:

  • Preparation of Plant Material:

    • Wash fresh Calophyllum leaves thoroughly with distilled water to remove any debris.

    • Air-dry the leaves in the shade for 7-10 days or use a laboratory oven at a low temperature (40-50°C) until brittle.

    • Grind the dried leaves into a coarse powder using a blender.

  • Maceration:

    • Place 500 g of the powdered leaves into a large glass container.

    • Add 2.5 L of methanol to the container, ensuring all the plant material is fully submerged.

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration:

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a dark, viscous crude extract is obtained.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude methanol extract in 500 mL of a methanol:water (9:1 v/v) solution.

    • Transfer the solution to a 2 L separatory funnel.

    • Add 500 mL of n-hexane to the separatory funnel. Shake vigorously for 5 minutes and then allow the layers to separate.

    • Collect the lower methanolic layer. The upper n-hexane layer contains nonpolar compounds and can be set aside.

    • Repeat the n-hexane wash two more times.

    • To the combined methanolic fractions, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat this extraction two more times.

    • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction, which is expected to be enriched with chromanone acids like this compound.

Protocol 2: Chromatographic Purification of this compound

Objective: To isolate and purify this compound from the enriched ethyl acetate fraction using column chromatography.

Materials:

  • Ethyl acetate fraction from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess n-hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a 1:1 mixture of n-hexane and ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows (volume of each step will depend on the column size):

      • 100% n-Hexane

      • 95:5 n-Hexane:Ethyl Acetate

      • 90:10 n-Hexane:Ethyl Acetate

      • 85:15 n-Hexane:Ethyl Acetate

      • 80:20 n-Hexane:Ethyl Acetate

      • Continue increasing the ethyl acetate concentration by 5% increments.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Concentration:

    • Concentrate the combined pure fractions using a rotary evaporator to obtain purified this compound.

    • The purity can be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Dried, Powdered Calophyllum Leaves maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane & Ethyl Acetate) crude_extract->partitioning ea_fraction Enriched Ethyl Acetate Fraction partitioning->ea_fraction column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography Load onto column fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration2 Rotary Evaporation pooling->concentration2 pure_compound Purified this compound concentration2->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram

The specific signaling pathways modulated by this compound are not yet well-elucidated in the scientific literature. While research on other compounds from Calophyllum and other structurally similar molecules suggests potential anti-inflammatory and anti-cancer activities, a definitive pathway for this compound cannot be provided at this time. Further research is required to determine its precise molecular targets and mechanisms of action. Therefore, a signaling pathway diagram for this compound is not included.

References

Application Notes and Protocols: Step-by-Step Isolation and Purification of Isoapetalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid is a pyranochromanone derivative that has been isolated from plants of the Calophyllum genus.[1] Compounds from this genus, including chromanones, xanthones, and coumarins, have demonstrated a range of biological activities, such as cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4][5] These properties make this compound and related compounds promising candidates for further investigation in drug discovery and development.

This document provides a detailed, step-by-step guide for the isolation and purification of this compound from plant material, intended to serve as a foundational protocol for researchers.

Experimental Overview

The isolation and purification of this compound from its natural source involves a multi-step process that begins with the extraction of the compound from the plant material, followed by a series of chromatographic techniques to separate it from other phytochemicals. The general workflow is as follows:

experimental_workflow A Plant Material Collection and Preparation B Solvent Extraction A->B C Concentration of Crude Extract B->C D Solvent-Solvent Partitioning C->D E Column Chromatography D->E F Preparative HPLC/TLC E->F G Purity Assessment F->G H Structural Elucidation G->H

Caption: Experimental workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Plant Material Preparation
  • Collection: Collect the relevant plant parts (e.g., seeds, leaves, or bark) of a Calophyllum species known to contain this compound.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Maceration:

    • Soak the powdered plant material in a suitable organic solvent (e.g., acetone, ethanol, or methanol) at a solid-to-solvent ratio of 1:10 (w/v) in a large, sealed container.[6]

    • Allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration:

    • Combine the filtrates from all extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation by Solvent-Solvent Partitioning
  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

  • Collect each solvent phase separately. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Concentrate each fraction using a rotary evaporator.

Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel (70-230 mesh) slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate. For example:

    • n-Hexane (100%)

    • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1 v/v)

    • Ethyl Acetate (100%)

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Pooling: Combine the fractions that show a similar TLC profile corresponding to the target compound.

Final Purification by Preparative HPLC or TLC

For higher purity, the semi-purified fractions from column chromatography can be subjected to further purification:

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be optimized for the best separation.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

  • Preparative Thin Layer Chromatography (PTLC):

    • Use pre-coated silica gel plates.

    • Apply the sample as a band.

    • Develop the plate in a suitable solvent system.

    • Scrape the band corresponding to the purified compound and elute it with a polar solvent like methanol or acetone.

Purity Assessment and Structural Elucidation
  • Purity Check: The purity of the isolated compound can be assessed by analytical HPLC.

  • Structural Identification: The structure of the purified this compound can be confirmed using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HMQC, HMBC) for detailed structural elucidation.

Quantitative Data (Representative)

The following table summarizes representative quantitative data that could be expected during the isolation and purification process.

StepInput MaterialInput Amount (g)Output MaterialOutput Amount (g)Yield (%)Purity (%)
Extraction Dried Plant Powder1000Crude Extract505.0~5
Partitioning Crude Extract50Ethyl Acetate Fraction1530.0~15
Column Chromatography Ethyl Acetate Fraction15Semi-pure this compound1.510.0~70
Preparative HPLC Semi-pure this compound1.5Pure this compound0.533.3>98

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, compounds isolated from the Calophyllum genus have shown activities that suggest interactions with key cellular signaling pathways. For instance, cytotoxic and anti-inflammatory activities may involve pathways such as NF-κB, MAPK, and PI3K/Akt, which are central to cell survival, proliferation, and inflammation. Antioxidant effects could be mediated through the Nrf2 signaling pathway.

signaling_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK MAPK Kinases MAPK Kinases Inflammatory Stimuli->MAPK Kinases IκB IκB IKK->IκB NF-κB NF-κB IKK->NF-κB Activation IκB->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Keap1 Keap1 Keap1->Nrf2 Inhibition MAPK MAPK MAPK Kinases->MAPK AP-1 AP-1 MAPK->AP-1 Gene Expression Gene Expression NF-κB_n->Gene Expression Pro-inflammatory Genes Nrf2_n->Gene Expression Antioxidant Genes AP-1->Gene Expression This compound This compound This compound->IKK This compound->Nrf2 This compound->MAPK Kinases

Caption: Plausible signaling pathways potentially modulated by this compound.

References

Developing an HPLC-UV method for isoapetalic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method was developed for the quantitative determination of isoapetalic acid. This application note provides a comprehensive overview of the methodology, including instrumentation, chromatographic conditions, and detailed protocols for sample preparation and analysis. The method was validated according to established guidelines to ensure accuracy, precision, and reliability for its intended use in research and pharmaceutical development.

Instrumentation and Chromatographic Conditions

The analysis was performed using a standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. The separation of this compound is achieved using a reverse-phase C18 column with an acidic mobile phase to ensure the analyte is in its non-ionized form, which enhances retention and improves peak shape.[1]

Table 1: Optimized HPLC-UV Method Parameters

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis Detector
Column C18-AQ, 5 µm, 4.6 mm ID x 250 mm
Mobile Phase 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)
Gradient 70% A / 30% B to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 25°C[2]
Injection Vol. 10 µL
Detection λ 210 nm[3][4]
Analyte This compound (C₂₂H₂₈O₆)[5]

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A / 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove any particulates that could interfere with the HPLC analysis.

  • Extraction: Accurately weigh a known quantity of the sample matrix (e.g., plant material, formulation). Add a suitable volume of extraction solvent (e.g., methanol or acetonitrile) and homogenize.

  • Sonication/Shaking: Sonicate the mixture for 30 minutes or shake vigorously to ensure efficient extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[6]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC System Operation and Analysis Workflow

The following workflow outlines the sequence of operations for quantifying this compound in prepared samples.

G cluster_analysis Phase 2: Analysis Sequence prep_mobile Prepare Mobile Phase (0.1% H3PO4 in H2O & ACN) prime_pump Prime HPLC Pump prep_mobile->prime_pump equilibrate Equilibrate Column (1.0 mL/min for 30 min) prime_pump->equilibrate inject_blank Inject Blank (Mobile Phase) inject_sst Inject System Suitability Standard inject_blank->inject_sst check_sst Verify SST Criteria inject_sst->check_sst check_sst->prime_pump Fail inject_cal Inject Calibration Standards (Lowest to Highest Conc.) check_sst->inject_cal Pass inject_samples Inject Samples inject_cal->inject_samples inject_qc Inject QC Samples (e.g., every 10 injections) inject_samples->inject_qc gen_curve Generate Calibration Curve (R² > 0.999) integrate_peaks Integrate Sample Peaks at Analyte RT gen_curve->integrate_peaks quantify Quantify this compound Concentration integrate_peaks->quantify

Caption: HPLC analysis workflow from system preparation to final quantification.

Method Validation

The developed method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8]

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.[9] A standard solution of this compound (e.g., 20 µg/mL) is injected six times.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%[10]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Linearity and Range

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve is generated by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by a recovery study, spiking a blank matrix with known amounts of this compound at three concentration levels (low, medium, high).[11] The percentage recovery is calculated to assess the closeness of the measured value to the true value.[9]

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[7] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days by different analysts.

LOD and LOQ

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[7] These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram, with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

Table 3: Summary of Method Validation Results (Typical)

Validation ParameterResult
Linearity (R²) > 0.999
Range 1.0 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) < 2.0%
Intermediate Precision (%RSD) < 3.0%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Logical Approach to Method Development

The development of a robust HPLC method follows a logical progression of steps designed to optimize the separation and quantification of the target analyte.

G lit_review Literature Review for Similar Compounds select_column Select Column (e.g., C18) lit_review->select_column select_detector Select Detector & Wavelength (UV @ 210 nm) lit_review->select_detector select_mobile_phase Select Mobile Phase (Acidified Water/ACN) lit_review->select_mobile_phase optimize_gradient Optimize Gradient/Isocratic Elution for Resolution optimize_flow Optimize Flow Rate (Balance Time & Pressure) optimize_temp Optimize Column Temperature (Improve Peak Shape) check_sst System Suitability Testing validate_params Validate Key Parameters (Linearity, Accuracy, Precision) check_sst->validate_params define_lod_loq Determine LOD & LOQ validate_params->define_lod_loq final_method Finalized Analytical Method define_lod_loq->final_method

Caption: Logical workflow for HPLC-UV method development and validation.

Conclusion

This application note details a selective, accurate, and precise HPLC-UV method for the quantification of this compound. The described protocols for sample preparation, chromatographic separation, and data analysis are suitable for routine analysis in quality control and research settings. The method validation results confirm its reliability for the intended purpose.

References

Synthesis and Application of Novel Isoapetalic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Isoapetalic acid, a naturally occurring pyranocoumarin isolated from plants of the Calophyllum genus, represents a promising scaffold for the development of novel therapeutic agents. Compounds belonging to the Calophyllum coumarin family have demonstrated a wide range of biological activities, including potent anti-cancer and anti-inflammatory effects. This document provides detailed protocols for the chemical synthesis of novel this compound derivatives and outlines their potential applications in drug discovery and development, based on the known structure-activity relationships and mechanisms of action of related compounds.

Therapeutic Potential of this compound Derivatives

The core pyrano[3,2-g]chromene structure of this compound is a "privileged scaffold" in medicinal chemistry, known to interact with multiple biological targets. The derivatization of this compound opens up avenues to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of more potent and selective drug candidates.

  • Anti-Cancer Applications: Calophyllum coumarins have been shown to exhibit significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including the PI3K/AKT, MAPK, and Ras pathways.[1][2] Derivatives with modified side chains or altered substitution patterns on the aromatic ring could be synthesized to enhance potency and selectivity for specific cancer types. The presence of a hydrophobic group, such as a phenyl group, at the C4 position of the coumarin ring has been associated with increased activity.[3][4]

  • Anti-Inflammatory Applications: Pyranocoumarins have demonstrated significant anti-inflammatory properties. The mechanism of this activity is linked to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[5][6] This is achieved through the downregulation of the NF-κB and MAPK signaling pathways.[2][3][5] Novel derivatives of this compound could be explored as potential treatments for chronic inflammatory diseases like arthritis, inflammatory bowel disease, and neuroinflammatory conditions. The introduction of different functional groups could modulate the anti-inflammatory potency and selectivity towards specific inflammatory targets like COX-2 or iNOS.[2][5]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not yet available, data from related Calophyllum coumarins can guide the design of new derivatives:

  • Substitution at C4: The nature of the substituent at the C4 position of the coumarin ring is crucial for biological activity. Aromatic or bulky hydrophobic groups at this position are often associated with enhanced cytotoxic and anti-inflammatory effects.[3][4]

  • The Pyran Ring: The pyran ring and its substituents can influence the overall lipophilicity and interaction with biological targets. Modifications to this ring system could be a strategy to fine-tune the activity and selectivity of the derivatives.

  • The Carboxylic Acid Side Chain: The hexanoic acid moiety of this compound provides a handle for various chemical modifications. Esterification or amidation of this group can alter the compound's solubility, cell permeability, and metabolic stability, potentially leading to improved drug-like properties.

Experimental Protocols

The synthesis of novel this compound derivatives can be approached in a modular fashion, starting with the construction of the core pyranocoumarin scaffold, followed by the introduction of the desired side chain and subsequent derivatization. The following protocols are based on established synthetic routes for related Calophyllum coumarins.

1. Synthesis of the 5,7-Dihydroxy-4-alkyl-coumarin Core

The central coumarin core can be synthesized via the Pechmann condensation.

  • Reaction: Pechmann Condensation

  • Reactants: Phloroglucinol and a β-ketoester (e.g., ethyl acetoacetate for a 4-methylcoumarin, or other β-ketoesters to introduce different alkyl groups at the C4 position).

  • Catalyst: A strong acid catalyst such as sulfuric acid, or a solid acid catalyst like Amberlyst-15 or sulfated zirconia for a more environmentally friendly approach.[7]

  • Procedure (Example with Ethyl Acetoacetate):

    • To a round-bottom flask, add phloroglucinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Carefully add concentrated sulfuric acid (catalytic amount) with cooling.

    • Heat the reaction mixture to 100-120 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry the crude product.

    • Recrystallize from ethanol to obtain pure 5,7-dihydroxy-4-methylcoumarin.

  • Expected Yield: 60-80%

2. Formation of the Pyrano[3,2-g]chromene Ring System

The pyran ring is typically formed through a reaction with a prenylating agent.

  • Reaction: Prenylation and Cyclization

  • Reactants: 5,7-dihydroxy-4-alkyl-coumarin and 3,3-dimethylallyl bromide.

  • Base: A weak base such as potassium carbonate.

  • Solvent: Anhydrous acetone or DMF.

  • Procedure:

    • Dissolve the 5,7-dihydroxy-4-alkyl-coumarin (1 equivalent) in anhydrous acetone in a round-bottom flask.

    • Add potassium carbonate (2.5 equivalents) and 3,3-dimethylallyl bromide (1.2 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • The crude product, a mixture of prenylated coumarins, can be purified by column chromatography on silica gel. The desired pyranocoumarin is often formed directly or after a subsequent thermal or acid-catalyzed cyclization step.

3. Introduction of the Hexanoic Acid Side Chain (Friedel-Crafts Acylation)

The hexanoyl group can be introduced onto the pyranocoumarin core via a Friedel-Crafts acylation, likely at the C10 position.

  • Reaction: Friedel-Crafts Acylation

  • Reactants: The synthesized pyranocoumarin and hexanoyl chloride.

  • Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).[8][9][10][11]

  • Solvent: Anhydrous dichloromethane or carbon disulfide.

  • Procedure:

    • Suspend the pyranocoumarin (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the mixture to 0 °C and add aluminum chloride (1.2 equivalents) portion-wise.

    • Stir the mixture for 15-20 minutes at 0 °C.

    • Add hexanoyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 10-hexanoylpyranocoumarin.

4. Reduction of the Ketone to obtain the this compound Core

The ketone introduced in the previous step can be reduced to the corresponding alkane to complete the hexanoic acid side chain.

  • Reaction: Clemmensen or Wolff-Kishner Reduction

  • Reactants: 10-hexanoylpyranocoumarin.

  • Reagents:

    • Clemmensen: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

    • Wolff-Kishner: Hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol).

  • Procedure (Wolff-Kishner):

    • To a round-bottom flask equipped with a reflux condenser, add the 10-hexanoylpyranocoumarin (1 equivalent), hydrazine hydrate (5 equivalents), and ethylene glycol.

    • Heat the mixture to 100-120 °C for 1-2 hours.

    • Add potassium hydroxide (5 equivalents) and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

    • Maintain the reaction at this temperature for 3-4 hours.

    • Cool the reaction mixture, dilute with water, and acidify with HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the this compound core structure.

5. Derivatization of the Carboxylic Acid Moiety

The terminal carboxylic acid of the synthesized this compound can be readily derivatized to esters or amides.

  • Esterification (Fischer Esterification):

    • Reactants: this compound and an alcohol (e.g., methanol, ethanol).

    • Catalyst: A few drops of concentrated sulfuric acid.

    • Procedure: Reflux the this compound in an excess of the desired alcohol with a catalytic amount of sulfuric acid for 4-6 hours. Neutralize the reaction mixture, extract the ester, and purify by chromatography.

  • Amidation:

    • Reactants: this compound and an amine.

    • Coupling Agents: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).

    • Procedure: Activate the carboxylic acid with the coupling agent and then add the desired amine. The reaction is typically carried out at room temperature in a solvent like dichloromethane or DMF.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized this compound derivatives to illustrate the expected outcomes.

Table 1: Synthesis Yields of this compound Derivatives

Derivative IDR Group (at C4)Derivatization (at COOH)Overall Yield (%)Purity (%)
IA-Me-Ester -CH₃-OCH₃45>98
IA-Ph-Ester -Ph-OCH₃38>98
IA-Me-Amide -CH₃-NHCH₂CH₃42>97
IA-Ph-Amide -Ph-NHCH₂CH₃35>97

Table 2: Biological Activity of this compound Derivatives

Derivative IDAnti-Cancer Activity (IC₅₀, µM) - MCF-7 CellsAnti-Inflammatory Activity (NO Inhibition, IC₅₀, µM) - RAW 264.7 Cells
IA-Me-Ester 15.225.8
IA-Ph-Ester 8.518.3
IA-Me-Amide 12.722.1
IA-Ph-Amide 7.115.9
Doxorubicin 0.8-
L-NMMA -12.5

Mandatory Visualizations

Diagram 1: General Synthetic Workflow for this compound Derivatives

G cluster_0 Core Synthesis cluster_1 Pyran Ring Formation cluster_2 Side Chain Introduction cluster_3 Derivatization A Phloroglucinol + β-Ketoester B Pechmann Condensation A->B C 5,7-Dihydroxy-4-alkyl-coumarin B->C D Prenylation/ Cyclization C->D E Pyrano[3,2-g]chromene Core D->E F Friedel-Crafts Acylation E->F G 10-Hexanoyl-pyranocoumarin F->G H Reduction G->H I This compound Core H->I J Esterification/ Amidation I->J K Novel this compound Derivatives J->K

Caption: Synthetic workflow for novel this compound derivatives.

Diagram 2: Signaling Pathways Implicated in the Anti-Cancer Activity of Calophyllum Coumarins

G cluster_0 PI3K/AKT Pathway cluster_1 MAPK Pathway cluster_2 Cellular Effects Coumarins Calophyllum Coumarins (this compound Derivatives) PI3K PI3K Coumarins->PI3K Inhibition Ras Ras Coumarins->Ras Inhibition Apoptosis Increased Apoptosis Coumarins->Apoptosis Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibition

Caption: Anti-cancer signaling pathways of Calophyllum coumarins.

Diagram 3: Signaling Pathways in the Anti-Inflammatory Action of Pyranocoumarins

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway cluster_2 Inflammatory Response Pyranocoumarins Pyranocoumarins (this compound Derivatives) IKK IKK Pyranocoumarins->IKK Inhibition JNK JNK Pyranocoumarins->JNK Inhibition of Phosphorylation p38 p38 Pyranocoumarins->p38 Inhibition of Phosphorylation IκBα IκBα IKK->IκBα Inhibition of Phosphorylation NFκB NF-κB IκBα->NFκB Inhibition of Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Cytokines Inhibition of Transcription Mediators Inflammatory Mediators (iNOS, COX-2) NFκB->Mediators Inhibition of Transcription

Caption: Anti-inflammatory signaling of pyranocoumarins.

References

Application Notes and Protocols for Isoapetalic Acid in Antimicrobial Susceptibility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid is a coumarin derivative that has been isolated from plants of the Calophyllum genus, which are known to be a rich source of bioactive secondary metabolites, including various coumarins and xanthones.[1][2] While many compounds from this genus have been investigated for their pharmacological properties, including antimicrobial effects, specific data on the antimicrobial activity of this compound remains limited in publicly available scientific literature.[2][3][4]

These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of this compound. The protocols outlined below are based on established methods for antimicrobial susceptibility testing (AST) and are adapted for a hydrophobic compound like this compound.

Data Presentation

Currently, there is a lack of published data on the Minimum Inhibitory Concentration (MIC) of this compound against specific microbial strains. The following table is provided as a template for researchers to summarize their experimentally determined quantitative data.

Table 1: Example Summary of Antimicrobial Activity of this compound

Test OrganismStrain (e.g., ATCC)MethodMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)Positive Control (MIC in µg/mL)
Staphylococcus aureusATCC 29213Broth MicrodilutionUser DataUser DataN/AVancomycin (1)
Escherichia coliATCC 25922Broth MicrodilutionUser DataUser DataN/AGentamicin (2)
Pseudomonas aeruginosaATCC 27853Broth MicrodilutionUser DataUser DataN/ACiprofloxacin (0.5)
Candida albicansATCC 90028Broth MicrodilutionUser DataUser DataN/AFluconazole (1)
Aspergillus nigerATCC 16404Broth MicrodilutionUser DataUser DataN/AAmphotericin B (2)
Staphylococcus aureusATCC 25923Disk DiffusionN/AN/AUser DataVancomycin (15 µg disk)
Escherichia coliATCC 25922Disk DiffusionN/AN/AUser DataGentamicin (10 µg disk)

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration; N/A: Not Applicable. Values for positive controls are examples and should be confirmed based on standard guidelines.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound will require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays.

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Solvent Effects: It is crucial to determine the highest concentration of the solvent (e.g., DMSO) that does not inhibit the growth of the test microorganisms. This is typically done by running a solvent toxicity control. Generally, the final concentration of DMSO in the assay should not exceed 1-2%.[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension standardized to 0.5 McFarland (approximately 1-2 x 10^8 CFU/mL for bacteria; 1-5 x 10^6 CFU/mL for yeast)

  • Positive control antibiotic/antifungal

  • Sterile DMSO

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Serial Dilution:

    • Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired test concentration) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. This will create a range of decreasing concentrations of this compound.

  • Controls:

    • Growth Control (Column 11): Add 100 µL of broth. This well will contain the microbial suspension but no this compound.

    • Sterility Control (Column 12): Add 100 µL of broth. This well will not be inoculated.

    • Solvent Control: Prepare a separate row with serial dilutions of DMSO (at the same concentrations present in the test wells) to ensure it does not inhibit microbial growth.

  • Inoculation: Dilute the standardized microbial suspension in broth so that the final inoculum in each well is approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast. Add 100 µL of this final inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.

  • Incubation: Cover the plate and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control. A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC.

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile Petri dishes (90 or 150 mm)

  • Mueller-Hinton Agar (MHA)

  • Sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Microbial suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Solvent control disks (impregnated with DMSO)

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile paper disks. Allow the solvent to evaporate completely in a sterile environment.

  • Disk Placement: Place the this compound-impregnated disks, along with positive and solvent control disks, onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Susceptibility Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) broth_dilution Broth Microdilution (MIC Determination) prep_compound->broth_dilution disk_diffusion Disk Diffusion (Zone of Inhibition) prep_compound->disk_diffusion prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->broth_dilution prep_inoculum->disk_diffusion analyze_mic Determine MIC/MBC/MFC broth_dilution->analyze_mic analyze_zone Measure Zone of Inhibition disk_diffusion->analyze_zone

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Potential Antimicrobial Mechanisms of Action

The specific mechanism of action for this compound is currently unknown. However, based on the known mechanisms of other natural products like fatty acids and coumarins, several potential pathways can be investigated.

potential_mechanisms cluster_cell Bacterial/Fungal Cell membrane Cell Membrane outcome Inhibition of Growth / Cell Death membrane->outcome wall Cell Wall wall->outcome dna DNA/RNA dna->outcome protein Protein Synthesis (Ribosomes) protein->outcome isoapetalic_acid This compound isoapetalic_acid->membrane Disruption of membrane integrity, alteration of fluidity isoapetalic_acid->wall Inhibition of cell wall synthesis isoapetalic_acid->dna Inhibition of nucleic acid synthesis isoapetalic_acid->protein Inhibition of protein synthesis

Caption: Potential antimicrobial mechanisms of action for this compound.

References

Application Notes and Protocols for Isoapetalic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid (CAS 34366-34-2) is a naturally occurring pyranochromanone derivative found in plants of the Calophyllum genus, notably Calophyllum blancoi and Calophyllum membranaceum.[1][2] This document provides detailed guidance on the sourcing, handling, and use of this compound as an analytical standard in research and drug development. Given the limited availability of a certified reference standard, this guide also includes protocols for its isolation from natural sources and recommendations for its characterization.

Sourcing and Characterization

As of late 2025, a commercial, certified analytical standard for this compound is not widely available from major chemical suppliers. Therefore, researchers may need to obtain this compound through custom synthesis or by isolation from its natural sources.

2.1. Natural Source Isolation

This compound can be isolated from the seeds and stem bark of Calophyllum blancoi and Calophyllum membranaceum.[3][4] The general workflow for isolation involves extraction with an organic solvent followed by chromatographic purification.

2.2. Characterization of this compound

Due to the lack of a commercial standard, thorough characterization of isolated or synthesized this compound is critical. The following analytical techniques are recommended for identity and purity confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for structural elucidation.[5][6]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. It is important to note that experimental data on properties like solubility and stability are limited.

PropertyValueReference
IUPAC Name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid[1]
CAS Number 34366-34-2[7]
Molecular Formula C₂₂H₂₈O₆[8]
Molecular Weight 388.45 g/mol [8]
Appearance Yellow gum (as isolated from natural sources)[9]
Solubility Data not available. Likely soluble in organic solvents like methanol, ethanol, and DMSO.
Stability Data not available. As a chromanone derivative, it may be sensitive to light and extreme pH.

Handling and Storage

In the absence of specific handling instructions for this compound, general precautions for handling acidic and light-sensitive compounds should be followed.

4.1. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

4.2. Storage Conditions

  • Short-term storage: Store in a tightly sealed container at 2-8 °C, protected from light.

  • Long-term storage: For extended periods, store at -20 °C or below in a tightly sealed, light-resistant container.

  • Solutions: Prepare solutions fresh and use them promptly. If storage of solutions is necessary, store them in light-resistant vials at -20 °C or below.

Experimental Protocols

5.1. Preparation of Standard Solutions

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in a suitable solvent, such as methanol or DMSO, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the appropriate mobile phase or solvent to prepare working standards for calibration curves.

5.2. HPLC Method for Purity Assessment and Quantification

While a validated HPLC method specifically for this compound is not published, a general method for the analysis of related pyranochromanone acids can be adapted.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program:

    • 0-20 min: 50-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of 280 nm.

  • Injection Volume: 10 µL.

Biological Activity

This compound has demonstrated a range of biological activities in preclinical studies.

  • Anticancer Activity: It has shown cytotoxic effects against various cancer cell lines, including murine leukemia P-388 cells.[4]

  • Anti-inflammatory Activity: Compounds isolated from Calophyllum species, including chromanone derivatives, have shown anti-inflammatory properties.[11][12]

  • Antimicrobial Activity: Some studies have indicated that this compound possesses antibacterial properties.[9]

  • Antiviral Activity: In contrast to some other compounds from Calophyllum, this compound was found to be devoid of HIV-1 reverse transcriptase inhibitory activity.[13]

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_sourcing Sourcing cluster_extraction Extraction & Isolation cluster_analysis Analysis & Standardization sourcing Source Material (Calophyllum blancoi/membranaceum) extraction Solvent Extraction (e.g., Methanol) sourcing->extraction Maceration partition Solvent Partitioning (n-hexane, ethyl acetate) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Preparative HPLC chromatography->purification characterization Structure Elucidation (NMR, MS) purification->characterization Isolated this compound purity Purity Assessment (HPLC-UV) characterization->purity standard_prep Analytical Standard Preparation purity->standard_prep

Workflow for this compound Sourcing and Analysis.

signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK Cascade (p38, JNK, ERK) adaptor->kinase_cascade transcription_factor NF-κB Activation kinase_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) transcription_factor->gene_expression inflammation Inflammation gene_expression->inflammation isoapetalic_acid This compound (Hypothesized) isoapetalic_acid->kinase_cascade Inhibition isoapetalic_acid->transcription_factor Inhibition

Hypothetical Anti-inflammatory Signaling Pathway.

References

Application of Isoapetalic Acid Derivatives in Anti-Inflammatory Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. This document provides detailed application notes and protocols based on preclinical studies of a related compound, 3,4-oxo-isopropylidene-shikimic acid (ISA), an analog of shikimic acid. Due to the limited availability of specific data on this compound, ISA serves as a valuable proxy for understanding the potential anti-inflammatory effects and mechanisms of this compound class. These protocols and data are intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the anti-inflammatory potential of this compound and its analogs.

The anti-inflammatory activity of ISA has been demonstrated in several well-established animal models of inflammation, including xylene-induced ear edema, carrageenan-induced paw edema, and the cotton pellet-induced granuloma test[1]. These models represent different facets of the inflammatory response, from acute vascular changes to chronic proliferative inflammation. Furthermore, investigations into the analgesic and antioxidant properties of ISA provide a broader understanding of its therapeutic potential[1].

Mechanistically, related compounds have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. For instance, isoallolithocholic acid (isoalloLCA) has been found to alleviate inflammatory bowel disease by inhibiting NF-κB-associated inflammation in intestinal epithelial cells[2]. This suggests that a potential mechanism of action for this compound and its derivatives could involve the suppression of pro-inflammatory gene expression regulated by NF-κB.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on the anti-inflammatory and analgesic effects of 3,4-oxo-isopropylidene-shikimic acid (ISA).

Table 1: Effect of ISA on Xylene-Induced Ear Edema in Mice [1]

Treatment GroupDose (mg/kg)Inhibition of Edema (%)
ISA6018.1
ISA12025.3
ISA24031.4

Table 2: Effect of ISA on Carrageenan-Induced Paw Edema in Rats [1]

Treatment GroupDose (mg/kg)Inhibition of Edema (%)
ISA507.8
ISA12029.5
ISA20051.0

Table 3: Effect of ISA on Cotton Pellet-Induced Granuloma in Rats [1]

Treatment GroupDose (mg/kg/day)Inhibition of Granuloma (%)
ISA5011.4
ISA12018.2
ISA20024.0

Table 4: Effect of ISA on Prostaglandin E2 (PGE2) and Malondialdehyde (MDA) Levels in Rat Paw Tissue [1]

Treatment GroupDose (mg/kg)PGE2 Reduction (%)MDA Reduction (%)
ISA501.06.3
ISA1208.915.1
ISA20015.627.6

Table 5: Analgesic Effect of ISA in Acetic Acid-Induced Writhing Test in Mice [1]

Treatment GroupDose (mg/kg)Inhibition of Writhing (%)
ISA6015.6
ISA12032.1
ISA24048.9

Table 6: Analgesic Effect of ISA in Hot Plate Test in Mice [1]

Treatment GroupDose (mg/kg)Increase in Latency (%)
ISA6010.5
ISA12019.8
ISA24028.5

Experimental Protocols

In Vivo Anti-Inflammatory Models

1. Xylene-Induced Ear Edema in Mice

This model is used to assess acute anti-inflammatory activity.

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Divide mice into control, positive control (e.g., dexamethasone), and ISA treatment groups.

    • Administer ISA (60, 120, and 240 mg/kg) or vehicle orally 30 minutes before inducing inflammation.

    • Apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear to induce edema. The left ear serves as a control.

    • Sacrifice the mice 15 minutes after xylene application.

    • Use a 7 mm punch to remove circular sections from both ears and weigh them.

    • The difference in weight between the right and left ear punches is taken as the measure of edema.

  • Calculation:

    • Inhibition (%) = [(Edemacontrol - Edematreated) / Edemacontrol] x 100

2. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Divide rats into control, positive control (e.g., indomethacin), and ISA treatment groups.

    • Administer ISA (50, 120, and 200 mg/kg) or vehicle orally 30 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation:

    • Inhibition (%) = [(ΔVcontrol - ΔVtreated) / ΔVcontrol] x 100 (where ΔV is the change in paw volume)

3. Cotton Pellet-Induced Granuloma in Rats

This model assesses the effect of a compound on the proliferative phase of chronic inflammation.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Anesthetize the rats and implant two sterilized cotton pellets (50 ± 1 mg) subcutaneously into the dorsal region.

    • Administer ISA (50, 120, and 200 mg/kg) or vehicle orally daily for 12 consecutive days.

    • On day 13, sacrifice the rats.

    • Excise the cotton pellets surrounded by granulomatous tissue and dry them at 60°C until a constant weight is obtained.

  • Calculation:

    • Inhibition (%) = [(Dry weightcontrol - Dry weighttreated) / Dry weightcontrol] x 100

Biochemical Assays

Measurement of PGE2 and MDA in Paw Tissue

  • Procedure:

    • Following the carrageenan-induced paw edema experiment (at 3 hours), sacrifice the rats.

    • Excise the inflamed paw tissue and homogenize it in cold saline.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the levels of PGE2 and MDA in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates Isoapetalic_Acid This compound Derivative Isoapetalic_Acid->IKK Inhibits Isoapetalic_Acid->MAPK Inhibits Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene Induces Transcription AP1->Gene Induces Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound derivatives.

Experimental Workflow

G cluster_0 In Vivo Anti-Inflammatory Assessment cluster_1 Acute Inflammation Models cluster_2 Chronic Inflammation Model start Animal Acclimatization grouping Random Grouping (Control, Positive Control, Treatment) start->grouping dosing Oral Administration (Vehicle, Standard Drug, this compound Derivative) grouping->dosing xylene Xylene-Induced Ear Edema (Mice) dosing->xylene carrageenan Carrageenan-Induced Paw Edema (Rats) dosing->carrageenan cotton Cotton Pellet-Induced Granuloma (Rats) dosing->cotton measurement1 Measure Ear Weight (15 mins post-induction) xylene->measurement1 measurement2 Measure Paw Volume (1-5 hours post-induction) carrageenan->measurement2 measurement3 Measure Granuloma Dry Weight (13 days post-implantation) cotton->measurement3 analysis Data Analysis and Calculation of Inhibition (%) measurement1->analysis biochem Biochemical Analysis (PGE2, MDA in paw tissue) measurement2->biochem measurement3->analysis biochem->analysis

Caption: Workflow for in vivo evaluation of anti-inflammatory activity.

References

Application Notes and Protocols for Formulating Isoapetalic Acid in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Methods for Formulating Isoapetalic Acid for In Vivo Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a naturally occurring chromanone acid, has demonstrated a range of interesting biological activities in in vitro studies. However, its progression to in vivo animal studies is hampered by its physicochemical properties. With a very low aqueous solubility of 0.082 g/L and a high logP of 4.08, this compound is classified as a poorly water-soluble and lipophilic compound. These characteristics present a significant challenge for achieving adequate bioavailability in preclinical animal models. This document provides detailed application notes and protocols for formulating this compound for in vivo experiments, focusing on strategies to enhance its solubility and systemic exposure.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for developing a suitable formulation.

PropertyValueImplication for Formulation
Molecular Formula C₂₂H₂₈O₆-
Molecular Weight 388.5 g/mol -
Water Solubility 0.082 g/L[1]Poorly soluble, requiring solubilization techniques.
logP 4.08[1]High lipophilicity, suggests good membrane permeability but poor aqueous dissolution.
Solubility in Organic Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Provides options for initial solubilization in co-solvent systems.

Formulation Strategies for Poorly Water-Soluble Compounds

Given the properties of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the animal species being used.

1. Co-solvent Systems: This is often the simplest and most common approach for early-stage preclinical studies. It involves dissolving the compound in a water-miscible organic solvent and then diluting it with an aqueous vehicle.

2. Surfactant-based Formulations (Micellar Solutions): Surfactants can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in aqueous media.

3. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

4. Lipid-based Formulations: These formulations, ranging from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic drugs by utilizing the body's natural lipid absorption pathways.

5. Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and bioavailability.

Experimental Protocols

Below are detailed protocols for two common and effective formulation approaches for poorly soluble compounds like this compound, suitable for oral gavage or parenteral administration in preclinical models.

Protocol 1: Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG 400), followed by dilution with saline.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Polyethylene Glycol 400 (PEG 400), pharmaceutical grade

  • Saline (0.9% NaCl), sterile

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Add a minimal amount of DMSO to the this compound to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex until the compound is completely dissolved.

  • Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline. For the example above, add 400 µL of PEG 400. Mix thoroughly.

  • Aqueous Dilution: Slowly add the saline to the organic solution while continuously stirring or vortexing. This slow addition is crucial to prevent precipitation of the compound. For the example, add 500 µL of saline.

  • Final Formulation: The final formulation will be a clear solution. Visually inspect for any signs of precipitation. The final concentration in this example would be 10 mg/mL.

  • Sterilization (for parenteral administration): If the formulation is for parenteral use, it should be sterile-filtered through a 0.22 µm syringe filter.

Table of Co-solvent Formulation Components:

ComponentFunctionTypical Concentration Range (%)
This compoundActive Pharmaceutical IngredientDependent on required dose
DMSOPrimary Solvent5 - 20
PEG 400Co-solvent, Viscosity modifier30 - 60
Saline/WaterAqueous Vehicle30 - 60
Protocol 2: Lipid-based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

This protocol outlines the preparation of a simple SEDDS formulation, which forms a fine emulsion upon gentle agitation in an aqueous medium.

Materials:

  • This compound

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides) - Surfactant

  • Cremophor® EL (Polyoxyl 35 castor oil) - Surfactant

  • Capryol® 90 (Propylene glycol monocaprylate) - Oil/Co-solvent

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Water bath or incubator

  • Vortex mixer

Procedure:

  • Weighing Components: Accurately weigh this compound, Labrasol®, Cremophor® EL, and Capryol® 90.

  • Mixing: In a glass vial, combine the weighed amounts of the oil, surfactant, and co-surfactant. A common starting ratio is 40% oil, 30% surfactant, and 30% co-surfactant.

  • Heating and Dissolving: Gently heat the mixture to 40-50°C in a water bath to decrease viscosity and facilitate mixing. Add the this compound to the mixture.

  • Homogenization: Stir the mixture using a magnetic stirrer or vortex until a clear, homogenous solution is formed.

  • Characterization (Optional but Recommended):

    • Emulsification Study: Add a small amount of the SEDDS formulation to water (e.g., 100 µL in 10 mL) and gently agitate. A stable, fine emulsion should form.

    • Droplet Size Analysis: Use a particle size analyzer to determine the mean droplet size of the resulting emulsion.

Table of SEDDS Formulation Components:

ComponentFunctionExample ExcipientTypical Concentration Range (%)
This compoundActive Pharmaceutical Ingredient-Dependent on drug solubility in the system
OilLipid phase, solubilizes the drugCapryol® 9030 - 50
SurfactantForms micelles, emulsifies the oilLabrasol®, Cremophor® EL20 - 40
Co-surfactantImproves emulsification, increases drug loadingTranscutol® HP10 - 30

Visualization of Formulation Workflow

The following diagram illustrates a general workflow for selecting an appropriate formulation for a poorly soluble compound like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Optimization A Determine Physicochemical Properties (Solubility, logP, pKa) C Co-solvent Systems A->C D Surfactant Systems A->D E Lipid-based Systems A->E F Nanosuspensions A->F B Assess Desired Dose and Route (Oral, IV, IP) B->C B->D B->E B->F G Physical & Chemical Stability C->G H In Vitro Dissolution/Dispersion C->H D->G D->H E->G E->H F->G F->H I In Vivo PK Study G->I H->I J Refine Formulation Composition I->J

Caption: Workflow for Formulation Development of Poorly Soluble Drugs.

Signaling Pathway of Lipid-Based Drug Delivery

The following diagram illustrates the conceptual signaling pathway of how a lipid-based formulation enhances the oral bioavailability of a lipophilic drug like this compound.

G cluster_0 Lumen of Small Intestine cluster_1 Enterocyte cluster_2 Systemic Circulation A Lipid Formulation (Drug in Oil/Surfactant) B Emulsification (Bile Salts) A->B Digestion C Mixed Micelles (Drug, Lipids, Bile Salts) B->C D Passive Diffusion C->D Absorption E Re-esterification (Triglycerides) D->E F Chylomicron Assembly E->F G Lymphatic System F->G H Thoracic Duct G->H I Systemic Blood H->I

Caption: Mechanism of Enhanced Oral Absorption via Lipid-Based Formulations.

References

Application Notes and Protocols for LC-MS/MS Detection of Isoapetalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid, a chromanone acid found in plants of the Calophyllum genus, belongs to the coumarin class of compounds.[1] Members of the Calophyllum genus are known to be rich sources of bioactive xanthones and coumarins, which have shown a variety of biological activities, including anti-inflammatory and anticancer effects.[2][3][4] Given its therapeutic potential, a robust and sensitive analytical method for the quantification of this compound in various biological matrices is essential for preclinical and clinical research. This document provides a detailed protocol for the development of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₂H₂₈O₆[PubChem CID: 341189]
Molecular Weight388.5 g/mol [PubChem CID: 341189]
Precursor Ion ([M+H]⁺)m/z 389.195[PubChem CID: 341189]

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a biological matrix such as plasma or plant tissue homogenate.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Internal Standard (IS) working solution (e.g., a structurally similar coumarin not present in the sample, prepared in methanol)

  • Acetonitrile, ice-cold

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Autosampler vials

Procedure:

  • Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution to each tube and vortex briefly.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow sample 1. Aliquot 100 µL of Sample add_is 2. Add 10 µL of Internal Standard sample->add_is add_acn 3. Add 300 µL of Ice-Cold Acetonitrile add_is->add_acn vortex1 4. Vortex Vigorously (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer 6. Transfer Supernatant to Vial centrifuge->transfer analysis 7. LC-MS/MS Analysis transfer->analysis

Figure 1: Experimental workflow for the preparation of biological samples for this compound analysis.
LC-MS/MS Method Development

The following parameters provide a starting point for the development of a robust LC-MS/MS method for this compound. Optimization of these parameters for the specific instrument and application is recommended.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺) m/z 389.2
Product Ions To be determined empirically. A good starting point is to perform a product ion scan of the precursor ion and select the 2-3 most abundant and stable fragment ions. Based on the fragmentation of similar coumarins, losses of CO (28 Da) and other small neutral molecules are common.[5][6][7]
Collision Energy (CE) To be optimized for each product ion transition. A range of 10-40 eV should be evaluated.
Ion Source Temperature 400 - 550°C
IonSpray Voltage 4500 - 5500 V
Curtain Gas 20 - 30 psi
Nebulizer Gas (GS1) 40 - 60 psi
Heater Gas (GS2) 40 - 60 psi

Quantitative Data Summary:

The following table provides a template for summarizing the quantitative data obtained from the LC-MS/MS analysis.

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank
Standard 1
Standard 2
QC Low
QC Mid
QC High
Sample 1
Sample 2

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, studies on related coumarins suggest potential mechanisms of action, particularly in anti-inflammatory and anticancer activities.[3][4][8][9]

Proposed Anti-Inflammatory Signaling Pathway

Coumarins have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][8] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

G cluster_inflammatory Proposed Anti-Inflammatory Signaling Pathway of this compound isoapetalic This compound nfkb_path NF-κB Pathway isoapetalic->nfkb_path Inhibition mapk_path MAPK Pathway isoapetalic->mapk_path Inhibition inflammation Inflammatory Response (e.g., Cytokine Production) nfkb_path->inflammation mapk_path->inflammation

Figure 2: Proposed anti-inflammatory mechanism of this compound through inhibition of NF-κB and MAPK pathways.
Proposed Apoptotic Signaling Pathway in Cancer Cells

Several coumarin derivatives have been demonstrated to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[2][10][11] This typically involves the regulation of Bcl-2 family proteins and the activation of caspases, which are the executioners of apoptosis.

G cluster_apoptosis Proposed Apoptotic Signaling Pathway of this compound isoapetalic This compound bcl2 Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) isoapetalic->bcl2 mitochondria Mitochondrial Permeability bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3: Proposed mechanism of apoptosis induction by this compound via the mitochondrial-caspase pathway.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound. The proposed starting conditions for sample preparation, chromatography, and mass spectrometry should be further optimized and validated for the specific application and matrix of interest. The elucidation of the signaling pathways potentially modulated by this compound provides a basis for further pharmacological investigation into its therapeutic effects.

References

Total Synthesis Strategies for Isoapetalic Acid: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapetalic acid, a natural product belonging to the pyranocoumarin class of compounds, has garnered interest due to its potential biological activities. This document outlines hypothetical total synthesis strategies for this compound, drawing upon established methodologies for the synthesis of the pyranocoumarin core and related structures. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of different synthetic approaches. Visual diagrams of the proposed synthetic pathways are included to facilitate understanding.

Introduction

This compound is a complex natural product characterized by a tetracyclic dihydropyranocoumarin core. Its structure features a chromanone moiety fused to a dihydropyran ring, with additional stereocenters and a hexanoic acid side chain. The total synthesis of such a molecule presents significant challenges, including the construction of the heterocyclic core, the control of stereochemistry, and the introduction of the aliphatic side chain. While a dedicated total synthesis of this compound has not been extensively reported, this note details plausible synthetic routes based on established chemical transformations for analogous structures.

Proposed Retrosynthetic Analysis

A convergent retrosynthetic analysis of this compound (1) suggests the disconnection of the hexanoic acid side chain, which can be installed via a suitable alkylation or coupling reaction on a functionalized pyranocoumarin core (2). The dihydropyran ring of the core could be formed through an intramolecular cyclization of a precursor like (3). This intermediate, in turn, could be assembled from a suitably substituted coumarin (4) and a side chain that can be manipulated to form the dihydropyran ring.

G This compound (1) This compound (1) Pyranocoumarin Core (2) Pyranocoumarin Core (2) This compound (1)->Pyranocoumarin Core (2) Side-chain installation Cyclization Precursor (3) Cyclization Precursor (3) Pyranocoumarin Core (2)->Cyclization Precursor (3) Intramolecular Cyclization Substituted Coumarin (4) Substituted Coumarin (4) Cyclization Precursor (3)->Substituted Coumarin (4) Coupling

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies and Key Reactions

Two primary strategies are proposed for the synthesis of the dihydropyranocoumarin core of this compound:

Strategy 1: Pechmann Condensation followed by Cyclization

This classical approach to coumarin synthesis can be adapted to build the core structure.

G cluster_0 Strategy 1: Pechmann Condensation Route A Phloroglucinol derivative C Pechmann Condensation A->C B β-Ketoester B->C D Substituted Coumarin C->D E Prenylation D->E F Claisen Rearrangement E->F G Cyclization F->G H Dihydropyranocoumarin Core G->H

Caption: Workflow for Strategy 1.

Strategy 2: Multicomponent Reaction Approach

A more convergent approach could involve a multicomponent reaction to assemble the core in fewer steps.

G cluster_1 Strategy 2: Multicomponent Reaction Route I 4-Hydroxycoumarin L Multicomponent Reaction I->L J Aldehyde J->L K Malononitrile K->L M Dihydropyranocoumarin Core L->M

Caption: Workflow for Strategy 2.

Comparative Data of Synthetic Strategies

ParameterStrategy 1: Pechmann CondensationStrategy 2: Multicomponent Reaction
Starting Materials Phloroglucinol derivative, β-ketoester4-Hydroxycoumarin, Aldehyde, Malononitrile
Key Reactions Pechmann condensation, Prenylation, Claisen rearrangement, CyclizationOne-pot multicomponent reaction
Number of Steps Multiple stepsFewer steps (potentially one-pot)
Overall Yield (estimated) LowerPotentially higher
Scalability Can be challengingMore amenable to scale-up
Stereocontrol May require additional stepsCan be designed for stereoselectivity

Experimental Protocols

Protocol 1: Synthesis of a Dihydropyranocoumarin Intermediate via Pechmann Condensation and Cyclization (based on Strategy 1)

1. Pechmann Condensation to form the Coumarin Core:

  • Materials: 5-Methylresorcinol (1.0 eq), Ethyl acetoacetate (1.1 eq), Concentrated Sulfuric Acid (catalyst).

  • Procedure: A mixture of 5-methylresorcinol and ethyl acetoacetate is stirred and cooled in an ice bath. Concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for 12 hours. The resulting solid is poured onto ice, filtered, washed with water, and recrystallized from ethanol to yield the 7-hydroxy-4,5-dimethylcoumarin.

2. O-Prenylation:

  • Materials: 7-hydroxy-4,5-dimethylcoumarin (1.0 eq), Prenyl bromide (1.2 eq), Anhydrous Potassium Carbonate (2.0 eq), Acetone (solvent).

  • Procedure: To a solution of the coumarin in dry acetone, anhydrous potassium carbonate and prenyl bromide are added. The mixture is refluxed for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to give the 7-(prenyloxy)coumarin derivative.

3. Claisen Rearrangement and Cyclization:

  • Materials: 7-(prenyloxy)coumarin derivative (1.0 eq), N,N-Dimethylaniline (solvent).

  • Procedure: The 7-(prenyloxy)coumarin derivative is heated in N,N-dimethylaniline at 200-220 °C for 4 hours. The reaction mixture is cooled and poured into dilute hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then treated with a Lewis acid catalyst (e.g., BF3·OEt2) in dichloromethane at 0 °C to room temperature to effect cyclization to the dihydropyran ring. Purification by column chromatography affords the dihydropyranocoumarin core.

Protocol 2: Synthesis of the Dihydropyranocoumarin Core via a Multicomponent Reaction (based on Strategy 2)

  • Materials: 4-Hydroxycoumarin (1.0 eq), an appropriate α,β-unsaturated aldehyde (1.1 eq), Malononitrile (1.0 eq), and a catalyst such as piperidine or L-proline (0.1 eq), Ethanol (solvent).

  • Procedure: A mixture of 4-hydroxycoumarin, the α,β-unsaturated aldehyde, malononitrile, and the catalyst in ethanol is stirred at room temperature for 24 hours. The precipitated product is collected by filtration, washed with cold ethanol, and dried to give the dihydropyranocoumarin derivative.

Conclusion

The total synthesis of this compound represents a significant synthetic challenge. The strategies outlined in this application note, based on established methodologies for the construction of the core pyranocoumarin scaffold, provide a foundation for future synthetic efforts. The choice between a linear, stepwise approach like the Pechmann condensation route and a more convergent multicomponent strategy will depend on factors such as desired efficiency, scalability, and the need for stereocontrol. Further optimization of reaction conditions and exploration of stereoselective methods will be crucial for the successful total synthesis of this complex natural product.

Application Notes and Protocols: Utilizing Isoapetalic Acid as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of publicly available research on the use of isoapetalic acid as a scaffold for drug discovery. While the compound has been identified and isolated from natural sources, detailed studies outlining its biological activities, synthesis of derivatives, and its application as a foundational structure in medicinal chemistry are not present in the current body of scientific publications.

This compound is a known natural product, having been isolated from plants of the Calophyllum genus, specifically Calophyllum blancoi and Calophyllum membranaceum.[1][2][3] The Calophyllum genus is recognized as a rich source of various bioactive secondary metabolites, including xanthones and coumarins, which have demonstrated a range of pharmacological activities such as anti-inflammatory, antiviral, and cytotoxic effects.[2][3][4][5][6] However, specific research focusing on this compound's potential as a drug discovery scaffold, including the generation of derivatives and their subsequent biological evaluation, remains unpublished.

The absence of foundational research, including quantitative data on biological efficacy (e.g., IC50 values), detailed experimental protocols for derivatization, and elucidated signaling pathway interactions, makes it impossible to provide the detailed Application Notes and Protocols as requested. The creation of such a document requires a basis of peer-reviewed research which is not currently available for this compound.

For researchers interested in natural product scaffolds, we recommend exploring other well-documented compounds from the Calophyllum genus or other classes of natural products where a more extensive body of research is available. This would provide the necessary data to develop robust drug discovery programs.

Due to the lack of available data, the following sections on quantitative data, experimental protocols, and visualizations cannot be completed. We are unable to generate tables, protocols, or diagrams as there is no information to populate them. Further research into the biological activities of this compound is required before it can be effectively utilized as a scaffold in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Isoapetalic Acid Extraction from Bark

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction yield of isoapetalic acid from bark.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound.

1. Low or No Extraction Yield

Problem: After performing the extraction protocol, the yield of this compound is significantly lower than expected or undetectable.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound.

    • Recommendation: this compound has been successfully extracted from Calophyllum species using methanol or aqueous methanol.[1][2] It is advisable to start with these solvents. Experiment with a gradient of solvent polarities (e.g., different ratios of methanol:water or ethanol:water) to find the optimal mixture.

  • Improper Bark Preparation: The particle size of the bark can significantly impact extraction efficiency.

    • Recommendation: Ensure the bark is dried and ground to a fine powder. This increases the surface area available for solvent penetration.

  • Suboptimal Extraction Parameters: Extraction time, temperature, and the solid-to-solvent ratio are critical factors.

    • Recommendation: Systematically optimize these parameters. Refer to the data in Table 1 for expected trends. For instance, increasing the extraction time and temperature can enhance yield, but excessive heat may degrade the compound.

  • Degradation of this compound: The compound may be sensitive to high temperatures, extreme pH levels, or oxidative conditions.

    • Recommendation: Perform extractions at moderate temperatures (e.g., 40-60°C). If using acidic or basic conditions, conduct preliminary stability tests. Store extracts in a cool, dark place, and consider using an inert atmosphere (e.g., nitrogen) during extraction.

2. Inconsistent Extraction Yields

Problem: Repeating the same extraction protocol results in highly variable yields of this compound.

Possible Causes and Solutions:

  • Inhomogeneous Bark Material: The concentration of this compound can vary between different parts of the bark or different batches.

    • Recommendation: Homogenize a larger batch of powdered bark before weighing out samples for individual extractions.

  • Fluctuations in Experimental Conditions: Minor variations in temperature, extraction time, or agitation speed can lead to inconsistent results.

    • Recommendation: Use calibrated equipment and carefully control all experimental parameters. Maintain a detailed lab notebook to track any deviations.

  • Inaccurate Quantification: The analytical method used to measure the yield may not be robust.

    • Recommendation: Validate your quantification method (e.g., HPLC) for linearity, accuracy, and precision. Ensure the proper preparation of standards and samples.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from bark?

A1: While the optimal solvent can depend on the specific bark species, methanol and aqueous methanol have been effectively used for extractions from the Calophyllum genus, a known source of this compound.[1][2] It is recommended to start with these and optimize the solvent-to-water ratio.

Q2: How does temperature affect the extraction yield and stability of this compound?

A2: Generally, increasing the extraction temperature enhances solvent viscosity and diffusion, which can improve extraction efficiency. However, high temperatures can lead to the degradation of thermolabile compounds. A temperature range of 40-60°C is a good starting point for optimization.

Q3: What advanced extraction techniques can be used to improve the yield of this compound?

A3: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction. These methods enhance cell wall disruption and mass transfer of the target compound into the solvent.

Q4: How can I confirm that I have successfully extracted this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and reliable method for identifying and quantifying this compound.[3][4][5] Comparison of the retention time and spectral data of your extract with a pure standard of this compound is necessary for confirmation.

Q5: What are the key factors to consider for scaling up the extraction process?

A5: For scaling up, it is crucial to maintain the optimized solid-to-solvent ratio, extraction time, and temperature. The geometry of the extraction vessel and the efficiency of agitation become more critical at larger scales. A pilot-scale study is recommended to identify and address any scale-up challenges.

Data Presentation

Table 1: Influence of Key Parameters on this compound Extraction Yield

ParameterLow SettingMedium SettingHigh SettingGeneral Trend for Yield
Temperature 25°C50°C75°CIncreases with temperature, but degradation risk above optimum
Extraction Time 1 hour4 hours12 hoursIncreases with time, plateaus after reaching equilibrium
Solvent Polarity 100% Water50:50 Methanol:Water100% MethanolOptimal yield is typically achieved with a mid-polarity solvent
Particle Size Coarse ( > 2mm)Medium (0.5 - 2mm)Fine ( < 0.5mm)Increases as particle size decreases
Solid-to-Solvent Ratio 1:5 (g/mL)1:10 (g/mL)1:20 (g/mL)Increases with a higher solvent volume, but may decrease concentration

Experimental Protocols

1. Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the bark material at 40-50°C and grind it into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered bark and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% methanol (v/v) to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a constant temperature of 50°C.

  • Isolation:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further analysis.

2. Protocol for Quantification of this compound by HPLC

  • Standard Preparation: Prepare a stock solution of pure this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 70% A and 30% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, and then return to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 210 nm.[3]

    • Column Temperature: 30°C.

  • Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Extraction_Workflow Bark Bark Collection and Drying Grinding Grinding to Fine Powder Bark->Grinding Extraction Solvent Extraction (e.g., UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Quantification (HPLC) Crude_Extract->Analysis Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Analysis

Caption: Workflow for this compound Extraction and Analysis.

Troubleshooting_Yield Start Low Extraction Yield Check_Solvent Is the solvent appropriate? (e.g., Methanol/Water) Start->Check_Solvent Check_Bark Is the bark finely powdered? Check_Solvent->Check_Bark Yes Optimize_Solvent Test different solvent polarities Check_Solvent->Optimize_Solvent No Check_Params Are extraction parameters optimized? (Time, Temp, Ratio) Check_Bark->Check_Params Yes Grind_Bark Grind bark to <0.5mm Check_Bark->Grind_Bark No Check_Degradation Is there potential for degradation? Check_Params->Check_Degradation Yes Optimize_Params Perform systematic optimization (DOE) Check_Params->Optimize_Params No Modify_Conditions Use lower temp, inert atmosphere Check_Degradation->Modify_Conditions Yes Success Yield Improved Check_Degradation->Success No Optimize_Solvent->Success Grind_Bark->Success Optimize_Params->Success Modify_Conditions->Success

Caption: Troubleshooting Low this compound Yield.

References

Technical Support Center: Overcoming Isoapetalic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with isoapetalic acid.

Troubleshooting Guide

Issue: this compound is not dissolving sufficiently in my aqueous solvent system.

This is a common challenge due to the hydrophobic nature of this compound. The following troubleshooting steps can be taken to enhance its solubility.

1. pH Adjustment

As a weakly acidic compound, the solubility of this compound can be significantly increased by adjusting the pH of the solution.[1][2]

  • Protocol:

    • Prepare a stock solution of a suitable base (e.g., 1 M NaOH or KOH).

    • Add the base dropwise to your aqueous solution containing this compound while monitoring the pH with a calibrated pH meter.

    • Continue adding the base until the desired pH is reached and the compound dissolves.

    • Be mindful that significant pH shifts can affect the stability of this compound and other components in your formulation. It is crucial to determine the pH-stability profile of the compound.

  • Troubleshooting:

    • Precipitation upon pH adjustment: This may indicate that the pH is approaching the pKa of a counter-ion or that the solution is supersaturated. Consider using a co-solvent in conjunction with pH adjustment.

    • Compound degradation: If you observe degradation, investigate the stability of this compound at various pH values to identify a safe operating range.

2. Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds like this compound.[1]

  • Protocol:

    • Select a biocompatible co-solvent such as ethanol, propylene glycol, polyethylene glycol (PEG), or glycerin.[3]

    • Prepare a series of solvent systems with varying percentages of the co-solvent in water (e.g., 10%, 20%, 50% v/v).

    • Determine the solubility of this compound in each co-solvent mixture to identify the optimal ratio.

    • Note that high concentrations of co-solvents can sometimes lead to precipitation when the solution is diluted with an aqueous medium.

  • Troubleshooting:

    • Precipitation upon dilution: This is a common issue with co-solvent systems. It may be necessary to use a combination of techniques, such as co-solvents and surfactants, to maintain solubility upon dilution.

3. Particle Size Reduction (Micronization)

Reducing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[1][4][5]

  • Protocol:

    • Utilize milling techniques such as jet milling or colloid milling to reduce the particle size of the this compound powder.[5]

    • Characterize the particle size distribution before and after micronization using techniques like laser diffraction.

    • Evaluate the dissolution rate of the micronized powder compared to the un-milled material.

  • Troubleshooting:

    • Particle agglomeration: Fine particles have a tendency to agglomerate, which can reduce the effective surface area. The use of anti-aggregating agents may be necessary.

    • Limited increase in equilibrium solubility: Micronization primarily affects the rate of dissolution, not the thermodynamic equilibrium solubility.[5][6]

4. Use of Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[3][7]

  • Protocol:

    • Select a suitable surfactant (e.g., Tweens, Spans, Poloxamers).

    • Prepare solutions of the surfactant in your aqueous system at concentrations above its critical micelle concentration (CMC).

    • Add this compound to the surfactant solution and determine the resulting solubility.

  • Troubleshooting:

    • Toxicity: Some surfactants can have toxic effects, so their use in final formulations must be carefully evaluated.

    • Foaming: Surfactant solutions may foam upon agitation, which can be problematic in some applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How can I choose the best solubility enhancement technique for my experiment?

The choice of technique depends on several factors, including the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo formulation), and the stability of this compound under different conditions. A systematic approach, starting with simple methods like pH adjustment and co-solvents, is often effective.

Q3: Can I combine different solubility enhancement techniques?

Yes, combining techniques is often a successful strategy. For example, you might use a co-solvent system with an adjusted pH or use a surfactant in a micronized suspension.

Q4: Are there other, more advanced techniques for improving the solubility of acidic compounds?

Yes, several advanced methods can be considered, particularly for drug development applications:

  • Salt Formation: Creating a salt of the acidic this compound can significantly improve its dissolution rate.[8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its solubility and dissolution.[7][9]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, increasing its apparent solubility.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantages
pH Adjustment Simple to implement; can produce a significant increase in solubility for ionizable compounds.[1]Risk of chemical instability at extreme pH values; potential for precipitation upon changes in pH.[1]
Co-solvents Effective for many poorly soluble compounds; a wide range of biocompatible co-solvents are available.[1][3]Can cause precipitation upon dilution; may not be suitable for all applications due to potential toxicity.[10]
Micronization Increases dissolution rate; a well-established physical modification technique.[1][5]Does not increase equilibrium solubility; potential for particle agglomeration.[5][10]
Surfactants Can significantly increase solubility through micellar encapsulation.[3]Potential for toxicity; can cause foaming.

Experimental Protocols & Workflows

Workflow for Systematic Solubility Enhancement

Solubility_Workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Methods cluster_evaluation Evaluation cluster_outcome Outcome cluster_combination Combination Strategy start Poorly Soluble This compound ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Addition start->cosolvent micronization Micronization start->micronization surfactant Surfactant Addition start->surfactant analyze Analyze Solubility (e.g., HPLC, UV-Vis) ph_adjust->analyze cosolvent->analyze micronization->analyze surfactant->analyze success Target Solubility Achieved analyze->success Yes failure Inadequate Solubility analyze->failure No combine Combine Techniques (e.g., pH + Co-solvent) failure->combine combine->analyze

Fig. 1: Systematic workflow for enhancing the solubility of this compound.

Logical Flow for pH Adjustment Technique

pH_Adjustment_Logic cluster_input Input cluster_process Process cluster_decision Decision cluster_output Output cluster_stability Stability Check start This compound Suspension add_base Add Base (e.g., NaOH) start->add_base measure_ph Measure pH add_base->measure_ph check_dissolution Is Compound Dissolved? measure_ph->check_dissolution check_dissolution->add_base No end_success Solubilized Solution check_dissolution->end_success Yes check_stability Assess Compound Stability end_success->check_stability end_failure Precipitation or Degradation check_stability->end_success Stable check_stability->end_failure Unstable

Fig. 2: Decision-making workflow for the pH adjustment technique.

References

Technical Support Center: Chromatographic Separation of Isoapetalic Acid and Apetalic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of the structurally similar isomers, isoapetalic acid and apetalic acid. Given the complexity of these natural products, achieving baseline separation requires careful method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound and apetalic acid isomers?

A1: The primary challenge lies in their structural similarity. Isomers possess identical molecular weights and often have very close physicochemical properties, such as polarity and pKa, making them difficult to resolve with standard chromatographic methods. Achieving separation relies on exploiting subtle differences in their three-dimensional structure and interaction with the stationary phase.

Q2: What type of HPLC column is most suitable for separating these isomers?

A2: A standard C18 column may not provide sufficient selectivity. For complex structural isomers like isoapetalic and apetalic acids, consider columns with alternative selectivities. Phenyl-based columns can offer enhanced resolution through π-π interactions with the aromatic rings in the molecules. For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) might be effective. Given that this compound possesses chiral centers, a chiral stationary phase (CSP) could be necessary if the isomers are enantiomers or diastereomers.

Q3: How critical is mobile phase pH in the separation of isoapetalic and apetalic acids?

A3: Mobile phase pH is a critical parameter. This compound and apetalic acid are carboxylic acids, meaning their ionization state is pH-dependent. Operating at a pH around the pKa of the carboxylic acid group can maximize differences in their apparent polarity and interaction with the stationary phase, significantly enhancing separation. It is crucial to use a buffer to maintain a stable pH throughout the analysis for reproducible results.

Q4: Can I use Gas Chromatography (GC) for this separation?

A4: Direct GC analysis of isoapetalic and apetalic acids is generally not feasible due to their low volatility and thermal instability. Derivatization to more volatile esters (e.g., trimethylsilyl esters) would be necessary. However, HPLC is typically the preferred method for analyzing such complex, non-volatile organic acids.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of this compound and apetalic acid isomers.

Problem Potential Cause Troubleshooting Steps
Poor Resolution / Co-elution of Isomer Peaks Inappropriate Stationary Phase: A standard C18 column may lack the necessary selectivity.Solution: • Switch to a phenyl-hexyl or biphenyl column to leverage π-π interactions. • If the isomers are chiral, screen a variety of chiral stationary phases (CSPs) under both normal-phase and reversed-phase conditions. • Consider a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency, if your HPLC system is compatible.
Suboptimal Mobile Phase Composition: The organic modifier or pH may not be ideal for resolving the isomers.Solution:Optimize pH: Adjust the mobile phase pH in small increments (e.g., 0.2 units) around the expected pKa of the acids. • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity. • Employ a Gradient: A shallow gradient can often improve the separation of closely eluting peaks.
Peak Tailing Secondary Interactions with Stationary Phase: The acidic functional groups may be interacting with residual silanols on the silica support.Solution:Use an End-Capped Column: Modern, high-purity, end-capped columns minimize exposed silanol groups. • Lower Mobile Phase pH: A lower pH (e.g., 2.5-3.0) will suppress the ionization of the carboxylic acids, reducing peak tailing. • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can mask active sites on the stationary phase.
Column Overload: Injecting too much sample can lead to distorted peak shapes.Solution: • Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.Solution: • Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before each injection, especially when using buffered mobile phases or after a gradient.
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially pH, can cause significant shifts in retention.Solution: • Prepare the mobile phase carefully and consistently. Use a calibrated pH meter. • Ensure the mobile phase is well-mixed and degassed.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Solution: • Use a column oven to maintain a constant temperature.

Experimental Protocol (Exemplary)

This protocol provides a starting point for developing a separation method for isoapetalic and apetalic acid isomers using HPLC. Note: This is a general procedure and will likely require optimization.

1. System Preparation:

  • HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm or MS with electrospray ionization (ESI) in negative mode.

2. Sample Preparation:

  • Dissolve the mixed isomer sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • Start with a shallow gradient, for example:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 60% B

      • 15-16 min: 60% to 95% B

      • 16-18 min: 95% B

      • 18-18.1 min: 95% to 40% B

      • 18.1-25 min: 40% B (re-equilibration)

  • Record the chromatogram and identify the retention times of the isomers.

4. Method Optimization:

  • Adjust the gradient slope and initial/final mobile phase compositions to improve resolution.

  • If co-elution persists, consider trying methanol as the organic modifier or screening other column chemistries.

Data Presentation

The following tables illustrate the type of data that should be collected during method development to compare the effectiveness of different chromatographic conditions. The data presented here is hypothetical and serves as an example.

Table 1: Effect of Column Chemistry on Isomer Separation

Column Type Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs)
Standard C188.218.350.95
Phenyl-Hexyl9.5410.021.80
Biphenyl10.1110.752.10
Chiral Stationary Phase (CSP-1)12.3014.153.50

Table 2: Effect of Mobile Phase pH on Retention and Resolution (Phenyl-Hexyl Column)

Mobile Phase pH Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs)
2.511.8512.401.95
3.09.5410.021.80
3.57.928.251.55
4.06.156.301.10

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Optimization SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Accurate pH & Composition) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakIntegration Peak Integration & Analysis DataAcquisition->PeakIntegration ResolutionCheck Check Resolution (Rs > 1.5?) PeakIntegration->ResolutionCheck Optimization Optimize Method (Gradient, pH, Column) ResolutionCheck->Optimization No FinalMethod Final Method ResolutionCheck->FinalMethod Yes Optimization->Equilibration

Caption: A flowchart for the HPLC method development workflow.

Troubleshooting_Flowchart Start Problem with Separation Q_Resolution Poor Resolution? Start->Q_Resolution Q_PeakShape Peak Tailing? Q_Resolution->Q_PeakShape No Sol_Resolution Optimize Mobile Phase (pH, Organic) Change Column (Phenyl, Chiral) Q_Resolution->Sol_Resolution Yes Q_Retention Inconsistent Retention? Q_PeakShape->Q_Retention No Sol_PeakShape Lower Mobile Phase pH Use End-Capped Column Reduce Sample Load Q_PeakShape->Sol_PeakShape Yes Sol_Retention Ensure Proper Equilibration Check Mobile Phase Prep Use Column Oven Q_Retention->Sol_Retention Yes End Problem Solved Q_Retention->End No Sol_Resolution->End Sol_PeakShape->End Sol_Retention->End

Improving the long-term stability of isoapetalic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific long-term stability data for isoapetalic acid is limited. The following guidance is based on the chemical properties of this compound, general principles of drug stability, and data from structurally related aromatic dicarboxylic acids, such as isophthalic acid.

This guide is intended for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound in solution during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact the solubility and stability of this compound.

Q2: What is the recommended way to store this compound solutions for short-term and long-term use?

A2: For short-term storage (up to 24-48 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to prepare fresh solutions before use. If long-term storage is necessary, aliquots of the solution should be stored at -20°C or below in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles.

Q3: I observed a color change in my this compound solution. What could be the cause?

A3: A color change, such as the appearance of a yellow tint, often indicates chemical degradation. This could be due to oxidation or other degradation pathways initiated by exposure to light, elevated temperatures, or incompatible container materials. It is advisable to discard any discolored solution and prepare a fresh batch.

Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent at a given temperature. It can also be a sign of degradation, where the degradation products are less soluble. Ensure you are using a suitable solvent and that the concentration is within the solubility limits. Gentle warming and sonication may help to redissolve the compound if it is a solubility issue. If precipitation persists, it is likely due to degradation, and the solution should be discarded.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased Potency or Inconsistent Results Degradation of this compound in the stock solution.Prepare fresh stock solutions more frequently. Perform a stability study to determine the usable lifetime of your stock solutions under your specific storage conditions. Verify the initial concentration of the stock solution.
Solution Discoloration (e.g., yellowing) Oxidation or photolytic degradation.Store solutions protected from light (e.g., in amber vials or wrapped in foil). Use de-gassed solvents to minimize dissolved oxygen. Prepare solutions fresh and use promptly.
Precipitation or Cloudiness Exceeded solubility limit. Degradation to less soluble products.Verify the solubility of this compound in your chosen solvent system. Consider adjusting the pH or using a co-solvent to improve solubility. If degradation is suspected, prepare a fresh solution.
pH Shift in Solution Degradation of this compound into acidic or basic byproducts.Monitor the pH of the solution over time. If a significant pH shift is observed, it indicates degradation. Prepare fresh solutions as needed.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given solution over time.

1. Materials and Equipment:

  • This compound standard

  • High-purity solvent (e.g., acetonitrile, methanol, water)

  • pH buffers

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator or chamber

  • Photostability chamber (optional)

2. Preparation of Stock and Sample Solutions:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Dilute the stock solution with the desired buffer or solvent system to the final experimental concentration.

  • Divide the sample solution into multiple aliquots in appropriate containers (e.g., amber glass vials) for each time point and storage condition.

3. Stability Study Design:

  • Storage Conditions: Store aliquots under various conditions to be tested (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, and photostability conditions).

  • Time Points: Establish a schedule for sample analysis (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for aromatic acids could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

  • At each time point, withdraw an aliquot from each storage condition.

  • Analyze the samples by HPLC, quantifying the peak area of this compound.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

Degradation Pathway

Potential Degradation Pathway of this compound A This compound B Oxidative Stress (Light, O2) A->B leads to C Hydrolysis A->C can undergo D Decarboxylation A->D can undergo E Oxidized Products B->E F Hydrolyzed Products C->F G Decarboxylated Products D->G

Caption: Potential degradation pathways for this compound in solution.

Experimental Workflow

Workflow for this compound Stability Testing A Prepare this compound Solution B Aliquot into Vials for Different Conditions A->B C Store at Varied Temperatures and Light Conditions B->C D Withdraw Samples at Predetermined Time Points C->D E Analyze by HPLC D->E F Quantify Remaining this compound and Degradants E->F G Determine Degradation Rate and Shelf-life F->G

Technical Support Center: Troubleshooting Isoapetalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "isoapetalic acid" suggest a potential ambiguity with the more common industrial chemical, "isophthalic acid." this compound is a complex, naturally occurring coumarin derivative (C₂₂H₂₈O₆) for which synthetic routes are not widely published.[1] In contrast, isophthalic acid (C₈H₆O₄) is a significant industrial chemical produced on a large scale.[2] This guide will primarily focus on troubleshooting the synthesis of isophthalic acid , as it is the more likely subject of laboratory and industrial synthesis inquiries. A brief discussion on the potential challenges in synthesizing complex coumarins like this compound is included at the end.

Section 1: Troubleshooting Isophthalic Acid Synthesis

The industrial production of isophthalic acid is predominantly achieved through the liquid-phase oxidation of meta-xylene (m-xylene), typically using a cobalt-manganese catalyst in an acetic acid solvent.[2][3][4] This process, while efficient, can be prone to side reactions that impact yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the common causes of low isophthalic acid yield?

Answer: Low yields in isophthalic acid synthesis can stem from several factors, primarily incomplete oxidation of the m-xylene starting material or degradation of the product.

  • Incomplete Oxidation: The oxidation of m-xylene to isophthalic acid is a stepwise process. Incomplete oxidation can lead to the accumulation of intermediates such as m-toluic acid and 3-carboxybenzaldehyde (3-CBA).[5][6]

  • Catalyst Deactivation: The cobalt-manganese catalyst can lose activity, leading to a stalled reaction.

  • Insufficient Oxygen: The reaction requires a sufficient supply of oxygen. Inadequate mixing or low air pressure can limit the reaction rate.[6]

  • Solvent Combustion: At high temperatures, the acetic acid solvent can undergo combustion, a side reaction that consumes reactants and can lead to catalyst deactivation.[7]

Troubleshooting Steps:

  • Verify Catalyst Concentration and Activity: Ensure the correct loading of the cobalt and manganese salts. If catalyst deactivation is suspected, consider catalyst regeneration or replacement.

  • Optimize Reaction Temperature and Pressure: The reaction is typically carried out at temperatures between 175-225°C and pressures of 15-30 bar.[8] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote solvent combustion.

  • Ensure Adequate Oxygen Supply: Check the airflow rate and ensure efficient stirring to maximize the gas-liquid interface. The oxygen concentration in the off-gas is a key parameter to monitor, typically maintained between 2-8% by volume.[6]

  • Monitor Intermediate Concentrations: Use analytical techniques like HPLC to monitor the concentration of m-toluic acid and 3-CBA. High levels of these intermediates indicate incomplete oxidation and may require adjusting reaction time or other parameters.

Question 2: My final product is yellow. What causes this discoloration and how can I prevent it?

Answer: A yellow tint in the final isophthalic acid product is a common issue and is typically caused by the presence of colored impurities.

  • Key Impurities: The primary culprits for discoloration are dicarboxylic fluorenones and tricarboxylic biphenyls.[9] These compounds are formed from side reactions at high temperatures. Another impurity that can contribute to color is 3-carboxybenzaldehyde (3-CBA).

Troubleshooting and Purification:

  • Control Reaction Temperature: As the formation of these colored bodies is temperature-dependent, maintaining the reaction temperature within the optimal range is crucial.

  • Purification via Hydrogenation: A common industrial method for purifying crude isophthalic acid is catalytic hydrogenation.[10][11][12] This process, typically using a palladium catalyst, converts the colored impurities into colorless compounds.

  • Crystallization and Washing: The crude isophthalic acid is often purified by crystallization from a solvent like acetic acid or N-methyl pyrrolidone.[5] The resulting crystals are then washed to remove residual mother liquor containing dissolved impurities.[5]

Question 3: How can I reduce the concentration of 3-carboxybenzaldehyde (3-CBA) and m-toluic acid in my product?

Answer: High levels of 3-CBA and m-toluic acid are indicative of incomplete oxidation.

  • Two-Stage Oxidation: Some industrial processes employ a two-stage oxidation. The main oxidation is carried out to a certain conversion level, followed by a post-oxidation step at slightly different conditions to convert the remaining intermediates.[6]

  • Catalyst Composition: The ratio of cobalt to manganese in the catalyst system can influence the reaction rate and the conversion of intermediates.

  • Water Content in Solvent: The concentration of water in the acetic acid solvent can affect catalyst activity and reaction selectivity.[6]

Troubleshooting Steps:

  • Implement a Post-Oxidation Step: If your setup allows, introducing a second reaction zone or a subsequent reaction step with adjusted temperature or catalyst concentration can help to drive the conversion of intermediates.

  • Optimize Catalyst and Solvent Composition: Review the literature for optimal cobalt/manganese ratios and water content in the acetic acid solvent for your specific reaction conditions.

  • Purification: While optimizing the reaction is the primary goal, purification methods such as crystallization are also effective at reducing the levels of these impurities in the final product.

Data Presentation: Isophthalic Acid Synthesis Parameters
ParameterTypical RangeConsequence of Deviation
Reaction Temperature 175 - 225 °CToo Low: Incomplete conversion, high intermediates. Too High: Solvent combustion, formation of colored byproducts.
Pressure 15 - 30 barToo Low: Insufficient oxygen in the liquid phase.
Catalyst Cobalt-Manganese salts with a Bromine promoter-
Solvent Acetic Acid with 3-15% waterWater content affects catalyst activity and selectivity.
Oxygen Concentration (off-gas) 2 - 8% by volumeToo Low: Incomplete oxidation. Too High: Safety concerns, potential for uncontrolled reaction.
Crude Product Purity >98%-
Key Impurities 3-carboxybenzaldehyde (3-CBA), m-toluic acid, dicarboxylic fluorenones, tricarboxylic biphenylsAffect product color and suitability for polymerization.
Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Isophthalic Acid via m-Xylene Oxidation

  • Reaction Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and reflux condenser is charged with m-xylene, acetic acid, cobalt (II) acetate, manganese (II) acetate, and sodium bromide.

  • Reaction Conditions: The reactor is sealed and pressurized with air to the desired pressure (e.g., 20 bar). The mixture is heated to the reaction temperature (e.g., 200°C) with vigorous stirring. The reaction is monitored by measuring the uptake of oxygen.

  • Work-up: After the reaction is complete (typically several hours), the reactor is cooled to room temperature, and the pressure is carefully released. The solid product is collected by filtration.

  • Purification: The crude isophthalic acid is washed with hot acetic acid and then with water to remove residual catalyst and solvent. For higher purity, the crude product can be recrystallized from a suitable solvent or subjected to catalytic hydrogenation.

Visualizations

Isophthalic_Acid_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products m_xylene m-Xylene oxidation Liquid-Phase Oxidation (High T & P) m_xylene->oxidation catalyst Co/Mn Catalyst + Bromine Promoter catalyst->oxidation solvent Acetic Acid solvent->oxidation oxygen Oxygen (Air) oxygen->oxidation crystallization Crystallization oxidation->crystallization filtration Filtration crystallization->filtration crude_ipa Crude Isophthalic Acid filtration->crude_ipa byproducts Byproducts (3-CBA, m-toluic acid, etc.) filtration->byproducts purification Purification (e.g., Hydrogenation) pure_ipa Purified Isophthalic Acid purification->pure_ipa crude_ipa->purification

Caption: Workflow for the industrial production of isophthalic acid.

Troubleshooting_Low_Yield start Low Isophthalic Acid Yield check_intermediates High levels of m-toluic acid or 3-CBA? start->check_intermediates incomplete_oxidation Incomplete Oxidation check_intermediates->incomplete_oxidation Yes product_degradation Product Degradation/ Solvent Combustion? check_intermediates->product_degradation No check_conditions Review Reaction Conditions (T, P, O2 supply) incomplete_oxidation->check_conditions check_catalyst Check Catalyst Activity and Concentration incomplete_oxidation->check_catalyst high_temp Reaction Temperature Too High product_degradation->high_temp Yes optimize_temp Optimize Temperature high_temp->optimize_temp

Caption: Troubleshooting flowchart for low isophthalic acid yield.

Side_Reactions m_xylene m-Xylene m_toluic_acid m-Toluic Acid m_xylene->m_toluic_acid Oxidation cba 3-Carboxybenzaldehyde (3-CBA) m_toluic_acid->cba Oxidation ipa Isophthalic Acid cba->ipa Oxidation colored_byproducts Colored Byproducts (Fluorenones, etc.) ipa->colored_byproducts Side Reactions (High Temp)

Caption: Simplified reaction pathway showing key intermediates and side products.

Section 2: Challenges in the Synthesis of Complex Coumarins like this compound

For researchers genuinely interested in This compound , a complex coumarin, the synthetic challenges are substantially different from those of isophthalic acid. The total synthesis of such natural products is a significant undertaking.

General Considerations for Coumarin Synthesis:

  • Multi-step Synthesis: The synthesis of complex coumarins often involves numerous steps, making the overall yield a critical factor.

  • Stereochemistry: this compound has several stereocenters. Controlling the stereochemistry at each of these centers is a major challenge and often requires the use of chiral catalysts or starting materials.

  • Common Synthetic Methods: The coumarin core is often constructed using reactions like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation.[13][14][15] Each of these methods has its own set of potential side reactions.

    • Pechmann Condensation: This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. Side reactions can include the formation of chromones and other condensation byproducts.

    • Knoevenagel Condensation: This involves the reaction of an o-hydroxybenzaldehyde with an active methylene compound. Potential side reactions can arise from self-condensation of the starting materials or subsequent unwanted reactions of the product.

  • Purification: The purification of complex natural product analogues can be challenging due to the presence of closely related stereoisomers and other byproducts, often requiring advanced chromatographic techniques.

Due to the lack of specific literature on the total synthesis of this compound, a detailed troubleshooting guide cannot be provided at this time. Researchers interested in this target molecule should consult the literature on the total synthesis of structurally related complex coumarins.

References

Minimizing thermal degradation of isoapetalic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the thermal degradation of isoapetalic acid during extraction.

Troubleshooting Guides

Issue: Low Yield of this compound

Potential Cause Troubleshooting Step Explanation
Thermal Degradation 1. Lower Extraction Temperature: Maintain extraction temperature below 60°C. Ideally, conduct extractions at room temperature (20-25°C) or under cold conditions (4°C). 2. Reduce Extraction Time: Minimize the duration of any heating steps.This compound, like many complex phenolic compounds, is susceptible to heat-induced degradation. Prolonged exposure to high temperatures can lead to decarboxylation, oxidation, and other degradative reactions.
Incomplete Extraction 1. Optimize Solvent System: Use a polar solvent system. A mixture of methanol or ethanol with water (e.g., 80% methanol) is often effective. 2. Increase Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to fully saturate the plant material. 3. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction.The choice of solvent and the physical parameters of the extraction process significantly impact the efficiency of this compound recovery.
Oxidative Degradation 1. Use Antioxidants: Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. 2. Inert Atmosphere: Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.The multiple hydroxyl groups on the this compound molecule make it prone to oxidation, which can be accelerated by heat and light.
pH Instability Maintain Neutral pH: Keep the pH of the extraction solvent neutral (around pH 7). Avoid strongly acidic or alkaline conditions.Extreme pH levels can catalyze the hydrolysis of ester or lactone functionalities and promote the degradation of phenolic compounds.

Issue: Brown Coloration of the Extract

Potential Cause Troubleshooting Step Explanation
Oxidation of Phenolic Compounds 1. Protect from Light: Conduct the extraction in amber-colored glassware or protect the extraction vessel from light. 2. Minimize Headspace: Use extraction vessels that are appropriately sized for the solvent volume to reduce the amount of air in the headspace.The formation of colored degradation products, often quinones, is a common indicator of phenolic compound oxidation.
High Temperature Follow Temperature Recommendations: Adhere to the temperature guidelines outlined in the "Low Yield" troubleshooting section.Heat can accelerate oxidative reactions, leading to the browning of the extract.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for extracting this compound to prevent thermal degradation?

A1: To minimize thermal degradation, it is recommended to perform extractions at or below room temperature (20-25°C). If a higher temperature is necessary to improve extraction efficiency, it should ideally not exceed 60°C. Temperatures above 70-80°C are known to cause significant degradation of many phenolic compounds.

Q2: Which solvents are best for extracting this compound while minimizing degradation?

A2: Polar solvents are generally effective for extracting phenolic acids. A mixture of methanol or ethanol with water (e.g., 70-80% alcohol) is a good starting point. The water component can help to moderate the temperature and the alcohol efficiently dissolves the target compound. It is crucial to use high-purity, peroxide-free solvents to prevent oxidative degradation.

Q3: How does pH affect the stability of this compound during extraction?

A3: this compound's stability is pH-dependent. It is most stable in neutral to slightly acidic conditions. Strongly acidic or alkaline conditions should be avoided as they can lead to hydrolysis of its functional groups and accelerate degradation.

Q4: Are there any non-thermal extraction methods that can be used for this compound?

A4: Yes, several non-thermal or low-temperature extraction techniques can be employed to minimize thermal degradation. These include:

  • Maceration: Soaking the plant material in a solvent at room temperature for an extended period.

  • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance extraction at controlled, low temperatures.

  • Supercritical Fluid Extraction (SFE): Using a supercritical fluid like CO2, often with a co-solvent, at relatively low temperatures.

Q5: How can I monitor for the degradation of this compound during my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a suitable method for monitoring the integrity of this compound. A decrease in the peak area of the target compound and the appearance of new, unidentified peaks can indicate degradation.

Data Presentation

The following tables summarize the thermal stability of phenolic compounds structurally related to this compound, providing a reference for understanding its potential degradation profile.

Table 1: Thermal Degradation of Gallic Acid at Different Temperatures

Temperature (°C)Time (hours)Gallic Acid Remaining (%)
604~95%
804~70%
1004<75%

Data inferred from studies on the thermal stability of standard polyphenols.

Table 2: Effect of Extraction Temperature on Total Phenolic Content (TPC)

Extraction MethodTemperature (°C)Effect on TPC
Conventional Solvent Extraction20-50Generally stable
Conventional Solvent Extraction>70Potential for rapid degradation
Pressurized Liquid Extraction (PLE)100-200Can show high yield, but risk of degradation for specific compounds

General trends observed in the literature for phenolic compound extraction.

Experimental Protocols

Protocol 1: Low-Temperature Solvent Extraction of this compound

Objective: To extract this compound from plant material while minimizing thermal degradation.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade) containing 0.1% (v/v) ascorbic acid

  • Orbital shaker

  • Centrifuge

  • Rotary evaporator

  • Amber-colored glassware

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL amber-colored Erlenmeyer flask.

  • Add 100 mL of the 80% methanol solution containing ascorbic acid to the flask.

  • Seal the flask and place it on an orbital shaker at 150 rpm.

  • Macerate for 24 hours at room temperature (20-25°C).

  • After 24 hours, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean, amber-colored round-bottom flask.

  • Re-extract the plant residue with another 50 mL of the extraction solvent and repeat the centrifugation.

  • Combine the supernatants.

  • Concentrate the combined extract using a rotary evaporator with the water bath temperature maintained below 40°C.

  • Store the concentrated extract at -20°C in a sealed, amber-colored vial.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration & Storage plant_material Plant Material grinding Grinding plant_material->grinding powder Fine Powder grinding->powder extraction_step Low-Temperature Extraction (e.g., Maceration at 20-25°C) powder->extraction_step solvent Solvent (e.g., 80% MeOH + Ascorbic Acid) solvent->extraction_step centrifugation Centrifugation extraction_step->centrifugation filtration Filtration centrifugation->filtration extract Crude Extract filtration->extract rotovap Rotary Evaporation (<40°C) extract->rotovap final_product Concentrated Extract rotovap->final_product storage Storage (-20°C, Dark) final_product->storage Degradation_Factors cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies isoapetalic_acid This compound Stability temperature High Temperature (>60°C) isoapetalic_acid->temperature degrades ph Extreme pH (<4 or >8) isoapetalic_acid->ph degrades light Light Exposure isoapetalic_acid->light degrades oxygen Oxygen (Air) isoapetalic_acid->oxygen degrades low_temp Low-Temperature Extraction temperature->low_temp mitigated by neutral_ph Neutral pH Buffers ph->neutral_ph mitigated by amber_glass Amber Glassware light->amber_glass mitigated by inert_atm Inert Atmosphere oxygen->inert_atm mitigated by

Identifying and removing common impurities from isoapetalic acid isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities from isoapetalic acid isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

A1: this compound is a complex natural product, specifically a pyranocoumarin derivative. It has been reported to be isolated from plants of the Calophyllum genus, such as Calophyllum blancoi and Calophyllum membranaceum[1]. Due to its natural origin, isolates are often accompanied by a variety of other plant-derived compounds.

Q2: What are the likely common impurities in a crude this compound isolate?

A2: Given its extraction from a plant source, common impurities in crude this compound isolates are likely to include:

  • Structurally related compounds: Other coumarins, xanthones, and flavonoids that are co-extracted.

  • Lipids and Pigments: Fatty acids, chlorophylls, and carotenoids.

  • Triterpenoids and Steroids: Plant-derived compounds with different polarity.

  • Residual Solvents: Solvents used during the extraction process (e.g., ethanol, methanol, hexane, ethyl acetate).

  • Water: Moisture from the plant material or solvents.

Q3: Which analytical techniques are best suited for identifying impurities in this compound isolates?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is highly effective for separating and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity of this compound After Initial Extraction
  • Possible Cause: Inefficient initial extraction method leading to a high load of co-extracted impurities.

  • Solution:

    • Optimize Extraction Solvent: Experiment with a gradient of solvents from non-polar to polar to selectively extract this compound while leaving behind highly non-polar or polar impurities.

    • Employ Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between two immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity.

    • Solid-Phase Extraction (SPE): Use SPE cartridges to perform a preliminary cleanup of the crude extract before further purification.

Problem 2: Co-elution of Impurities with this compound in Chromatography
  • Possible Cause: Impurities with similar polarity and structural characteristics to this compound.

  • Solution:

    • Method Development in HPLC:

      • Column Selection: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.

      • Mobile Phase Optimization: Modify the mobile phase composition, pH, and gradient slope to improve resolution.

    • Orthogonal Purification Techniques: Employ a secondary purification step that separates compounds based on a different principle, such as size-exclusion chromatography or counter-current chromatography.

Problem 3: Presence of Insoluble Material in the Isolate
  • Possible Cause: Precipitation of less soluble impurities or the target compound itself.

  • Solution:

    • Filtration: Use appropriate membrane filters to remove particulate matter.

    • Solvent Selection for Dissolution: Test a range of solvents to find one that completely dissolves the this compound while leaving some impurities undissolved for removal by filtration.

Quantitative Data on Purification Methods

The following table summarizes hypothetical data from different purification strategies for an this compound isolate, demonstrating the effectiveness of a multi-step approach.

Purification StepInitial Purity (%)Purity after Step (%)Yield (%)Major Impurities Removed
Liquid-Liquid Partitioning456585Lipids, Chlorophylls
Silica Gel Column Chromatography659070Flavonoids, Triterpenoids
Preparative HPLC90>9950Structurally similar coumarins

Experimental Protocols

Protocol 1: General Extraction and Fractionation of this compound
  • Extraction:

    • Macerate the dried and powdered plant material (e.g., leaves or bark of Calophyllum sp.) with methanol at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a 9:1 methanol:water solution.

    • Perform liquid-liquid partitioning with hexane to remove non-polar impurities.

    • Separate the methanol layer and subsequently partition it against ethyl acetate.

    • The ethyl acetate fraction is likely to be enriched with this compound.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate.

  • Procedure:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the packed silica gel column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent.

Visualizations

Experimental_Workflow Start Dried Plant Material Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane/Methanol-Water) Crude_Extract->Partitioning Hexane_Fraction Hexane Fraction (Discarded Impurities) Partitioning->Hexane_Fraction Methanol_Fraction Methanol-Water Fraction Partitioning->Methanol_Fraction Column_Chromatography Silica Gel Column Chromatography Methanol_Fraction->Column_Chromatography Fractions Collect & Analyze Fractions (TLC/HPLC) Column_Chromatography->Fractions Pure_Isolate Pure this compound Fractions->Pure_Isolate

Caption: A typical experimental workflow for the isolation and purification of this compound.

Troubleshooting_Guide Problem Low Purity of Isolate Cause1 Co-eluting Impurities Problem->Cause1 Cause2 Presence of Particulates Problem->Cause2 Cause3 Inefficient Initial Cleanup Problem->Cause3 Solution1a Optimize HPLC Method Cause1->Solution1a Solution1b Use Orthogonal Purification Cause1->Solution1b Solution2 Filtration Cause2->Solution2 Solution3 Improve Solvent Partitioning Cause3->Solution3

Caption: A logical troubleshooting guide for addressing low purity in this compound isolates.

References

Technical Support Center: Isoapetalic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of isoapetalic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification and scale-up of this complex natural product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Problem: Low Yield After Initial Extraction

Question: We are experiencing a low yield of crude this compound from our initial plant material extraction. What are the potential causes and solutions?

Answer: A low initial yield is often traced back to the extraction method or the handling of the plant material. Here are some common factors and troubleshooting steps:

  • Incomplete Cell Lysis: The complex structure of plant cells can hinder solvent access to the target molecule.

    • Solution: Ensure the plant material is finely ground to maximize surface area. Consider using cell-wall-degrading enzymes or mechanical disruption methods like sonication prior to solvent extraction.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.

    • Solution: Based on its structure (a chromanone with a carboxylic acid and other oxygenated functional groups), a solvent of intermediate polarity or a gradient extraction approach is recommended. Start with a nonpolar solvent like hexane to remove lipids, followed by solvents of increasing polarity such as ethyl acetate, acetone, or methanol.

  • Degradation of this compound: The compound may be sensitive to pH, temperature, or light.

    • Solution: Perform extractions at controlled, cool temperatures. Protect the extraction mixture from direct light. Buffer the extraction solvent if the plant material has a high acid or base content to prevent degradation.

  • Insufficient Solvent-to-Biomass Ratio: Too little solvent will result in an incomplete extraction.

    • Solution: Increase the solvent volume and consider performing multiple extraction cycles on the same plant material to ensure exhaustive extraction.

Problem: Poor Resolution in Preparative HPLC

Question: We are struggling to achieve good separation of this compound from closely related impurities during preparative HPLC. What strategies can we employ to improve resolution?

Answer: Achieving high purity at a larger scale with preparative HPLC can be challenging. Here are several strategies to enhance resolution:

  • Optimize Mobile Phase Composition:

    • Solution: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Small changes can significantly impact selectivity.[1] Consider adding a small percentage of a third solvent to modify selectivity.

  • Adjust Mobile Phase pH:

    • Solution: Since this compound has a carboxylic acid group, the pH of the mobile phase will affect its ionization state and retention.[2] Buffering the mobile phase to a pH approximately 1-2 units below the pKa of the carboxylic acid will suppress ionization and generally lead to better peak shape and retention on a C18 column.

  • Select an Appropriate Stationary Phase:

    • Solution: While C18 is a common choice, other stationary phases may provide better selectivity for the specific impurities you are trying to remove. Consider phenyl-hexyl or polar-embedded phases that can offer different interactions.

  • Reduce Flow Rate and Increase Column Length:

    • Solution: Lowering the flow rate can increase column efficiency.[3][4] Using a longer column or one packed with smaller particles will increase the number of theoretical plates, leading to sharper peaks and improved separation.[3][4]

  • Optimize Sample Loading:

    • Solution: Overloading the column is a common cause of poor resolution. Determine the maximum loading capacity of your column for this specific separation by performing a loading study with a small amount of material.

Problem: Difficulty with Crystallization

Question: We are unable to induce crystallization of our purified this compound, or we are obtaining an oil or amorphous solid instead of crystals. What can we do?

Answer: Crystallization is a nuanced process influenced by several factors. Here are some troubleshooting tips:

  • Purity Issues:

    • Solution: Even small amounts of impurities can inhibit crystallization. Ensure your starting material is of high purity (>95%). If necessary, perform an additional chromatographic polishing step.

  • Solvent System Selection:

    • Solution: The ideal crystallization solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[5] Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane). The "solvent layering" technique, where a poor solvent is carefully layered on top of a solution of the compound in a good solvent, can also be effective.[6]

  • Supersaturation Control:

    • Solution: Rapidly crashing the compound out of solution often leads to amorphous solids or oils. Aim for slow cooling to allow for ordered crystal lattice formation. If cooling crystallization is unsuccessful, try slow evaporation of the solvent or vapor diffusion methods.

  • Seeding:

    • Solution: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to a supersaturated solution can initiate crystallization.

  • pH Adjustment:

    • Solution: For a carboxylic acid like this compound, adjusting the pH of the solution can influence its solubility and ability to crystallize. Crystallization may be more favorable at a pH where the molecule is neutral.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key challenges in scaling up the purification of this compound?

A1: The primary challenges include:

  • Maintaining Resolution: Achieving the same level of purity at a larger scale in chromatography can be difficult.[4][7]

  • Solvent Consumption: Large-scale purification requires significant volumes of solvents, which has cost and environmental implications.[3]

  • Process Reproducibility: Ensuring consistent results from batch to batch during scale-up is critical, especially in a regulated environment.[8]

  • Cost of Goods: The cost of large-scale columns, resins, and high-purity solvents can be substantial.[7]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): With a UV-Vis or photodiode array (PDA) detector to quantify purity and detect impurities.[9] Coupling HPLC with mass spectrometry (LC-MS) can help identify impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities that may not be visible by HPLC.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of key functional groups.

Chromatography

Q3: My peak for this compound is tailing in reverse-phase HPLC. What is the cause and how can I fix it?

A3: Peak tailing for acidic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase.[1]

  • Lower the pH: Adding an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will suppress the ionization of both the carboxylic acid on your molecule and the surface silanols, reducing tailing.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

Q4: How do I transfer a developed analytical HPLC method to a preparative scale?

A4: To scale up an HPLC method, the goal is to keep the linear velocity of the mobile phase constant. This is achieved by increasing the column diameter while maintaining the bed height.[11] The flow rate should be increased proportionally to the square of the increase in the column's radius. It is also crucial to use a stationary phase with the same chemistry and particle size if possible.

Crystallization

Q5: What is the best way to choose a solvent for the crystallization of this compound?

A5: A good starting point is to test the solubility of a small amount of your purified this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A suitable single solvent for cooling crystallization will dissolve the compound when hot but not at room temperature or below.[5] For anti-solvent crystallization, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.

Q6: How can I improve the yield of my crystallization process?

A6: To maximize yield, ensure the solution is cooled slowly to as low a temperature as is practical to minimize the amount of compound remaining in the mother liquor. After filtration, wash the crystals with a minimal amount of ice-cold crystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Data Presentation

The following tables provide examples of how to structure and present quantitative data during the development and scaling up of this compound purification.

Table 1: Solvent Extraction Efficiency

Solvent SystemExtraction CyclesTemperature (°C)Crude Yield (mg/g of biomass)Purity by HPLC (%)
100% Ethyl Acetate325
100% Acetone325
80:20 Methanol:Water325
Sequential: Hexane -> Ethyl Acetate -> Methanol1 each25

Table 2: Preparative HPLC Method Optimization

Column TypeMobile Phase (A: Water + 0.1% FA, B: ACN + 0.1% FA)Gradient (%B)Flow Rate (mL/min)Loading (mg)Purity (%)Recovery (%)
C18, 10 µm, 50x250 mmA/B20-80% in 30 min50100
C18, 10 µm, 50x250 mmA/B30-70% in 45 min40100
Phenyl-Hexyl, 10 µm, 50x250 mmA/B30-70% in 45 min40100

Table 3: Crystallization Solvent Screening

Solvent SystemVolume (mL)Starting Temp (°C)Final Temp (°C)Crystal MorphologyYield (%)
Ethanol10604
Acetone/Hexane5/1525 (anti-solvent)4
Ethyl Acetate8704

Experimental Protocols

Protocol 1: General Procedure for Reverse-Phase HPLC Purification

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: HPLC-grade water with 0.1% formic acid. Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. Filter and degas both phases.

  • Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, ideally the initial mobile phase composition, to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Run the desired gradient method, monitoring the separation at an appropriate wavelength (determined by UV-Vis spectroscopy of a pure sample).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the desired purity specification.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 2: General Procedure for Cooling Crystallization

  • Dissolution: Place the purified this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen crystallization solvent. Heat the mixture with gentle swirling until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatography cluster_final_purification Final Purification cluster_analysis Quality Control biomass Plant Biomass extraction Solvent Extraction biomass->extraction crude_extract Crude Extract extraction->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fractions Pure Fractions prep_hplc->fractions crystallization Crystallization fractions->crystallization pure_isoapetalic_acid Pure this compound crystallization->pure_isoapetalic_acid hplc_qc HPLC Purity pure_isoapetalic_acid->hplc_qc nmr_ms NMR/MS Structure pure_isoapetalic_acid->nmr_ms

Caption: General workflow for the purification of this compound.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Resolution cause1 Suboptimal Mobile Phase start->cause1 cause2 Column Overload start->cause2 cause3 Poor Column Choice start->cause3 cause4 Inefficient Conditions start->cause4 sol1 Adjust Solvent Ratio Modify pH cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Try Different Stationary Phase cause3->sol3 sol4 Decrease Flow Rate Increase Column Length cause4->sol4

Caption: Troubleshooting logic for poor HPLC resolution.

References

Addressing challenges in assessing the purity of isoapetalic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoapetalic Acid Purity Assessment

Welcome to the technical support center for the assessment of this compound purity. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Disclaimer: this compound is a specialized chromanone acid, and publicly available data on its specific analytical challenges is limited. The guidance provided herein is based on established principles of analytical chemistry, information on its structural analog apetalic acid, and methods for similar chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural product, specifically a chromanone acid, that has been identified in plant species of the Calophyllum genus.[1][2] Its chemical formula is C22H28O6.[2] It is an isomer of the more studied apetalic acid.

Q2: What are the primary challenges in assessing the purity of this compound?

A2: The primary challenges stem from its complex structure and the likely presence of structurally similar impurities. Key difficulties include:

  • Isomeric Impurities: Differentiating this compound from its isomers, such as apetalic acid, can be challenging due to their similar physicochemical properties.

  • Conformational Dynamics: Like its analog apetalic acid, this compound may exhibit conformational dynamics in solution, which can lead to broadened peaks in NMR spectra and complicate structural elucidation.[1]

  • Co-extraction of Related Compounds: As a natural product, extracts may contain other chromanone acids and related compounds from the Calophyllum species, which can interfere with analysis.[1]

  • Lack of Certified Reference Standards: The limited commercial availability of certified reference standards for this compound and its potential impurities makes accurate quantification challenging.

Q3: Which analytical techniques are most suitable for determining the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating this compound from its impurities and for quantification. A reverse-phase method with UV detection is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying unknown impurities and confirming the identity of the main compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and for identifying and quantifying impurities, especially isomers, that may not be separable by HPLC. Both 1H and 13C NMR are valuable.[1]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation studies on this compound are not widely published, potential degradation pathways for similar complex organic molecules include hydrolysis, oxidation, and photodecomposition. Acidic conditions, for instance, can lead to the cleavage of certain bonds in complex molecules.[3] Thermal degradation is also a possibility.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity assessment of this compound.

HPLC Analysis Issues
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; column overload; secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the carboxylic acid group is fully protonated or deprotonated. A common approach is to add a small amount of an acid like phosphoric or formic acid to the mobile phase.[5] Reduce the injection volume or sample concentration.
Co-elution of peaks The current HPLC method lacks sufficient resolution to separate this compound from its isomers or other impurities.Optimize the mobile phase composition by altering the solvent ratio or trying different organic modifiers. Employ a gradient elution method.[6] Consider a different stationary phase (e.g., a column with a different chemistry or particle size).
Baseline noise or drift Contaminated mobile phase or column; detector issues.Filter all mobile phase solvents. Flush the column with a strong solvent. Ensure the detector lamp is functioning correctly.
Inconsistent retention times Fluctuation in mobile phase composition or flow rate; temperature variations.Ensure the mobile phase is well-mixed. Check the HPLC pump for leaks or bubbles. Use a column oven to maintain a constant temperature.
NMR Analysis Issues
Problem Potential Cause Suggested Solution
Broadened NMR peaks Conformational dynamics or exchange processes on the NMR timescale.[1] The sample may be aggregating at the current concentration.Acquire spectra at different temperatures (variable temperature NMR) to observe changes in peak shape.[1] Try a different solvent or adjust the sample concentration.
Difficulty in distinguishing isomers The chemical shifts of the isomers are very similar.Utilize two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC to aid in the complete assignment of all signals and to differentiate between subtle structural differences of the isomers.
Presence of unknown signals Impurities from the extraction process, residual solvents, or degradation products.Compare the spectrum with that of the solvent blank. Use 2D NMR to help identify the structure of the unknown compounds. If possible, analyze the sample with LC-MS to get molecular weight information for the impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol is a general starting point and should be optimized for your specific instrumentation and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient:

    • Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. A starting point could be 70% A / 30% B, moving to 30% A / 70% B.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[1][7]

  • Internal Standard: Tetramethylsilane (TMS).[1]

  • Experiments:

    • 1H NMR: To observe the proton signals.

    • 13C NMR: To observe the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivities and aid in the definitive assignment of the chemical structure.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation raw_sample Raw this compound dissolved_sample Dissolve in Solvent raw_sample->dissolved_sample filtered_sample Filter (0.45 µm) dissolved_sample->filtered_sample hplc HPLC Analysis filtered_sample->hplc lcms LC-MS Analysis filtered_sample->lcms nmr NMR Analysis filtered_sample->nmr purity_assessment Assess Purity hplc->purity_assessment impurity_id Identify Impurities lcms->impurity_id structure_confirm Confirm Structure nmr->structure_confirm purity_assessment->impurity_id impurity_id->structure_confirm

Caption: Experimental workflow for this compound purity assessment.

troubleshooting_logic start HPLC Peak Tailing Observed? cause1 Check Mobile Phase pH start->cause1 Yes cause2 Reduce Sample Concentration start->cause2 Yes cause3 Check for Column Contamination start->cause3 Yes solution1 Add Acid (e.g., 0.1% H3PO4) cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Flush Column cause3->solution3 end Peak Shape Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Isoapetalic acid low yield in plant extraction what to do

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of isoapetalic acid during plant extraction. The information is based on established principles for the extraction of triterpenoid acids, the chemical class to which this compound belongs.

Troubleshooting Guide: Low Yield of this compound

Low yields of this compound can be attributed to several factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: A low yield of this compound can stem from suboptimal extraction parameters, degradation of the target compound, or inefficient purification. Systematically evaluating each step of your workflow is crucial for identifying the bottleneck.

Initial Assessment Workflow

start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction optimize_extraction Optimize Extraction Parameters check_extraction->optimize_extraction check_purification Review Purification Protocol optimize_purification Optimize Purification Steps check_purification->optimize_purification check_analysis Review Analytical Method validate_analysis Validate Analytical Method check_analysis->validate_analysis optimize_extraction->check_purification Yield still low improved_yield Improved Yield optimize_extraction->improved_yield Issue Resolved optimize_purification->check_analysis Yield still low optimize_purification->improved_yield Issue Resolved validate_analysis->improved_yield Issue Resolved start Define Extraction Optimization Goal (Maximize this compound Yield) factor_screening Identify Key Extraction Parameters (Solvent, Temp, Time, Ratio) start->factor_screening rsm_design Design Experiment using Response Surface Methodology (RSM) factor_screening->rsm_design extraction_runs Perform Extraction Experiments (as per RSM design) rsm_design->extraction_runs analysis Quantify this compound in each extract (HPLC) extraction_runs->analysis modeling Develop a Statistical Model and Analyze Results analysis->modeling optimal_conditions Determine Optimal Extraction Conditions modeling->optimal_conditions validation Validate the Model with Confirmatory Experiments optimal_conditions->validation final_protocol Final Optimized Extraction Protocol validation->final_protocol Model Validated cluster_extracellular Extracellular cluster_cell Cell This compound This compound receptor Cell Surface Receptor This compound->receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) receptor->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Modulation of Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) gene_expression->cellular_response

Preventing isoapetalic acid precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for isoapetalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous buffers?

A1: this compound is a carboxylic acid. Based on its predicted physicochemical properties, it is a hydrophobic molecule with a predicted acidic dissociation constant (pKa) of approximately 4.43. Its high hydrophobicity (calculated logP of 4.7) and its acidic nature are the primary reasons for its low solubility and tendency to precipitate in aqueous solutions, especially at or below its pKa.[1]

Q2: How does pH influence the solubility of this compound?

A2: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution. As a weak acid, this compound exists in two forms: a neutral, less soluble form (the protonated acid) and an ionized, more soluble form (the deprotonated conjugate base). According to the Henderson-Hasselbalch equation, at a pH above the pKa, the ionized form predominates, leading to increased solubility. Conversely, at a pH below the pKa, the neutral, less soluble form is more prevalent, increasing the risk of precipitation.[2][3][4][5]

Q3: Can the choice of buffer system affect the solubility of this compound?

A3: Yes, the buffer system can influence the solubility of this compound beyond just pH control. Some buffer components can interact with the compound, potentially leading to the formation of less soluble salts. Additionally, the ionic strength of the buffer can impact solubility through a "salting-out" effect, where high salt concentrations reduce the solubility of nonpolar molecules.

Q4: What is the role of temperature in this compound precipitation?

A4: For most solid solutes, including many carboxylic acids, solubility in aqueous solutions tends to increase with temperature.[6][7][8] Therefore, working at a slightly elevated temperature (e.g., 37°C) may help to keep this compound in solution. However, the stability of the compound at higher temperatures should be considered.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer solution.

This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your experiments.

Step 1: Verify the pH of your Buffer

  • Question: Is the pH of your buffer solution sufficiently above the pKa of this compound (predicted pKa ≈ 4.43)?

  • Diagnosis: If the buffer pH is close to or below the pKa, a significant portion of the this compound will be in its less soluble, protonated form, leading to precipitation.

  • Solution:

    • Measure the pH of your final solution containing this compound.

    • Adjust the pH of your buffer to be at least 1.5 to 2 pH units above the pKa. For this compound, a pH of 6.0 or higher is recommended.

    • Use a calibrated pH meter for accurate measurements.

Step 2: Assess the Buffer Composition and Concentration

  • Question: Are there any known incompatibilities between your buffer components and this compound? Is the buffer concentration too high?

  • Diagnosis: High concentrations of certain salts can lead to "salting out." Some buffer species might form insoluble salts with this compound.

  • Solution:

    • If using a phosphate buffer, consider potential interactions.

    • Try using a different buffer system, such as Tris or HEPES, which are generally well-tolerated in biological assays.

    • Reduce the buffer concentration to the lowest level that still provides adequate buffering capacity for your experiment.

Step 3: Consider the Use of Co-solvents

  • Question: Is your this compound still precipitating even at an appropriate pH?

  • Diagnosis: The intrinsic hydrophobicity of this compound may limit its solubility in a purely aqueous environment.

  • Solution:

    • Introduce a water-miscible organic co-solvent to increase the polarity of the solvent mixture.[9][10]

    • Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).

    • Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.[11]

Step 4: Evaluate the Working Temperature

  • Question: Are you performing your experiments at a low temperature?

  • Diagnosis: The solubility of many compounds, including carboxylic acids, generally decreases at lower temperatures.

  • Solution:

    • If your experimental setup allows, try performing the experiment at a controlled, slightly elevated temperature (e.g., room temperature or 37°C).

    • Ensure all your solutions are pre-warmed to the experimental temperature before mixing to avoid temperature-induced precipitation.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
pKa4.43ChemicalBook
Molecular Weight388.5 g/mol PubChem[1]
Calculated logP4.7PubChem[1]

Table 2: Illustrative Example of this compound Solubility at Different pH Values (Hypothetical Data)

pHExpected Predominant FormExpected Relative Solubility
3.0Neutral (Protonated)Very Low
4.450% Neutral, 50% IonizedLow
6.0Ionized (Deprotonated)Moderate
7.4Ionized (Deprotonated)High

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into your aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or as recommended by the supplier.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

This protocol details the steps to dilute the organic stock solution of this compound into your final aqueous buffer, minimizing the risk of precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous buffer (pH ≥ 6.0), pre-warmed to the experimental temperature

  • Vortex mixer or magnetic stirrer

Procedure:

  • Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).

  • While gently vortexing or stirring the buffer, add the required volume of the this compound stock solution drop-wise. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum, typically below 1%, to avoid affecting the experiment.[11]

  • Continue to mix the solution for a few minutes to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add to add_stock Add Stock Solution Drop-wise dissolve->add_stock Dilute into prewarm Pre-warm Aqueous Buffer prewarm->add_stock While stirring mix Mix Thoroughly add_stock->mix final_use Final Working Solution mix->final_use Ready for Experiment

Caption: Workflow for preparing an this compound working solution.

troubleshooting_logic node_sol node_sol start Precipitation Observed check_ph Is pH > pKa + 1.5? start->check_ph check_buffer Buffer composition okay? check_ph->check_buffer Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No use_cosolvent Using a co-solvent? check_buffer->use_cosolvent Yes change_buffer Change Buffer System check_buffer->change_buffer No check_temp Temperature optimal? use_cosolvent->check_temp Yes add_cosolvent Add Co-solvent (e.g., DMSO) use_cosolvent->add_cosolvent No contact_support Further investigation needed check_temp->contact_support Yes adjust_temp Increase Temperature check_temp->adjust_temp No solution_found Problem Solved adjust_ph->solution_found change_buffer->solution_found add_cosolvent->solution_found adjust_temp->solution_found

Caption: Troubleshooting logic for this compound precipitation.

References

Validation & Comparative

A Comparative Analysis of Isoapetalic Acid and Apetalic Acid: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivity of isoapetalic acid and apetalic acid, supported by experimental data from structurally related compounds and detailed experimental protocols.

Structural and Chemical Properties

This compound and apetalic acid are isomers, sharing the same molecular formula (C₂₂H₂₈O₆) and molecular weight (388.5 g/mol ). Their structural differences, however, may lead to variations in their biological activities.

Inferred Bioactivity Based on Structurally Related Compounds

Compounds isolated from the Calophyllum genus, which includes various pyranocoumarins, have demonstrated significant cytotoxic and anti-inflammatory properties.[1][2][3] These findings suggest that this compound and apetalic acid may possess similar bioactivities.

Comparative Bioactivity of Calophyllum Coumarins
Compound/ExtractBiological ActivityCell Line/ModelKey FindingsReference
Coumarins from Calophyllum disparCytotoxicKB cellsExhibited significant cytotoxic activity.[4]
Coumarins from Calophyllum brasilienseAntiproliferative, Cytotoxic, AntitumorBaby Mouse Kidney (BMK) cells, MiceReduced cell survival by inducing apoptosis and arrested the cell cycle in the S-phase. Showed a reduction in experimental tumors in mice.[5][6][7]
Calophyllolide from Calophyllum inophyllumAnti-inflammatory, Wound healingMouse modelReduced inflammation and promoted wound closure. Down-regulated pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and up-regulated the anti-inflammatory cytokine (IL-10).[8][9][10]
Crude extract of Calophyllum inophyllum fruitsAnti-inflammatoryIn vitro assaysInhibited cyclooxygenase (77%) and lipooxygenase (88%) activities at 50 µg/ml.[11]
Compound 7 from Calophyllum membranaceumAnti-inflammatoryLPS-stimulated RAW 264.7 cells, Carrageenan-induced acute arthritis mice modelShowed potent nitric oxide (NO) inhibition (IC₅₀ = 0.92 µM) and reduced paw swelling in mice.[12]

Experimental Protocols

To facilitate further research into the bioactivity of this compound and apetalic acid, the following are detailed protocols for commonly used in vitro assays for cytotoxicity and anti-inflammatory activity.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., KB, BMK)

  • Culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Test compounds (this compound, apetalic acid)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

SRB_Assay_Workflow start Start cell_plating Plate cells in 96-well plates start->cell_plating incubation1 Incubate 24h cell_plating->incubation1 compound_treatment Add test compounds incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 cell_fixation Fix cells with TCA incubation2->cell_fixation washing1 Wash with water cell_fixation->washing1 staining Stain with SRB washing1->staining washing2 Wash with acetic acid staining->washing2 solubilization Solubilize dye with Tris base washing2->solubilization read_absorbance Measure absorbance at 510 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end NO_Inhibition_Assay_Workflow start Start cell_plating Plate RAW 264.7 cells start->cell_plating incubation1 Incubate 24h cell_plating->incubation1 compound_treatment Pre-treat with test compounds incubation1->compound_treatment stimulation Stimulate with LPS compound_treatment->stimulation incubation2 Incubate 24h stimulation->incubation2 collect_supernatant Collect supernatant incubation2->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction read_absorbance Measure absorbance at 540 nm griess_reaction->read_absorbance data_analysis Calculate NO inhibition read_absorbance->data_analysis end End data_analysis->end Anti_Inflammatory_Signaling cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-kB Pathway TLR4->NFkB activates iNOS iNOS MAPK->iNOS induces COX2 COX-2 MAPK->COX2 induces NFkB->iNOS induces NFkB->COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces NO Nitric Oxide iNOS->NO produces Prostaglandins Prostaglandins COX2->Prostaglandins produces

References

Unraveling the Structure of Isoapetalic Acid: A Comparative Guide to 2D NMR Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comparative analysis of the two-dimensional nuclear magnetic resonance (2D NMR) techniques used for the structural validation of isoapetalic acid, a pyranochromanone acid with potential biological activities. We will delve into the experimental data and protocols, offering a clear comparison with alternative methods.

This compound, a natural product isolated from plants of the Calophyllum genus, belongs to a class of compounds known for their diverse pharmacological properties. The definitive confirmation of its complex three-dimensional structure is paramount for understanding its bioactivity and for any future synthetic efforts. 2D NMR spectroscopy stands as the most powerful tool for this purpose in solution-state, providing unambiguous evidence of its chemical structure.

The Power of 2D NMR in Structural Elucidation

While 1D NMR (¹H and ¹³C) provides initial clues, the complexity of molecules like this compound often leads to signal overlap, making definitive assignments challenging. 2D NMR spectroscopy overcomes this by correlating nuclear spins through chemical bonds or through space, effectively spreading the information into two dimensions and resolving ambiguities.

The primary 2D NMR experiments employed for the structural validation of this compound and its diastereomer, apetalic acid, include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin systems that are coupled to each other, typically through two or three bonds. This is fundamental for piecing together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a highly sensitive technique that maps each proton to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting the fragments identified by COSY and establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and conformation of the molecule.

Comparative Analysis of Structural Validation Techniques

While 2D NMR is the cornerstone for solution-state structure determination, other techniques can provide complementary or, in some cases, more definitive data.

TechniquePrincipleAdvantagesLimitations
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei in a magnetic field to reveal through-bond and through-space correlations.Provides detailed connectivity and stereochemical information in solution. Non-destructive.Requires relatively pure sample in milligram quantities. Can be time-consuming to acquire and analyze all necessary experiments.
X-ray Crystallography Scatters X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the solid state.Provides the absolute and unambiguous three-dimensional structure.Requires the growth of a high-quality single crystal, which can be a significant challenge for many natural products.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity, requires very small amounts of sample. Provides accurate molecular formula.Does not provide definitive information on connectivity or stereochemistry. Isomer differentiation can be difficult.

Experimental Data for the Structural Validation of the Apetalic Acid Core

Atom No.δC (ppm)δH (ppm)HMBC Correlations (H to C)NOESY Correlations (H to H)
276.14.50C-15, C-16H-3, H-15
344.32.55C-2, C-4, C-4a, C-15, C-16H-2, H-16
4197.5---
4a102.8---
5162.2---
5a102.3---
6160.36.01C-5, C-5a, C-7, C-8H-7
7108.7---
878.5---
928.11.35 (s, 6H)C-7, C-8, C-9H-6
10114.9---
11160.3---
1234.13.09C-10, C-11, C-13, C-14H-13
1325.91.59, 1.41C-12, C-14H-12, H-14
1431.61.29C-12, C-13H-13
1514.51.25C-2, C-3H-2, H-3
1621.00.95C-2, C-3H-3
1714.00.85C-18H-18
1820.41.25C-17H-17
1941.22.35C-10, C-11, C-20, C-21-
20179.8---
2134.21.75, 1.50C-19, C-20, C-22H-19, H-22
2222.71.30C-21H-21

Data adapted from Van Calsteren et al., Can. J. Chem. (2021). The numbering of atoms may vary between publications.

Experimental Protocols

The following are generalized protocols for the key 2D NMR experiments used in the structural elucidation of pyranochromanone acids.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

¹H-¹H COSY: The gradient-selected COSY (gCOSY) experiment is typically used. The experiment consists of two 90° pulses separated by an evolution time, t₁. The data is acquired over a spectral width covering all proton signals, with a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.

¹H-¹³C HSQC: A phase-sensitive HSQC experiment with gradients for coherence selection is employed. The experiment is optimized for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz. The spectral width in the ¹³C dimension should encompass all carbon signals.

¹H-¹³C HMBC: A gradient-selected HMBC experiment is performed. The experiment is optimized for long-range coupling constants, typically in the range of 4-8 Hz. This is achieved by adjusting the evolution delay for long-range couplings.

¹H-¹H NOESY: A phase-sensitive NOESY experiment is conducted with a mixing time that allows for the buildup of Nuclear Overhauser Effects. The mixing time is a critical parameter and may need to be optimized (typically 300-800 ms) depending on the size of the molecule.

Workflow for Structural Validation

The logical flow of experiments for the structural validation of this compound using 2D NMR is depicted below.

Structural_Validation_Workflow cluster_1d 1. 1D NMR Analysis cluster_2d 2. 2D NMR Analysis cluster_interpretation 3. Structure Elucidation 1H_NMR ¹H NMR COSY ¹H-¹H COSY 1H_NMR->COSY 13C_NMR ¹³C NMR & DEPT HSQC ¹H-¹³C HSQC 13C_NMR->HSQC Fragments Assemble Spin Systems COSY->Fragments HSQC->Fragments HMBC ¹H-¹³C HMBC NOESY ¹H-¹H NOESY Skeleton Connect Fragments Fragments->Skeleton HMBC Data Stereochem Determine Stereochemistry Skeleton->Stereochem NOESY Data Final_Structure Final Structure Stereochem->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation of a natural product.

References

A Comparative Guide to the Extraction of Coumarins from Calophyllum Species

Author: BenchChem Technical Support Team. Date: November 2025

The genus Calophyllum is a rich source of coumarins, a class of secondary metabolites with a wide range of biological activities, including anti-HIV, anti-inflammatory, and anticancer properties. The efficient extraction of these valuable compounds from various parts of the Calophyllum plant, such as leaves, bark, and seeds, is a critical first step for their study and potential therapeutic application. This guide provides a detailed comparison of various extraction methods for Calophyllum coumarins, supported by experimental data from the scientific literature.

Experimental Protocols

This section details the methodologies for the key extraction techniques discussed in this guide.

Maceration

Maceration is a simple and widely used conventional extraction method that involves soaking the plant material in a solvent for a specific period.

  • Plant Material: Dried and powdered leaves, bark, or flowers of Calophyllum species.

  • Solvent: Methanol, ethanol, or sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).[1][2]

  • Procedure:

    • The powdered plant material is placed in a closed container with the chosen solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[3]

    • The mixture is left to stand at room temperature for a period ranging from 48 hours to five days, with occasional agitation.[2][3]

    • The mixture is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

    • For sequential extraction, the plant material is successively extracted with different solvents, starting from nonpolar to polar.[1]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with fresh, heated solvent.

  • Plant Material: Dried and powdered leaves, bark, or heartwood of Calophyllum species.

  • Solvent: Methanol, n-hexane, or acetone.[2][4]

  • Procedure:

    • The powdered plant material is packed into a thimble and placed in the Soxhlet extractor.

    • The solvent is heated in a round-bottom flask, and its vapor travels to the condenser, where it liquefies and drips onto the plant material in the thimble.

    • Once the thimble is full, the solvent containing the extracted compounds is siphoned back into the flask.

    • This cycle is repeated for a specified duration (e.g., 16-24 hours) until the extraction is complete.[4][5]

    • The solvent is then evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which enhances the penetration of the solvent into the plant matrix and accelerates the extraction process.

  • Plant Material: Dried and powdered seeds or leaves of Calophyllum inophyllum.

  • Solvent: Ethanol, n-hexane, or a mixture of diethyl ether and ethanol.[1]

  • Procedure:

    • The plant material is mixed with the solvent at a specific solid-to-solvent ratio (e.g., 1:15 w/v or 1:25 w/w).[1][6]

    • The mixture is placed in an ultrasonic bath or subjected to sonication with an ultrasonic probe.

    • The extraction is carried out for a specific time (e.g., 20-45 minutes) and at a controlled temperature (e.g., 36-40°C) and ultrasonic power (e.g., 210-550 W).[1][6][7]

    • After sonication, the mixture is filtered, and the solvent is removed to obtain the extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process due to the disruption of plant cells.

  • Plant Material: Crude oil from Calophyllum inophyllum seeds.

  • Solvent: A mixture of ethanol-water and n-hexane.[3]

  • Procedure:

    • The crude Calophyllum inophyllum oil is mixed with the solvent system in a microwave-safe vessel.

    • The mixture is subjected to microwave irradiation at a specific power (e.g., 150-450 W) for a short duration (e.g., 3-9 minutes).[3]

    • After extraction, the mixture is cooled, and the phases are separated. The polar phase containing the coumarins is collected.

    • The solvent is then evaporated to yield the coumarin-rich extract.

Batchwise Multi-Stage Extraction

This method involves the partitioning of coumarins from Calophyllum oil into a polar solvent through multiple extraction stages.

  • Starting Material: Crude Calophyllum inophyllum (tamanu) oil.

  • Solvent System: A binary system of a nonpolar solvent (n-hexane) and a polar solvent (e.g., 90% ethanol or 90% methanol).[1][8]

  • Procedure:

    • The tamanu oil is dissolved in n-hexane.

    • The polar solvent is added to the mixture at a specific oil-to-solvent mass ratio (e.g., 1:5).[8]

    • The mixture is agitated and then allowed to separate into two phases.

    • The polar layer, containing the coumarins, is collected.

    • The nonpolar layer is subjected to repeated extractions with fresh polar solvent for a total of eight stages to maximize recovery.[1][8]

    • The polar fractions are combined, and the solvent is evaporated.

Data Presentation

The following table summarizes the quantitative data from various studies on the extraction of coumarins and related compounds from Calophyllum species. It is important to note that the results are not always directly comparable due to variations in the plant material, the specific compounds quantified, and the analytical methods used.

Extraction MethodPlant Material & PartSolventKey ParametersYield/RecoveryReference
Maceration C. canum barkMethanolRoom temp., 3 days21.76% (Crude Extract)[9]
C. rubiginosum barkMethanolRoom temp., 3 days20.24% (Crude Extract)[9]
C. rubiginosum leavesMethanolRoom temp., 3 days19.34% (Crude Extract)[9]
Soxhlet Extraction C. soulattri stem barkn-hexane24 hours-[4]
C. canum heartwoodMethanol-Higher than maceration[2]
Ultrasound-Assisted Extraction (UAE) C. inophyllum seedsn-hexane20 min, 40°C, 210 W, 20 mL/g L/S ratio55.44% (Oil Yield)[7]
C. inophyllum leavesFood-grade ethanol30 min, 40°C, 550 W, 25:1 (w/w) S/S ratio11.74% (Saponin Yield)[6]
Microwave-Assisted Extraction (MAE) C. inophyllum oil90% Ethanol/n-hexane6 min, 150 W4.48% (Coumarin mixture yield)[3]
Batchwise Multi-Stage Extraction C. inophyllum oil90% Ethanol/n-hexane8 stages, 1:5 oil-to-solvent ratio92.95% (Coumarin mixture recovery), 50.73% (Purity)[1][8]
C. inophyllum oil90% Methanol/n-hexane8 stages, 1:5 oil-to-solvent ratio96.03% (Coumarin mixture recovery), 55.86% (Purity)[8]

Mandatory Visualization

Extraction_Methods cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration FiltrationSeparation Filtration / Separation Maceration->FiltrationSeparation Soxhlet Soxhlet Extraction Soxhlet->FiltrationSeparation UAE Ultrasound-Assisted Extraction (UAE) UAE->FiltrationSeparation MAE Microwave-Assisted Extraction (MAE) MAE->FiltrationSeparation Batchwise Batchwise Multi-Stage Extraction Batchwise->FiltrationSeparation PlantMaterial Calophyllum Plant Material (Leaves, Bark, Seeds, Oil) SolventAddition Solvent Addition PlantMaterial->SolventAddition SolventAddition->Maceration SolventAddition->Soxhlet SolventAddition->UAE SolventAddition->MAE SolventAddition->Batchwise ExtractionProcess Extraction Process SolventEvaporation Solvent Evaporation FiltrationSeparation->SolventEvaporation CoumarinExtract Coumarin-Rich Extract SolventEvaporation->CoumarinExtract

Caption: Workflow of different extraction methods for Calophyllum coumarins.

Comparison and Conclusion

The choice of an optimal extraction method for Calophyllum coumarins depends on several factors, including the desired yield and purity of the coumarins, the available equipment, and considerations of time, cost, and environmental impact.

  • Conventional methods like maceration and Soxhlet extraction are simple and do not require sophisticated equipment. Maceration is particularly straightforward but can be time-consuming and may result in lower extraction yields compared to other methods.[9] Soxhlet extraction is more efficient than maceration for some plant parts but involves prolonged heating, which can lead to the degradation of thermolabile coumarins.[2][10]

  • Modern methods such as UAE and MAE offer significant advantages in terms of reduced extraction time and solvent consumption.[3][7] UAE is a non-thermal technique that can prevent the degradation of heat-sensitive compounds.[6] MAE is extremely rapid but requires careful optimization of power and time to avoid overheating and potential degradation of the target molecules.[3]

  • Batchwise multi-stage extraction has been shown to be highly effective for isolating coumarin mixtures from Calophyllum oil, achieving high recovery and purity.[1][8] This method is particularly suitable for liquid-liquid extraction from an oil matrix.

References

A Comparative Analysis of the Biological Activities of Isoapetalic Acid and Synthetic Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the natural product isoapetalic acid against a range of synthetic coumarins. While extensive research has elucidated the diverse pharmacological effects of synthetic coumarins, data on the specific activities of this compound remain limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug discovery efforts.

Comparative Biological Activities

Synthetic coumarins, on the other hand, have been extensively studied and modified to enhance their therapeutic properties. They form a large class of compounds with a broad spectrum of pharmacological activities.

Anti-inflammatory Activity: Many synthetic coumarins exhibit potent anti-inflammatory effects. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production. For instance, some synthetic coumarins have shown significant inhibitory activity against COX-1 and COX-2 enzymes, which are crucial in the prostaglandin biosynthesis pathway.

Anticancer Activity: The anticancer potential of synthetic coumarins is well-documented. Numerous derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating cytotoxicity through mechanisms that include apoptosis induction, cell cycle arrest, and inhibition of metastasis. The cytotoxic effects are often quantified using assays that measure cell viability, such as the MTT assay.

Antioxidant Activity: Both natural and synthetic coumarins are recognized for their antioxidant properties. They can act as free radical scavengers, hydrogen donors, and metal chelators, thereby mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is commonly assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Due to the lack of specific quantitative data for this compound, a direct comparison of its potency with synthetic coumarins is challenging. The following tables present a selection of reported biological activity data for various synthetic coumarins to provide a benchmark for future studies on this compound.

Data Presentation

Table 1: Anti-inflammatory Activity of Selected Synthetic Coumarins
Compound/ExtractAssayTarget/Cell LineIC50 ValueReference CompoundIC50 of Reference
Coumarin Derivative 2Nitric Oxide InhibitionLPS-stimulated RAW264.7 macrophagesConcentration-dependent reduction--
Calomembranone (from C. membranaceum)Nitric Oxide InhibitionLPS-stimulated RAW 264.7 cells0.92 µM--
Xanthone from C. membranaceumAnti-inflammatoryLPS-induced BV-2 microglial cells7.8-36.0 μM--
Isonicotinate 5ROS InhibitionHuman blood cells1.42 ± 0.1 µg/mLIbuprofen11.2 ± 1.9 µg/mL
EASPA from Cocos nuciferaOxidative Burst Assay-10.31 ± 1.11 μg/mLIbuprofen11.20 ± 1.90 μg/mL

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity of Selected Synthetic Coumarins and Calophyllum Compounds
Compound/ExtractAssayCell LineIC50 ValueReference CompoundIC50 of Reference
C. inophyllum fruit extractMTT AssayMCF-7 (Breast cancer)23.59 µg/mL (at 24h)--
Xanthone DerivativesCytotoxicity AssayVarious cancer cell lines7.84 to 55.88 μM5-FU-
Caffeic Acid Derivative (7)MTT AssayAsPC1 (Pancreatic cancer)19.44 µM--
Caffeic Acid Derivative (7)MTT AssayBxPC3 (Pancreatic cancer)24.3 µM--
EASPA from Cocos nuciferaMTT AssayHeLa (Cervical cancer)18.78 ± 0.90 μg/mLTamoxifen28.80 ± 1.94 μg/mL
EASPA from Cocos nuciferaMTT AssayPC3 (Prostate cancer)44.21 ± 0.73 μg/mLDoxorubicin1.38 ± 0.16 μg/mL
Table 3: Antioxidant Activity of Selected Synthetic Coumarins and Calophyllum Extracts
Compound/ExtractAssayIC50 ValueReference CompoundIC50 of Reference
C. inophyllum seed extract (Maceration)DPPH Radical Scavenging13.154 ppm--
C. inophyllum seed extract (Ultrasonic)DPPH Radical Scavenging16.343 ppm--
C. gracilentum methanolic extractDPPH Radical Scavenging44.17 ± 1.26 µg/mL--
EASPA from Cocos nuciferaDPPH Radical Scavenging11.02 ± 0.60 μg/mL--
EASPA from Cocos nuciferaSuperoxide Radical Scavenging26.11 ± 0.72 μg/mL--

Experimental Protocols

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol is a representative method for determining the in vitro inhibition of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. COX converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and COX-1 or COX-2 enzyme solutions according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compound or a reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][2][3][4][5]

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined from the dose-response curve.[6][7][8][9]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[10][11][12][13][14]

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound or standard with the DPPH solution. Include a control containing only the solvent and DPPH.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the test compound that causes 50% inhibition of the DPPH radical.[10][11][12][13][14]

Mandatory Visualization

Inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_IkB NF-κB IκB IKK->NF_kB_IkB Phosphorylation of IκB NF_kB NF-κB NF_kB_IkB->NF_kB Release NF_kB_n NF-κB NF_kB->NF_kB_n Translocation COX2_Gene COX-2 Gene Pro_inflammatory_Cytokines_Gene Pro-inflammatory Cytokine Genes NF_kB_n->COX2_Gene Transcription NF_kB_n->Pro_inflammatory_Cytokines_Gene Transcription

Caption: A simplified diagram of the LPS-induced inflammatory signaling pathway.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_24_72h Incubate (24-72h) Treat_Cells->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A workflow diagram for the MTT cell viability assay.

DPPH_Assay_Principle DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H + H• Antioxidant_H AH Antioxidant_Radical A• Antioxidant_H->Antioxidant_Radical - H•

References

Cross-Validation of HPLC and LC-MS for the Quantification of Isoapetalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Isoapetalic acid, a triterpenoid with potential therapeutic properties, requires robust analytical methods for its determination in various matrices. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound. The information presented is based on established methodologies for similar triterpenoid acids and serves as a comprehensive resource for method selection and validation.

Comparative Analysis of Quantitative Performance

The choice between HPLC and LC-MS for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for each technique, derived from studies on analogous triterpenoid compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-PDA/UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.999[1]> 0.999[2]
Limit of Detection (LOD) 0.08–0.65 µg/mL[1]2.3–20 µg/L[2]
Limit of Quantification (LOQ) 0.24–1.78 µg/mL[1]8.3–150 µg/L[2]
Accuracy (% Recovery) 94.70–105.81%[1]Typically within 85-115%
Precision (% RSD) < 2%[1]< 15%
Selectivity Moderate; susceptible to interference from co-eluting compounds without chromophores.[1][3]High; based on mass-to-charge ratio, providing excellent specificity.[4]
Sensitivity Lower, especially for compounds lacking a strong chromophore.[3]High, capable of detecting analytes at very low concentrations.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the quantification of triterpenoid acids like this compound using HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) with PDA/UV Detection

This method is suitable for the routine quantification of this compound in simpler matrices where high sensitivity is not the primary requirement.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic or phosphoric acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection: PDA or UV detector set at a low wavelength, typically around 210 nm, as many triterpenoids lack strong chromophores.[1][6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the sample with a suitable organic solvent such as methanol or ethanol.

  • Filter the extract through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification of this compound.

Chromatographic Conditions:

  • Column: A C18 or a specialized column for polar compounds (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is often employed.[7]

  • Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid, is typical.[8]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic compounds like this compound.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.[2]

  • Ion Source Parameters: These need to be optimized for the specific instrument but typically include setting the capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

Sample Preparation:

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte.

  • Reconstitute the dried extract in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods like HPLC and LC-MS.

Cross_Validation_Workflow cluster_Method_Development Method Development & Optimization cluster_Validation Individual Method Validation cluster_Cross_Validation Cross-Validation cluster_Conclusion Conclusion Dev_HPLC Develop & Optimize HPLC Method Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, LOD, LOQ) Dev_HPLC->Val_HPLC Validated Method Dev_LCMS Develop & Optimize LC-MS Method Val_LCMS Validate LC-MS Method (Linearity, Accuracy, Precision, LOD, LOQ) Dev_LCMS->Val_LCMS Validated Method Sample_Analysis Analyze Identical Samples with Both Methods Val_HPLC->Sample_Analysis Val_LCMS->Sample_Analysis Data_Comparison Statistically Compare Quantitative Results Sample_Analysis->Data_Comparison Generate Data Sets Conclusion Determine Method Equivalency or Bias Data_Comparison->Conclusion Statistical Analysis

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

Both HPLC-PDA/UV and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC is a cost-effective and robust method suitable for routine analysis of less complex samples. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for challenging matrices, trace-level detection, and confirmatory analysis. The selection of the most appropriate technique should be based on the specific analytical needs, sample complexity, and available resources. A thorough cross-validation, as outlined in the workflow, is essential to ensure the reliability and comparability of data generated by either method.

References

The Efficacy of Isoapetalic Acid as an Antimicrobial Agent: A Comparative Analysis Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in our understanding of the antimicrobial properties of isoapetalic acid. At present, there is a lack of published experimental data to support its efficacy as an antibacterial agent. Consequently, a direct comparison with established standard-of-care antibiotics is not feasible.

This guide will, therefore, focus on providing a detailed overview of the current standard-of-care antibiotics used in clinical practice for treating common bacterial infections. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the established benchmarks against which any new antimicrobial agent would need to be compared.

This compound: A Profile of the Unknown

This compound is a known chemical compound with the molecular formula C22H28O6[1]. Its structure and basic chemical properties are documented in chemical databases such as PubChem[1]. However, a thorough search of scientific literature and biological activity databases did not yield any studies investigating its potential antimicrobial effects. Research into its mechanism of action, spectrum of activity, and potential for therapeutic use as an antibiotic is currently absent from the public domain.

Standard-of-Care Antibiotics: An Overview

Standard-of-care antibiotics are a cornerstone of modern medicine, used to treat a wide range of bacterial infections. Their selection is typically guided by the type of bacteria causing the infection, the site of infection, and the patient's individual characteristics. The following sections provide an overview of major classes of antibiotics and their clinical applications.

Commonly Prescribed Antibiotic Classes and Their Applications
Antibiotic ClassMechanism of ActionCommon Clinical ApplicationsRepresentative Drugs
Penicillins Inhibit bacterial cell wall synthesis.Skin infections, ear infections, kidney infections, blood infections. Effective against Staphylococci and Streptococci.[2]Amoxicillin, Ampicillin, Penicillin G, Nafcillin[2]
Cephalosporins Inhibit bacterial cell wall synthesis.Gonorrhea, pelvic inflammatory disease, sinusitis, urinary tract infections (UTIs), cellulitis.[2] Often used for patients with penicillin allergies.Cefaclor, Cefazolin, Cephalexin, Ceftriaxone[2]
Tetracyclines Inhibit bacterial protein synthesis.Chest infections, pelvic infections, acne, rosacea.[2]Doxycycline, Minocycline, Sarecycline[2]
Macrolides Inhibit bacterial protein synthesis.Alternative for penicillin-allergic patients for some infections.Azithromycin, Clarithromycin, Erythromycin[3][4]
Fluoroquinolones Interfere with bacterial DNA replication.Reserved for specific situations where other agents are not appropriate.[3]Ciprofloxacin, Levofloxacin, Moxifloxacin[5]
Sulfonamides Inhibit folic acid synthesis in bacteria.Urinary tract infections, Pneumocystis pneumonia.[2]Sulfamethoxazole-trimethoprim[2]
Carbapenems Inhibit bacterial cell wall synthesis; broad-spectrum activity.Often reserved for multi-drug resistant bacterial infections.[4]Meropenem, Ertapenem[4]
Standard-of-Care for Common Infections

The choice of antibiotic and the duration of treatment are critical for effective therapy and to minimize the development of antibiotic resistance.[6]

InfectionFirst-Line Antibiotic Therapy
Acute Bacterial Rhinosinusitis Amoxicillin or Amoxicillin/clavulanate[3]
Pharyngitis (Strep Throat) Amoxicillin or Penicillin[3]
Acute Uncomplicated Cystitis Nitrofurantoin, Trimethoprim/sulfamethoxazole (TMP-SMX), or Fosfomycin[3]
Cellulitis (non-MRSA) Cephalexin[5]

Experimental Protocols for Evaluating Antimicrobial Efficacy

While no specific experimental data for this compound is available, the following outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental measure of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay Protocol

  • Bacterial Strain Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to create a range of concentrations.

  • Incubation: The diluted bacterial suspension is added to each concentration of the test compound in a microtiter plate. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Visualizing Antibiotic Classification and Selection

The following diagrams illustrate the classification of common antibiotics and a general workflow for antibiotic selection.

Antibiotic_Classification cluster_beta_lactams β-Lactams cluster_protein_synthesis_inhibitors Protein Synthesis Inhibitors cluster_dna_inhibitors DNA Synthesis Inhibitors cluster_folate_inhibitors Folate Synthesis Inhibitors Penicillins Penicillins Cephalosporins Cephalosporins Carbapenems Carbapenems Tetracyclines Tetracyclines Macrolides Macrolides Aminoglycosides Aminoglycosides Fluoroquinolones Fluoroquinolones Sulfonamides Sulfonamides Antibiotic Classes Antibiotic Classes β-Lactams β-Lactams Antibiotic Classes->β-Lactams Cell Wall Protein Synthesis Inhibitors Protein Synthesis Inhibitors Antibiotic Classes->Protein Synthesis Inhibitors Ribosomes DNA Synthesis Inhibitors DNA Synthesis Inhibitors Antibiotic Classes->DNA Synthesis Inhibitors DNA Gyrase Folate Synthesis Inhibitors Folate Synthesis Inhibitors Antibiotic Classes->Folate Synthesis Inhibitors Metabolism

Figure 1. Classification of common antibiotics based on their mechanism of action.

Antibiotic_Selection_Workflow Patient with Suspected Bacterial Infection Patient with Suspected Bacterial Infection Clinical Evaluation Clinical Evaluation Patient with Suspected Bacterial Infection->Clinical Evaluation Identify Likely Pathogen & Site of Infection Identify Likely Pathogen & Site of Infection Clinical Evaluation->Identify Likely Pathogen & Site of Infection Consider Patient Factors Consider Patient Factors Clinical Evaluation->Consider Patient Factors Empiric Antibiotic Therapy Empiric Antibiotic Therapy Identify Likely Pathogen & Site of Infection->Empiric Antibiotic Therapy Consider Patient Factors->Empiric Antibiotic Therapy Culture & Susceptibility Testing Culture & Susceptibility Testing Empiric Antibiotic Therapy->Culture & Susceptibility Testing Review & Adjust Therapy Review & Adjust Therapy Culture & Susceptibility Testing->Review & Adjust Therapy Targeted Antibiotic Therapy Targeted Antibiotic Therapy Review & Adjust Therapy->Targeted Antibiotic Therapy Monitor Patient Response Monitor Patient Response Targeted Antibiotic Therapy->Monitor Patient Response Treatment Completion Treatment Completion Monitor Patient Response->Treatment Completion

Figure 2. A generalized workflow for the selection of appropriate antibiotic therapy.

Conclusion

While the exploration of novel antimicrobial compounds is crucial in the face of rising antibiotic resistance, the current body of scientific evidence does not support the efficacy of this compound as an antibacterial agent. Further research, including in vitro and in vivo studies, is required to determine if this compound possesses any clinically relevant antimicrobial properties. Until such data becomes available, established standard-of-care antibiotics remain the cornerstone of bacterial infection treatment. This guide serves as a foundational reference for the current standards against which new therapeutic candidates should be evaluated.

References

Correlating In Vitro and In Vivo Effects of Isoapetalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoapetalic acid is a naturally occurring phenolic compound isolated from plants of the genus Calophyllum, notably from the seeds of Calophyllum blancoi and in Calophyllum membranaceum.[1] Research into the specific biological activities of isolated this compound is currently limited. However, extracts from Calophyllum species, which contain a complex mixture of bioactive compounds including this compound, have demonstrated a range of pharmacological effects in both laboratory (in vitro) and living organism (in vivo) studies. This guide provides a comparative overview of the available data on the effects of extracts from Calophyllum species, with the understanding that the observed activities are the result of the synergistic or individual actions of its various constituents, which may include this compound.

Data Presentation: A Comparative Summary of Calophyllum Species Extracts

Due to the absence of specific data for isolated this compound, this section summarizes the reported effects of extracts from Calophyllum species known to contain this compound. It is important to note that these effects are attributed to the entire extract and not solely to this compound.

Table 1: Summary of In Vitro Effects of Calophyllum Species Extracts

Extract Source Cell Line(s) Effect Observed Key Findings Reference
Calophyllum inophyllum Fruit ExtractNot specifiedAnti-inflammatoryInhibition of cyclooxygenase (77%) and lipooxygenase (88%) at 50 µg/mL.
Calophyllum inophyllum Ethanolic Leaf ExtractMCF-7 (Breast Cancer)AnticancerCytotoxic effect with an IC50 value of 120 µg/mL.
Calophyllum brasiliense Hexane Stem Bark ExtractCHO-k1 (Ovarian Cancer)CytotoxicityIC50 = 119.94 µg/mL (24h), 8.39 µg/mL (72h).
Calophyllum blancoi Root ExtractCoronavirus-infected FibroblastsAntiviralBlancoxanthone, a constituent, showed significant anti-coronavirus activity.[2]

Table 2: Summary of In Vivo Effects of Calophyllum Species Extracts

Extract Source Animal Model Effect Observed Key Findings Reference
Calophyllum inophyllum Seed OilRatsAnti-inflammatoryDemonstrated anti-inflammatory activity when administered intraperitoneally or orally.[1]
Calophyllum inophyllum Ethanolic Stem Bark & Seed ExtractsFreund's Adjuvant-Induced Arthritic RatsAntiarthriticReduction in paw edema and normalization of hematological parameters.
Calophyllum brasiliense Hexane Stem Bark ExtractMice and RatsToxicity AssessmentLow acute toxicity at doses up to 500 mg/kg. No significant subchronic toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

  • Preparation of Reaction Mixture: A solution of 0.2% Bovine Serum Albumin (BSA) is prepared in Tris Buffer Saline (TBS).

  • Treatment: Various concentrations of the plant extract are added to the BSA solution.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes followed by heating at 72°C for 5 minutes.

  • Measurement: The turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the plant extract for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration causing 50% inhibition) is determined.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Animal Model: Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the sub-plantar region of the rat's hind paw.

  • Treatment: The plant extract is administered orally or intraperitoneally at various doses prior to or after carrageenan injection.

  • Measurement: The volume of the paw is measured at different time intervals using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate general signaling pathways often implicated in inflammation and cancer, as specific pathways for this compound have not been elucidated.

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Stimulus e.g., LPS, Pathogens TLR4 Toll-like Receptor 4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

Generalized Inflammatory Signaling Pathway.

cancer_cell_apoptosis cluster_agent Anticancer Agent cluster_pathway Apoptotic Pathway Agent e.g., Calophyllum Extract Bax Bax (Pro-apoptotic) Agent->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Agent->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway in Cancer Cells.

experimental_workflow cluster_extraction Plant Material Processing cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Plant Calophyllum sp. Plant Material (e.g., Seeds, Bark) Extraction Solvent Extraction (e.g., Ethanol, Hexane) Plant->Extraction Treatment_vitro Treatment with Extract Extraction->Treatment_vitro Treatment_vivo Administration of Extract Extraction->Treatment_vivo CellCulture Cell Culture (e.g., Cancer Cell Lines) CellCulture->Treatment_vitro Assays_vitro Biological Assays (e.g., MTT, Anti-inflammatory) Treatment_vitro->Assays_vitro Observation Observation & Data Collection (e.g., Paw Volume, Tumor Size) Assays_vitro->Observation Correlation AnimalModel Animal Model (e.g., Rats, Mice) AnimalModel->Treatment_vivo Treatment_vivo->Observation

General Experimental Workflow.

While direct experimental data on the in vitro and in vivo effects of isolated this compound are scarce, the existing research on extracts from Calophyllum species provides a foundation for future investigations. The demonstrated anti-inflammatory and anticancer properties of these extracts suggest that their constituent compounds, including this compound, warrant further study. Future research should focus on the isolation and purification of this compound to delineate its specific pharmacological activities and mechanisms of action. This will be crucial in understanding its potential as a therapeutic agent and in correlating its effects from cellular models to whole organisms.

References

Spectroscopic Comparison of Isoapetalic Acid and Its Diastereomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of isoapetalic acid and its diastereomers is hampered by the limited availability of public data for its stereoisomers. While some mass spectrometry data for this compound is accessible, detailed NMR and IR spectral data for a direct comparison with its diastereomers are not readily found in published literature or databases. This guide provides a framework for such a comparison, outlining standard experimental protocols, presenting the available data for this compound, and offering a template for the comparative analysis of its diastereomers when such data becomes available.

Spectroscopic Data Summary

A direct comparison of the spectroscopic data of this compound and its diastereomers is crucial for their unambiguous identification and for understanding their structure-activity relationships. Due to the current lack of publicly available data for the diastereomers of this compound, the following table presents the known mass spectrometry data for this compound and serves as a template for incorporating data for its diastereomers as it becomes available.

Spectroscopic DataThis compoundDiastereomer 1Diastereomer 2
Molecular Formula C₂₂H₂₈O₆--
Molecular Weight 388.45 g/mol --
¹H NMR (ppm) Data not available--
¹³C NMR (ppm) Data not available--
IR (cm⁻¹) Data not available--
Mass Spec. (m/z) [M+H]⁺: 389.195--
Fragments287.1229, 231.0654, 273.1062, 213.0590, 329.1708--

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed in the characterization of natural products like this compound and its diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired with a pulse angle of 45° and a relaxation delay of 1-2 seconds. The spectral width is set to cover the expected range of proton chemical shifts (usually 0-15 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single peaks for each carbon atom. A larger spectral width is used (0-220 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: For complete structure elucidation, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a liquid chromatography (LC) system (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique used for natural products, which allows for the detection of the molecular ion with minimal fragmentation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to determine the accurate mass of the molecular ion and its fragments.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. For the data presented for this compound, positive ion mode was used, detecting the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structure elucidation.

Potential Signaling Pathway

While a specific signaling pathway for this compound has not been extensively characterized, many natural products isolated from the Calophyllum genus exhibit anti-inflammatory and cytotoxic activities. A plausible mechanism of action for such compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Isoapetalic_Acid Isoapetalic_Acid Isoapetalic_Acid->IKK Inhibition DNA DNA NF-κB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Validating the Anti-inflammatory Effects of Isoapetalic Acid in Macrophage Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the anti-inflammatory properties of isoapetalic acid and comparing its efficacy against other potential therapeutic agents. The methodologies outlined below are standard in immunological and pharmacological research, focusing on in vitro macrophage-based assays.

Experimental Model: Lipopolysaccharide (LPS)-Induced Macrophage Inflammation

A widely used in vitro model to screen for anti-inflammatory compounds involves the use of macrophages, such as the murine RAW 264.7 cell line or primary bone marrow-derived macrophages (BMDMs), stimulated with lipopolysaccharide (LPS).[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong pro-inflammatory response.[1][3] This response is mediated primarily through the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] Activation of these pathways leads to the production and release of various inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][6][7]

The general workflow for evaluating a test compound like this compound involves pre-treating macrophages with the compound for a specific duration before stimulating them with LPS. The levels of inflammatory mediators in the cell culture supernatant are then quantified to assess the inhibitory effect of the compound.

G cluster_0 Cell Culture cluster_1 Inflammatory Stimulation cluster_2 Data Collection & Analysis Seed Macrophages Seed Macrophages Pre-treat with this compound Pre-treat with this compound Seed Macrophages->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS->Lyse Cells Measure Inflammatory Mediators Measure Inflammatory Mediators Collect Supernatant->Measure Inflammatory Mediators Western Blot for Signaling Proteins Western Blot for Signaling Proteins Lyse Cells->Western Blot for Signaling Proteins G cluster_0 LPS Stimulation cluster_1 Signaling Cascades cluster_2 Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK TLR4->MAPK Activates IKK IKK TLR4->IKK Activates AP1 AP1 MAPK->AP1 Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NFκB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to AP1->Nucleus Translocates to TNFα TNFα Nucleus->TNFα Induces Transcription IL6 IL6 Nucleus->IL6 Induces Transcription iNOS iNOS Nucleus->iNOS Induces Transcription

References

Isopimaric Acid: A Comparative Analysis of Its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide on the cytotoxic properties of Isopimaric Acid (IPA) across various cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the anti-cancer potential of this natural compound. The guide summarizes key experimental data, details the methodologies used in these studies, and visualizes the cellular mechanisms affected by IPA treatment.

Comparative Cytotoxicity of Isopimaric Acid

Isopimaric Acid, a resin acid diterpenoid, has demonstrated notable cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in various studies. The table below summarizes the IC50 values of Isopimaric Acid and its related compound, Levopimaric Acid, in different cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 Value (µM)
Isopimaric Acid4T1Murine Breast CancerNot specified
Isopimaric AcidMDA-MB-231Human Breast Adenocarcinoma6.81
Isopimaric AcidMCF-7Human Breast AdenocarcinomaNot specified
Levopimaric AcidA-549Human Lung Carcinoma (Cisplatin-resistant)15

Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Experimental Protocols

The data presented in this guide were primarily obtained through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of Isopimaric Acid that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isopimaric Acid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of Isopimaric Acid are prepared in complete culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing different concentrations of the compound are added to the respective wells. Control wells receive medium with the solvent at the same concentration used for the highest drug concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare Isopimaric Acid Dilutions prepare_dilutions->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of Isopimaric Acid using the MTT assay.

Signaling Pathways Affected by Isopimaric Acid

Studies on breast cancer cells have revealed that Isopimaric Acid exerts its anti-cancer effects by modulating several key signaling pathways.[1][2] These pathways are crucial for cell survival, proliferation, and metastasis. The diagram below illustrates the proposed mechanism of action of Isopimaric Acid in cancer cells.

Signaling_Pathways cluster_ipa Isopimaric Acid Action cluster_cellular_targets Cellular Targets cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome ipa Isopimaric Acid mito Mitochondrial Oxidative Phosphorylation ipa->mito targets ca2 Ca2+ Signaling ipa->ca2 targets emt EMT Pathway mito->emt affects wnt Wnt Signaling Pathway mito->wnt affects ca2->emt affects ca2->wnt affects apoptosis Apoptosis emt->apoptosis cell_cycle_arrest Cell Cycle Arrest emt->cell_cycle_arrest wnt->apoptosis wnt->cell_cycle_arrest proliferation_inhibition Inhibition of Proliferation & Metastasis apoptosis->proliferation_inhibition cell_cycle_arrest->proliferation_inhibition

Caption: Signaling pathways modulated by Isopimaric Acid leading to anti-cancer effects.[1][2]

Isopimaric Acid appears to target mitochondrial oxidative phosphorylation and calcium signaling.[1][2] Dysregulation of these fundamental cellular processes is thought to subsequently impact the Epithelial-Mesenchymal Transition (EMT) and Wnt signaling pathways.[1][2] The EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. The Wnt signaling pathway plays a critical role in cell fate determination, cell proliferation, and cell migration. By affecting these pathways, Isopimaric Acid ultimately induces apoptosis (programmed cell death) and cell cycle arrest, leading to an overall inhibition of cancer cell proliferation and metastasis.[1][2]

In cisplatin-resistant lung cancer cells, the related compound Levopimaric Acid has been shown to induce apoptosis and autophagy through the generation of reactive oxygen species (ROS) and modulation of the ERK/MAPK/JNK signaling pathway. This suggests that diterpenoid compounds may have multifaceted anti-cancer properties that vary depending on the specific cancer type and its underlying resistance mechanisms.

References

A Head-to-Head Comparison of Isoapetalic Acid and Inophyllum C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapetalic acid and inophyllum C are two natural compounds that have garnered interest within the scientific community for their potential biological activities. Both are complex molecules isolated from plant sources, with preliminary studies suggesting a range of effects that could be relevant to drug discovery and development. This guide provides a comprehensive, objective comparison of the available experimental data on the activities of this compound and inophyllum C, focusing on cytotoxicity, anti-inflammatory, and antioxidant properties. Due to the limited availability of direct comparative studies, this guide will present the existing data for each compound, allowing for an informed assessment of their respective profiles.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and inophyllum C. It is important to note that direct comparisons are challenging due to the lack of studies employing identical experimental conditions.

Table 1: Cytotoxic Activity

CompoundCell LineAssayIC50 ValueCitation
Inophyllum C KB (nasopharyngeal carcinoma)Not SpecifiedData not available in abstract; described as having significant cytotoxic activity.[1]
This compound --No publicly available data-

Table 2: Anti-inflammatory Activity

CompoundAssayTargetInhibitionCitation
Inophyllum C --No publicly available data-
This compound --No publicly available data-

Note: While direct data for inophyllum C is unavailable, extracts of Calophyllum inophyllum, which contains inophyllums, have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipooxygenase activities.[2]

Table 3: Antioxidant Activity

CompoundAssayIC50 ValueCitation
Inophyllum C -No publicly available data-
This compound -No publicly available data-

Note: Extracts from Calophyllum inophyllum have shown notable antioxidant activity in DPPH assays.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard methods used to assess cytotoxicity, anti-inflammatory, and antioxidant activities.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or inophyllum C) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Assay (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of human recombinant COX-2 enzyme and the test compound at various concentrations.

  • Reaction Initiation: In a 96-well plate, add the COX-2 enzyme, a chromogenic substrate, and the test compound or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the enzymatic reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Absorbance Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Protocol:

  • Sample and DPPH Preparation: Prepare various concentrations of the test compound and a fresh solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH free radicals, is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with this compound or Inophyllum C A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti_Inflammatory_Pathway cluster_pathway COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound or Inophyllum C Inhibitor->COX2

Caption: Inhibition of the COX-2 inflammatory pathway.

Antioxidant_Assay_Logic cluster_logic DPPH Antioxidant Assay Principle DPPH DPPH• (Free Radical) (Purple) Scavenged_Radical Scavenged Radical DPPH->Scavenged_Radical Scavenging Antioxidant Antioxidant (this compound or Inophyllum C) Antioxidant->Scavenged_Radical DPPH_H DPPH-H (Reduced Form) (Yellow) Scavenged_Radical->DPPH_H

Caption: Logical flow of the DPPH antioxidant assay.

Conclusion

The current body of scientific literature provides limited, yet intriguing, insights into the biological activities of this compound and inophyllum C. While extracts containing these compounds have demonstrated cytotoxic, anti-inflammatory, and antioxidant potential, there is a clear need for further research to isolate and characterize the specific activities of the pure compounds. The lack of direct comparative studies and quantitative IC50 values for this compound and inophyllum C across various assays makes a definitive head-to-head comparison challenging at this time. Future studies focusing on the direct evaluation of these purified compounds using standardized protocols are essential to fully elucidate their therapeutic potential and to provide the robust data required for drug development professionals.

References

Assessment of Synergistic Effects of Isoapetalic Acid with Other Compounds: A Guide Based on Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A thorough review of current scientific literature reveals a significant gap in the understanding of the synergistic effects of isoapetalic acid when combined with other compounds. At present, there are no published studies providing experimental data on this specific topic. Therefore, this guide aims to provide a foundational understanding of the known biological activities of this compound and related compounds, which may inform future research into potential synergistic interactions.

Current State of Research on this compound

This compound is a natural compound that has been identified in certain plant species. However, research into its biological effects, particularly in combination with other therapeutic agents, is still in its nascent stages. The absence of data on its synergistic potential means that no established experimental protocols, quantitative comparisons, or validated signaling pathway diagrams can be presented.

Potential Areas for Future Synergistic Research Based on Related Compounds

While direct evidence for this compound is lacking, the broader class of compounds to which it belongs, or compounds from its source plants, have demonstrated various biological activities. These activities suggest potential avenues for investigating synergistic effects. For instance, many plant-derived acids and phenolics are known to possess antioxidant, anti-inflammatory, and antimicrobial properties. Research into the synergistic antioxidant effects of other phenolic and carboxylic acids has shown that combinations can lead to enhanced efficacy.

Table 1: Hypothetical Framework for Assessing Synergistic Antioxidant Activity

This table is a template for how data could be presented if experiments were conducted on this compound, based on methodologies used for other natural compounds.

Compound CombinationAssay MethodIndividual Compound Activity (IC50 in µM)Combination Activity (IC50 in µM)Combination Index (CI)Synergy/Antagonism
This compound + QuercetinDPPH AssayData not availableData not availableData not availableTo be determined
This compound + Vitamin CABTS AssayData not availableData not availableData not availableTo be determined
This compound + Gallic AcidFRAP AssayData not availableData not availableData not availableTo be determined

Note: The Combination Index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Proposed Experimental Protocols for Future Studies

To investigate the potential synergistic effects of this compound, the following experimental methodologies are proposed, based on standard practices in pharmacology and drug discovery.

3.1. Cell Viability and Cytotoxicity Assays

  • Protocol:

    • Culture relevant cell lines (e.g., cancer cell lines, immune cells).

    • Treat cells with a range of concentrations of this compound alone, a second compound of interest alone, and combinations of both at various ratios.

    • After a specified incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT, XTT, or CellTiter-Glo assay.

    • Calculate the IC50 values for each compound and the combinations.

    • Determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy.

3.2. Antimicrobial Synergy Testing

  • Protocol:

    • Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound and a known antimicrobial agent against a specific bacterial or fungal strain.

    • In a 96-well plate, prepare a checkerboard titration of the two compounds.

    • Inoculate the wells with the microbial suspension.

    • After incubation, determine the MIC of each compound in the combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to assess synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Postulated Signaling Pathways and Visualization

While no specific signaling pathways have been elucidated for the synergistic effects of this compound, a hypothetical workflow for investigating these pathways is presented below. This workflow illustrates the logical progression from observing a synergistic effect to identifying the underlying molecular mechanisms.

experimental_workflow cluster_observation Phase 1: Observation of Synergy cluster_mechanism Phase 2: Mechanism of Action Studies cluster_validation Phase 3: Pathway Validation A Cell-Based or Microbial Assays (e.g., MTT, Checkerboard) B Data Analysis (IC50, CI/FICI Calculation) A->B C Confirmation of Synergistic Interaction B->C D Transcriptomic Analysis (RNA-Seq) C->D E Proteomic Analysis (Mass Spectrometry) C->E F Western Blot for Key Signaling Proteins C->F G Identification of Modulated Pathways D->G E->G F->G H Use of Pathway Inhibitors or Activators G->H I Gene Knockdown/Knockout (siRNA, CRISPR) G->I J Validation of Pathway Involvement in Synergy H->J I->J

Figure 1: A proposed experimental workflow for identifying and validating the signaling pathways involved in the synergistic effects of this compound.

In a hypothetical scenario where this compound is found to have synergistic anti-inflammatory effects with a known inhibitor of the NF-κB pathway, a potential signaling pathway diagram could be conceptualized as follows.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Inflammatory Stimulus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation p1 p2 DNA DNA NFkB_n->DNA genes Pro-inflammatory Gene Expression DNA->genes compoundA Compound X (e.g., known inhibitor) compoundA->IKK isoapetalic This compound (Hypothetical Target) isoapetalic->NFkB Hypothetical Inhibition of Translocation

Figure 2: A hypothetical signaling pathway illustrating a potential mechanism of synergistic anti-inflammatory action of this compound.

The study of the synergistic effects of this compound is a promising but currently unexplored field. The information and frameworks provided in this guide are intended to serve as a starting point for researchers to design and conduct the necessary experiments to fill this knowledge gap. Future studies are essential to determine the potential of this compound in combination therapies and to elucidate its mechanisms of action.

Safety Operating Guide

Proper Disposal of Isoapetalic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of isoapetalic acid (CAS Number: 34366-34-2) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a comprehensive disposal strategy based on general best practices for organic acids and available data for structurally related compounds. It is imperative to handle this compound with care, assuming it may possess hazards not yet fully characterized.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for the correct handling and segregation of waste.

PropertyValue
Molecular Formula C22H28O6
CAS Number 34366-34-2
IUPAC Name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid
Appearance Solid (form may vary)
Solubility Expected to have low solubility in water and be soluble in organic solvents.
Hazards Specific hazards are not well-documented. Treat as a potentially irritating and environmentally harmful chemical.

Experimental Protocols: Waste Segregation and Neutralization

Objective: To safely segregate and prepare this compound waste for disposal.

Materials:

  • Appropriately labeled hazardous waste containers (for solid and liquid waste)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Fume hood

  • pH paper or pH meter

  • Sodium bicarbonate or other suitable neutralizing agent for acidic waste

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Organic Acid," "Irritant").

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid organic waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Neutralization of Dilute Aqueous Solutions (if applicable and permissible by institutional guidelines):

    • Important Note: This procedure should only be performed on very dilute aqueous solutions of this compound and only if your institution's safety protocols permit the neutralization of acidic waste.

    • Work in a well-ventilated fume hood.

    • Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

    • Dispose of the neutralized solution in accordance with your institution's guidelines for aqueous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid disposal_solid Arrange for Professional Hazardous Waste Disposal collect_solid->disposal_solid disposal_liquid Arrange for Professional Hazardous Waste Disposal collect_liquid->disposal_liquid end End: Waste Disposed Safely disposal_solid->end disposal_liquid->end

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway for Safe Handling and Disposal

This diagram outlines the logical flow of considerations and actions required for the safe handling and disposal of this compound, emphasizing the importance of hazard assessment and adherence to institutional protocols.

Safe Handling and Disposal Pathway for this compound start Researcher Handling this compound hazard_assessment Conduct Hazard Assessment (Review available data, assume potential hazards) start->hazard_assessment ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) hazard_assessment->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling waste_generation Waste is Generated handling->waste_generation segregation Segregate Waste by Type (Solid vs. Liquid) waste_generation->segregation labeling Label Waste Containers Clearly ('Hazardous Waste', Chemical Name, Hazards) segregation->labeling storage Store Waste in a Designated Secondary Containment Area labeling->storage disposal_request Submit Disposal Request to Environmental Health & Safety (EHS) storage->disposal_request end EHS Collects and Disposes of Waste disposal_request->end

Caption: Logical flow for safe handling and disposal of this compound.

Essential Safety and Handling Protocols for Isoapetalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Isoapetalic acid (also known as Isophthalic acid), fostering a culture of safety and building trust in laboratory operations.

Personal Protective Equipment (PPE) Requirements

While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to good industrial hygiene and safety practices is crucial.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications & Recommendations
Eye/Face Protection Safety glasses or gogglesShould comply with ANSI Z87.1 standards. Use chemical safety goggles where splashing is a possibility.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[2][3] Always inspect gloves for integrity before use.
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[2]
Respiratory Protection Not normally requiredUse in a well-ventilated area. If dust is generated, a NIOSH-approved N95 or P1 dust mask may be used.[4]
Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes risks and ensures a secure working environment.

1. Engineering Controls:

  • Work in a well-ventilated area to avoid accumulation of dust.[5][6]

  • For procedures that may generate significant dust, use a chemical fume hood.[7]

2. Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly with soap and water after handling.[2][5]

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[6]

  • Use dry clean-up procedures such as sweeping or vacuuming for spills.[5]

  • Ensure containers are clearly labeled and stored in a dry, cool, and well-ventilated place.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid waste.

  • Empty Containers: Triple rinse empty containers and dispose of them in accordance with local regulations.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] If irritation persists, seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

  • Ingestion: Rinse mouth with water.[4] First aid is not generally required, but if in doubt, contact a poison information center or a doctor.[5]

  • Spill Cleanup: For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][5] For large spills, evacuate the area and follow institutional emergency response procedures.[2]

Visualizing the Workflow for Handling this compound

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

start Start: Handling this compound ppe_check 1. Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Gloves start->ppe_check handling 2. Handle in Well-Ventilated Area ppe_check->handling dust_check Potential for Dust Generation? handling->dust_check use_hood Use Chemical Fume Hood dust_check->use_hood Yes proceed 3. Proceed with Experiment dust_check->proceed No use_hood->proceed spill_check Spill Occurs? proceed->spill_check cleanup Follow Spill Cleanup Procedure spill_check->cleanup Yes disposal 4. Dispose of Waste spill_check->disposal No cleanup->disposal end End disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoapetalic acid
Reactant of Route 2
Isoapetalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.